Product packaging for 1,2,3,4-Tetrahydrocyclopenta[b]indole(Cat. No.:CAS No. 2047-91-8)

1,2,3,4-Tetrahydrocyclopenta[b]indole

Numéro de catalogue: B042744
Numéro CAS: 2047-91-8
Poids moléculaire: 157.21 g/mol
Clé InChI: HZDXFZHFEASSBM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2,3,4-Tetrahydrocyclopenta[b]indole (CAS RN: 2047-91-8) is a tricyclic heterocyclic compound of significant interest in organic and medicinal chemistry research. This compound serves as a fundamental scaffold for the synthesis and study of more complex cyclopenta[b]indole alkaloids . With a molecular formula of C 11 H 11 N and a molecular weight of 157.22 g/mol , it is characterized as a light yellow to brown powder or crystalline solid . It has a melting point of approximately 100.5-105.5 °C and should be stored at room temperature, preferably in a cool, dark place . Researchers utilize this core structure to access natural products such as the bruceolline family of alkaloids . The synthesis of bruceolline E, for example, demonstrates the application of this scaffold in a tandem acylation/Nazarov cyclization sequence, highlighting its versatility in constructing intricate molecular architectures . Available with a purity of >97.0% (GC) , this building block is exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or human use. Please note that this compound may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N B042744 1,2,3,4-Tetrahydrocyclopenta[b]indole CAS No. 2047-91-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,12H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDXFZHFEASSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296917
Record name 1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2047-91-8
Record name 1,2,3,4-Tetrahydrocyclopent[b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2047-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 112674
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2047-91-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10296917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydrocyclopent[b] indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 1,2,3,4-Tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,4-Tetrahydrocyclopenta[b]indole, also known as 2,3-Trimethyleneindole, is a heterocyclic aromatic compound featuring a benzene ring fused to a pyrrole ring, which is further fused to a cyclopentane ring. This unique tricyclic structure forms the core scaffold for numerous molecules of interest in medicinal chemistry and materials science. As a versatile building block, its derivatives have shown significant potential in the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1][2] The indole nucleus is a prevalent motif in a vast array of natural products and synthetic drugs, recognized for its ability to interact with various biological targets.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and biological significance of this compound.

Physicochemical Properties

This compound is typically a light yellow to brown crystalline powder at room temperature.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
CAS Number 2047-91-8[1][5]
Molecular Formula C₁₁H₁₁N[1][5]
Molecular Weight 157.21 g/mol [5]
Appearance Light yellow to brown crystalline powder[1]
Melting Point 100.5 - 109 °C[1][6]
Boiling Point 300.9 °C
Flash Point 130.4 °C
Purity ≥ 96-97% (GC)[1]
InChI Key HZDXFZHFEASSBM-UHFFFAOYSA-N[5]
SMILES C1CC2=C(C1)NC3=CC=CC=C23
Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. Data from various techniques are available in spectral databases.

Spectroscopic TechniqueAvailability / Key InformationSource(s)
¹³C NMR Spectrum data available from Varian XL-300 instrument.[5]
¹H NMR Data available for the general indole structure.[7]
Mass Spectrometry (GC-MS) Data available.[5]
Infrared (IR) Spectroscopy ATR-IR spectrum available (Aldrich sample). A key feature is the N-H stretch characteristic of the secondary amine in the indole ring, typically observed in the 3200-3500 cm⁻¹ region.[5][8]

While specific peak data is not detailed in the provided search results, the availability of these spectra is confirmed, allowing researchers to reference them from sources like PubChem and Sigma-Aldrich.[5]

Synthesis and Reactivity

The synthesis of the this compound scaffold can be achieved through several synthetic routes, most notably the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.

Synthesis_Workflow Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Cyclopentanone Cyclopentanone Cyclopentanone->Hydrazone Product This compound Hydrazone->Product [3,3]-Sigmatropic Rearrangement Acid Acid Catalyst (e.g., Acetic Acid) Acid->Hydrazone Heat Heat Heat->Hydrazone

Caption: Fischer Indole Synthesis of the target compound.

Other modern synthetic strategies include Nazarov-type cyclizations of 3-alkynyl-2-indolylmethanols and palladium-catalyzed annulation between o-iodoanilines and ketones.[9][10] The core structure is a valuable intermediate, serving as a reactant for thionium species-mediated functionalization and for the preparation of specialized oxidants. Its stability and reactivity make it a reliable component in complex organic reactions.[1][2]

Biological and Pharmacological Profile

The this compound scaffold is of significant interest to drug development professionals due to its diverse biological activities. The parent compound and its derivatives have been investigated for several therapeutic applications.

Key Activities:

  • Antidepressant Effects: The compound has demonstrated antidepressant effects in animal models, believed to stem from its ability to block α2-adrenergic and cholinergic receptors. It also inhibits the synthesis of key neurotransmitter amines like serotonin, dopamine, and noradrenaline.

  • Antiviral Properties: In cell culture studies, it has shown inhibitory activity against the replication of HIV and Hepatitis C virus.

  • Neuropharmacology and Oncology: The scaffold is actively explored for developing new therapeutic agents targeting neurological disorders and various cancers.[1][2][11] The indole framework itself is a cornerstone in cancer drug discovery, with derivatives acting as inhibitors of tubulin polymerization, protein kinases, and DNA topoisomerase.[3][12]

  • General Bioactivity: Fused polycyclic indoles, including this core, are known to possess a wide range of biological activities, including anxiolytic, antioxidant, antimicrobial, and anti-inflammatory properties.[4][8][13]

Mechanism_of_Action Molecule This compound Alpha2 α2-Adrenergic Receptor Molecule->Alpha2 Blocks Cholinergic Cholinergic Receptors Molecule->Cholinergic Blocks AmineSynth Amine Synthesis (Serotonin, Dopamine, etc.) Molecule->AmineSynth Inhibits Response Antidepressant Effect Alpha2->Response Cholinergic->Response AmineSynth->Response

Caption: Proposed antidepressant mechanism of action.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Fischer Indole Cyclization

This protocol is adapted from the well-established synthesis of analogous tetrahydrocarbazoles.[10][14]

Synthesis_Protocol start Start: Equip Flask add_reagents 1. Add Cyclopentanone (1.0 eq) and Phenylhydrazine (1.0 eq) to Glacial Acetic Acid. start->add_reagents reflux 2. Heat mixture to reflux with stirring for 2-4 hours. add_reagents->reflux cool 3. Cool the reaction mixture to room temperature. reflux->cool precipitate 4. Pour mixture into ice-water to precipitate the crude product. cool->precipitate filter 5. Collect solid by vacuum filtration and wash with cold water. precipitate->filter recrystallize 6. Recrystallize the crude solid from methanol or ethanol. filter->recrystallize dry 7. Dry the purified crystals under vacuum. recrystallize->dry end End: Obtain Purified Product dry->end

Caption: Experimental workflow for synthesis.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid.

  • Reagent Addition: Add cyclopentanone (1.0 equivalent) to the flask, followed by the slow, portion-wise addition of phenylhydrazine (1.0 equivalent).[14]

  • Cyclization: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice-water. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove residual acid.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[14]

  • Drying: Dry the resulting crystals under vacuum to obtain the final product.

Protocol 2: Physicochemical and Spectroscopic Characterization

Methodology:

  • Appearance and Melting Point: Visually inspect the purified product to determine its color and crystalline form. Determine the melting point using a calibrated melting point apparatus and compare it to the literature value (100.5-109 °C).[1]

  • Chromatography: Assess the purity of the final compound using TLC with an appropriate solvent system (e.g., hexane/ethyl acetate) and visualize under UV light (254 nm).[15][16] A single spot indicates high purity.

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid sample using an ATR-FTIR spectrometer. Confirm the presence of the N-H bond (around 3200-3500 cm⁻¹) and aromatic C-H bonds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.[16] Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

  • Mass Spectrometry (MS): Analyze the sample using GC-MS or another ionization technique to determine the molecular weight. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight (157.21 g/mol ).[5]

References

Physicochemical Properties of 1,2,3,4-Tetrahydrocyclopenta[b]indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2,3,4-Tetrahydrocyclopenta[b]indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁N[1][2]
Molecular Weight 157.21 g/mol [1][2]
Melting Point 100.5-105.5 °C[3]
Boiling Point 300.9 °C[1]
logP (calculated) 2.7[2]
pKa (predicted for 7-iodo derivative) 16.97 ± 0.20[4]
Appearance Light yellow to brown crystalline powder[3]

Biological Activity and Potential Signaling Pathways

This compound has demonstrated potential as an antidepressant in animal models and has shown inhibitory activity against the replication of HIV and Hepatitis C virus in cell cultures.[1] The antidepressant effects are thought to be mediated through the blockade of α2-adrenergic and cholinergic receptors, as well as the inhibition of serotonin, dopamine, and noradrenaline synthesis.[1]

Below is a conceptual diagram illustrating the proposed antidepressant mechanism of action.

Antidepressant_Mechanism Proposed Antidepressant Mechanism of this compound cluster_receptors Receptor Blockade cluster_synthesis Neurotransmitter Synthesis Inhibition This compound This compound α2-Adrenergic Receptor α2-Adrenergic Receptor This compound->α2-Adrenergic Receptor blocks Cholinergic Receptors Cholinergic Receptors This compound->Cholinergic Receptors blocks Serotonin Synthesis Serotonin Synthesis This compound->Serotonin Synthesis inhibits Dopamine Synthesis Dopamine Synthesis This compound->Dopamine Synthesis inhibits Noradrenaline Synthesis Noradrenaline Synthesis This compound->Noradrenaline Synthesis inhibits Increased Synaptic Neurotransmitters Increased Synaptic Neurotransmitters α2-Adrenergic Receptor->Increased Synaptic Neurotransmitters leads to Serotonin Synthesis->Increased Synaptic Neurotransmitters Dopamine Synthesis->Increased Synaptic Neurotransmitters Noradrenaline Synthesis->Increased Synaptic Neurotransmitters Antidepressant Effect Antidepressant Effect Increased Synaptic Neurotransmitters->Antidepressant Effect

Caption: Proposed mechanism of antidepressant action.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for this compound.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a heating bath (e.g., Thiele tube or a melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range.

Boiling Point Determination (Thiele Tube Method)
  • Sample Preparation: A small amount of liquid this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, creating convection currents that ensure uniform heating.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Qualitative)
  • Sample Preparation: A small, measured amount of this compound is placed in a test tube.

  • Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

  • Observation: The solution is observed to determine if the solid has completely dissolved (soluble), partially dissolved (partially soluble), or not dissolved at all (insoluble). This can be repeated with different solvents and at different temperatures.

pKa Determination (Potentiometric Titration)
  • Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid or base, while the pH of the solution is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.

LogP Determination (Shake-Flask Method)
  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually n-octanol). The two phases are then mixed and shaken vigorously for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Synthesis Workflow

The most common method for the synthesis of indole derivatives, including this compound, is the Fischer indole synthesis.[6] The general workflow is depicted below.

Fischer_Indole_Synthesis Fischer Indole Synthesis Workflow Phenylhydrazine Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation Cyclopentanone Cyclopentanone Cyclopentanone->Condensation Acid Catalyst Acid Catalyst Acid Catalyst->Condensation Phenylhydrazone Intermediate Phenylhydrazone Intermediate Condensation->Phenylhydrazone Intermediate Tautomerization Tautomerization Phenylhydrazone Intermediate->Tautomerization Enehydrazine Intermediate Enehydrazine Intermediate Tautomerization->Enehydrazine Intermediate [3,3]-Sigmatropic Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine Intermediate->[3,3]-Sigmatropic Rearrangement Di-imine Intermediate Di-imine Intermediate [3,3]-Sigmatropic Rearrangement->Di-imine Intermediate Cyclization Cyclization Di-imine Intermediate->Cyclization Aminal Intermediate Aminal Intermediate Cyclization->Aminal Intermediate Elimination of Ammonia Elimination of Ammonia Aminal Intermediate->Elimination of Ammonia This compound This compound Elimination of Ammonia->this compound

Caption: General workflow for Fischer indole synthesis.

This guide provides a foundational understanding of the physicochemical properties of this compound. Further experimental validation of predicted values is recommended for specific research and development applications.

References

Technical Guide: 1,2,3,4-Tetrahydrocyclopenta[b]indole (CAS No. 2047-91-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1,2,3,4-Tetrahydrocyclopenta[b]indole, a tricyclic indole derivative with significant potential in medicinal chemistry and pharmaceutical development. The compound, identified by CAS number 2047-91-8, has demonstrated notable biological activities, including antidepressant, antiviral, and anti-inflammatory properties. This guide consolidates its physicochemical characteristics, spectroscopic data, synthesis protocols, and known biological mechanisms. Detailed experimental methodologies are provided, and key processes are visualized through logical diagrams to support further research and development efforts.

Physicochemical and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. Its core structure, a fusion of a benzene ring, a pyrrole ring, and a cyclopentane ring, makes it a valuable scaffold in the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 2047-91-8[3][4]
Molecular Formula C₁₁H₁₁N[1][3][4]
Molecular Weight 157.21 g/mol [3][4]
Appearance Light yellow to brown crystalline powder[1][2]
Melting Point 104 - 109 °C[1][2]
Boiling Point 300.9 °C[3][4]
Flash Point 130.4 °C[3][4]
Purity ≥ 97% (GC)[1][2]
Storage Conditions 10°C - 25°C, Room Temperature[1][3]
Table 2: Spectroscopic and Computational Data
Data TypeIdentifier/DescriptionSource
IUPAC Name This compoundPubChem
SMILES C1CC2=C(C1)NC3=CC=CC=C23[3]
InChIKey HZDXFZHFEASSBM-UHFFFAOYSA-NPubChem
¹³C NMR Data availablePubChem
GC-MS Data availablePubChem
ATR-IR Data availablePubChem

Synthesis and Experimental Protocols

The primary and most established method for synthesizing the indole core of this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde, in this case, cyclopentanone.

Proposed Synthesis: Fischer Indole Synthesis

The synthesis of this compound can be achieved by reacting phenylhydrazine with cyclopentanone in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring system.

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone Intermediate phenylhydrazine->hydrazone + H⁺ cyclopentanone Cyclopentanone cyclopentanone->hydrazone + H⁺ acid Acid Catalyst (e.g., Acetic Acid, H₂SO₄) enehydrazine Ene-hydrazine Tautomer hydrazone->enehydrazine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement imine Imine Intermediate rearrangement->imine cyclization Cyclization & -NH₃ imine->cyclization - NH₃ product 1,2,3,4-Tetrahydro- cyclopenta[b]indole cyclization->product - NH₃ Antidepressant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft compound 1,2,3,4-Tetrahydro- cyclopenta[b]indole alpha2 α2-Adrenergic Receptor compound->alpha2 Blocks feedback Negative Feedback alpha2->feedback ne_release Norepinephrine Release feedback->ne_release Inhibits ne_synapse Increased Norepinephrine ne_release->ne_synapse postsynaptic Postsynaptic Neuron (Signal Transduction) ne_synapse->postsynaptic Activates Receptors Forced_Swim_Test_Workflow acclimatization Animal Acclimatization (1 week) grouping Random Group Assignment (Vehicle, Test Compound, Positive Control) acclimatization->grouping pre_test Day 1: Pre-Test Session (15 min swim) grouping->pre_test dosing Drug Administration (e.g., 30-60 min before test) pre_test->dosing test Day 2: Test Session (5 min swim) dosing->test recording Behavioral Recording (Immobility Time) test->recording analysis Data Analysis (Statistical Comparison) recording->analysis

References

The Rising Therapeutic Potential of Tetrahydrocyclopenta[b]indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2][3][4][5] Among the diverse range of indole derivatives, the tetracyclic tetrahydrocyclopenta[b]indole core has emerged as a promising framework for the development of novel therapeutics. These compounds have demonstrated a breadth of biological activities, including anticancer, antimicrobial, and neuroprotective effects. This technical guide provides an in-depth overview of the current research, focusing on the quantitative biological data, detailed experimental methodologies, and the underlying mechanisms of action of novel tetrahydrocyclopenta[b]indole derivatives and their close structural analogs, cyclopenta[b]indoles.

Anticancer Activity

Tetrahydrocyclopenta[b]indole derivatives have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the disruption of key cellular processes such as cell division and signaling pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of representative cyclopenta[b]indole derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Cyclopenta[b]indole Derivative 1 -1.4 (for Aurora B inhibition)[6]
Unnamed Derivative Proliferating PBMCs4.2[6]
5-[(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)methyl]-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (4a) Huh7 (Liver Cancer)4.29[7]
Indole-based Bcl-2 Inhibitor (U2) MCF-7 (Breast Cancer)0.83 ± 0.11[8]
Indole-based Bcl-2 Inhibitor (U2) A549 (Lung Cancer)0.73 ± 0.07[8]
Indole-based Bcl-2 Inhibitor (U2) MDA-MB-231 (Breast Cancer)5.22 ± 0.55[8]
Indole-based Bcl-2 Inhibitor (U3) MCF-7 (Breast Cancer)1.17 ± 0.10[8]
Indole-based Bcl-2 Inhibitor (U3) A549 (Lung Cancer)2.98 ± 0.19[8]
Indole-based Bcl-2 Inhibitor (U3) MDA-MB-231 (Breast Cancer)4.07 ± 0.35[8]
Indole-1,3,4-oxadiazole (2e) HCT116 (Colon Cancer)- (Enhanced apoptosis by 28.35%)[9]
Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, MCF-7) in 96-well plates at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydrocyclopenta[b]indole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 1-4 hours to allow the formation of formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., isopropanol/HCl solution) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Aurora Kinase Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of Aurora kinases, which are crucial for cell division.

  • Kinase Reaction: Set up a reaction mixture containing the Aurora B kinase, a suitable substrate (e.g., histone H3), ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for phosphorylation of the substrate.

  • Detection: Use a method to detect the level of substrate phosphorylation. This can be done using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay.

  • IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.[6]

Signaling Pathway

A notable mechanism of action for some cyclopenta[b]indole derivatives is the inhibition of Aurora B kinase, a key regulator of mitosis. Inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, ultimately resulting in apoptosis in cancer cells.

AuroraB_Inhibition Aurora B Inhibition by a Cyclopenta[b]indole Derivative cluster_cell Cancer Cell Cyclopenta_b_indole Cyclopenta[b]indole Derivative AuroraB Aurora B Kinase Cyclopenta_b_indole->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Mitotic_Progression Correct Mitotic Progression AuroraB->Mitotic_Progression Regulates Phospho_HistoneH3 Phosphorylated Histone H3 Phospho_HistoneH3->Mitotic_Progression Promotes Apoptosis Apoptosis Mitotic_Progression->Apoptosis Inhibition leads to

Caption: Inhibition of Aurora B kinase by a cyclopenta[b]indole derivative disrupts mitotic progression, leading to apoptosis in cancer cells.

Antimicrobial Activity

Certain indole derivatives have demonstrated promising activity against a range of microbial pathogens, including drug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for representative indole derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference
Indole-triazole derivative (3d) MRSA3.125[11]
Indole-thiadiazole derivative (2c) MRSA3.125[11]
Indole hydrazone derivative (8) MRSA6.25[12]
Di-halogenated indole (4-bromo-6-chloroindole) S. aureus20-30[13]
Di-halogenated indole (6-bromo-4-iodoindole) S. aureus20-30[13]
Ciprofloxacin-indole hybrid (8b) S. aureus CMCC 259230.0625[14]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Tube Dilution Method)

The tube dilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Perform serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a series of test tubes.[11]

  • Inoculation: Inoculate each tube with the microbial suspension.

  • Incubation: Incubate the tubes at an appropriate temperature and duration.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.[11]

Experimental Workflow

Antimicrobial_Testing_Workflow Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Test Compound Prepare_Inoculum->Serial_Dilution Inoculate_Tubes Inoculate Tubes with Microbial Suspension Serial_Dilution->Inoculate_Tubes Incubate Incubate at Optimal Temperature Inoculate_Tubes->Incubate Observe_Growth Observe for Visible Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Neuroprotective Activity

Indole-based compounds have also been investigated for their potential in treating neurodegenerative diseases, primarily due to their antioxidant and anti-inflammatory properties.

Quantitative Neuroprotective Data

The following table highlights the neuroprotective effects of certain indole derivatives.

Compound IDAssayEffectReference
Indole-phenolic derivatives Aβ(25–35) disaggregationReduction in ThT fluorescence[10]
Indole-phenolic derivatives H₂O₂-induced cytotoxicity~25% increase in cell viability[10]
Nauclediol Aβ-(1-42)-induced cytotoxicityIncreased cell viability by 33-65%[15]
Experimental Protocols

Neuroprotection Assay against Aβ-induced Toxicity

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.[15]

  • Cell Culture: Culture neuroblastoma cells (e.g., SH-SY5Y) in appropriate media.

  • Aβ Preparation: Prepare Aβ oligomers by dissolving lyophilized Aβ peptide and incubating it to form aggregates.[15]

  • Treatment: Pre-treat the cells with the test compound for a specific duration, followed by the addition of the prepared Aβ aggregates.

  • Cell Viability Assessment: After incubation, assess cell viability using methods like the MTT assay.[10]

  • Data Analysis: Compare the viability of cells treated with the compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect.

Thioflavin T (ThT) Assay for Aβ Aggregation

The ThT assay is used to monitor the aggregation of Aβ peptides in the presence of test compounds.

  • Aggregation Reaction: Incubate Aβ peptide alone or with different concentrations of the test compound in a suitable buffer.[10]

  • ThT Staining: At various time points, add Thioflavin T solution to the samples. ThT fluoresces upon binding to β-sheet-rich structures like Aβ fibrils.[10]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

  • Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of Aβ aggregation.[10]

Logical Relationship

Neuroprotection_Mechanism Logical Relationship of Neuroprotective Actions Indole_Derivative Indole Derivative Antioxidant Antioxidant Activity Indole_Derivative->Antioxidant Anti_inflammatory Anti-inflammatory Activity Indole_Derivative->Anti_inflammatory Abeta_Aggregation_Inhibition Aβ Aggregation Inhibition Indole_Derivative->Abeta_Aggregation_Inhibition ROS_Reduction Reduced Reactive Oxygen Species (ROS) Antioxidant->ROS_Reduction Reduced_Neuroinflammation Reduced Neuroinflammation Anti_inflammatory->Reduced_Neuroinflammation Reduced_Abeta_Plaques Reduced Aβ Plaques Abeta_Aggregation_Inhibition->Reduced_Abeta_Plaques Neuronal_Protection Neuronal Protection and Survival ROS_Reduction->Neuronal_Protection Reduced_Neuroinflammation->Neuronal_Protection Reduced_Abeta_Plaques->Neuronal_Protection

Caption: The multifaceted neuroprotective effects of indole derivatives stem from their antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.

Conclusion

Novel tetrahydrocyclopenta[b]indole derivatives and their analogs represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated anticancer, antimicrobial, and neuroprotective activities warrant further investigation and development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals to advance the exploration of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.

References

An In-depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydrocyclopenta[b]indole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid, fused-ring structure serves as a valuable scaffold for the synthesis of novel therapeutic agents. Notably, this compound has demonstrated potential as an antidepressant and has been investigated for its antiviral properties, including activity against HIV and Hepatitis C virus.[1] Its pharmacological effects are believed to stem from its ability to act as an antagonist at α2-adrenergic and cholinergic receptors, and it may also inhibit the synthesis of key neurotransmitters like serotonin, dopamine, and noradrenaline.[1] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and analysis, to support further research and development efforts in neuropharmacology and oncology.[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70br s1HN-H
7.51d, J=7.6 Hz1HAr-H
7.29d, J=7.9 Hz1HAr-H
7.11t, J=7.5 Hz1HAr-H
7.05t, J=7.4 Hz1HAr-H
2.95t, J=7.3 Hz2HCH₂
2.80t, J=7.3 Hz2HCH₂
2.50p, J=7.3 Hz2HCH₂

Chemical shifts are referenced to TMS (0.00 ppm). Data is predicted based on spectral data of similar indole structures and general chemical shift knowledge.

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
141.1C
135.9C
127.9C
121.5CH
119.5CH
119.2CH
114.2C
110.3CH
30.8CH₂
25.8CH₂
23.5CH₂

Data sourced from PubChem and SpectraBase.[3]

Table 3: Mass Spectrometry Data (GC-MS)
m/zRelative Intensity (%)Proposed Fragment
157100[M]⁺
15695[M-H]⁺
13045[M-C₂H₃]⁺ or [M-HCN]⁺ from indole ring fragmentation
12930[C₁₀H₉]⁺
12825[C₁₀H₈]⁺
11515[C₉H₇]⁺

Data sourced from PubChem, with top peaks listed.[4]

Table 4: Infrared (IR) Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadN-H Stretch
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
1600-1450Medium to StrongC=C Aromatic Ring Stretch
1470-1430MediumCH₂ Bending
750-700StrongC-H Out-of-plane Bending (ortho-disubstituted)

Characteristic absorption bands are predicted based on the functional groups present in the molecule.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a reliable method for the preparation of this compound from phenylhydrazine and cyclopentanone.[5][6][7]

Materials:

  • Phenylhydrazine

  • Cyclopentanone

  • Glacial Acetic Acid (or other acid catalyst such as HCl, H₂SO₄, or a Lewis acid like ZnCl₂)[5][8]

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine in glacial acetic acid.

  • Slowly add cyclopentanone to the solution while stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Pour the mixture into cold water and collect the crude product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-25 mg of the purified this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[9]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[5]

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

  • If not using the residual solvent peak for referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[5]

¹H and ¹³C NMR Acquisition:

  • Instrument: 400 or 500 MHz NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse sequence with NOE.

    • Spectral Width: Approximately 240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or TMS (0.00 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10 µg/mL.[10]

  • Ensure the sample is free of non-volatile materials and particulates.

GC-MS Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

  • Injector Temperature: 250-280°C.[11][12]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: 280°C for 5 minutes.[12]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: m/z 40-550.[11]

    • Ion Source Temperature: 230°C.[11]

Infrared (IR) Spectroscopy

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-IR, a small amount of the solid sample is placed directly on the ATR crystal.

IR Acquisition:

  • Instrument: FTIR Spectrometer with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

Visualizations

Fischer Indole Synthesis Workflow

The following diagram illustrates the key steps in the Fischer indole synthesis of this compound.

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Phenylhydrazine Phenylhydrazine Condensation Condensation (Acid Catalyst) Phenylhydrazine->Condensation Cyclopentanone Cyclopentanone Cyclopentanone->Condensation Rearrangement [3,3]-Sigmatropic Rearrangement Condensation->Rearrangement Forms Phenylhydrazone Intermediate Cyclization Cyclization & Aromatization (Ammonia Elimination) Rearrangement->Cyclization Product This compound Cyclization->Product

Caption: Workflow of the Fischer Indole Synthesis.

Proposed Antidepressant Signaling Pathway

The potential antidepressant effect of this compound is thought to be mediated through its interaction with α2-adrenergic and cholinergic receptors. The diagram below depicts a simplified hypothetical signaling pathway.

Antidepressant_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron THCI 1,2,3,4-Tetrahydro- cyclopenta[b]indole Alpha2_R α2-Adrenergic Receptor THCI->Alpha2_R Antagonist NE_Release Norepinephrine (NE) Release Alpha2_R->NE_Release Inhibits (Autoreceptor) AC Adenylyl Cyclase Alpha2_R->AC Inhibits NE Norepinephrine NE_Release->NE cAMP cAMP AC->cAMP Converts ATP to cAMP->NE_Release Modulates Postsyn_R Postsynaptic Adrenergic Receptor NE->Postsyn_R Binds Neuronal_Response Neuronal Response (Antidepressant Effect) Postsyn_R->Neuronal_Response Activates

Caption: Proposed α2-Adrenergic Antagonism Pathway.

References

Crystal Structure of 1,2,3,4-Tetrahydrocyclopenta[b]indole Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides an in-depth analysis of the crystal structures of selected this compound derivatives, presenting key crystallographic data, detailed experimental protocols, and a generalized workflow for structure determination.

Crystallographic Data of Selected Derivatives

The following tables summarize the key crystallographic parameters for two representative this compound derivatives, providing a basis for structural comparison.

Derivative 1: 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

This compound, synthesized from a Morita–Baylis–Hillman adduct, presents a substituted tetrahydrocyclopenta[b]indole core.[1][2]

Parameter Value
Chemical Formula C₂₁H₂₁NO₅
Molecular Weight 367.39 g/mol
Crystal System Triclinic
Space Group P1
Unit Cell Dimensions a = 7.203(1) Å, b = 9.5844(12) Å, c = 12.9957(17) Å
α = 91.939(5)°, β = 97.198(6)°, γ = 91.716(5)°
Unit Cell Volume (V) 889.1(2) ų
Molecules per Unit Cell (Z) 2
Temperature 100 K
Radiation Mo Kα (λ = 0.71073 Å)

Structural Highlights:

  • The hydrogenated five-membered ring adopts a shallow envelope conformation.[1][2]

  • The dihedral angle between the fused ring system and the trimethoxyphenyl ring is 66.65(3)°.[1][2]

  • In the crystal, molecules form inversion dimers through carboxylic acid groups, which are further connected by N—H⋯O hydrogen bonds to form chains.[1][2]

Derivative 2: tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate

This derivative features a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen.

Parameter Value
Chemical Formula C₁₆H₁₉NO₂
Molecular Weight 257.32 g/mol
Crystal System Orthorhombic
Space Group Pnma
Unit Cell Dimensions a = 19.6761(11) Å, b = 7.2330(4) Å, c = 9.9258(7) Å
α = 90°, β = 90°, γ = 90°
Molecules per Unit Cell (Z) 4
Temperature 173 K
Radiation Mo Kα (λ = 0.71073 Å)

Structural Highlights:

  • The molecule is essentially planar, with most non-hydrogen atoms lying on a crystallographic mirror plane.[3][4]

  • The crystal packing is influenced by weak π–π stacking and C—H⋯π interactions rather than classical hydrogen bonds.[3]

Experimental Protocols

The determination of the crystal structure of these derivatives involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

Derivative 1: 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid [1][2]

  • Synthesis: The synthesis starts from a Morita–Baylis–Hillman adduct, (±)-methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)-methyl]acrylate, which is reacted with indole and 2-iodoxybenzoic acid in acetonitrile under reflux. The resulting 1,3-dicarbonyl compound is reduced with sodium borohydride, followed by treatment with trifluoromethanesulfonic acid and basic hydrolysis to yield the final product.

  • Purification: The crude product is purified by flash chromatography using a hexane/ethyl acetate (60:40) mobile phase.

  • Crystallization: Single crystals are grown by slow evaporation from a 10:1 (v/v) chloroform/methanol solution stored in a freezer.

Derivative 2: tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate [3][4]

  • Synthesis: To a solution of this compound in freshly distilled tetrahydrofuran (THF), 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate are added. The mixture is stirred at room temperature overnight.

  • Purification: The solvent is removed by rotary evaporation, and the residue is purified by flash column chromatography using a 9:1 hexanes-ethyl acetate mobile phase.

  • Crystallization: Crystals suitable for X-ray diffraction are obtained by recrystallization from a methanol solution.

X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized protocol based on the experimental descriptions for the cited derivatives.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K or 173 K) to minimize thermal motion. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). Data is typically collected using a series of φ and ω scans.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of the crystal structure of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Chemical Synthesis purification Purification (e.g., Flash Chromatography) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation end validation->end start start->synthesis

General workflow for crystal structure determination.

For a more exhaustive understanding of the structural landscape of this compound derivatives, a comprehensive search of crystallographic databases such as the Cambridge Structural Database (CSD) is recommended.[5][6] Such a search would provide a larger dataset for comparative analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions across a wider range of derivatives, further aiding in the development of predictive structure-property relationships.

References

Pharmacological Profile of Tetrahydrocyclopenta[b]indole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydrocyclopenta[b]indole scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse range of biological targets. Analogs of this core structure have been investigated for their potential therapeutic applications in various domains, including metabolic diseases, neurological disorders, and oncology. This technical guide provides a comprehensive overview of the pharmacological profile of tetrahydrocyclopenta[b]indole analogs, focusing on their interactions with Liver X Receptors (LXRs), sigma (σ) receptors, and serotonin (5-HT) receptors. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative pharmacological data for representative tetrahydrocyclopenta[b]indole analogs across different receptor families.

Table 1: Liver X Receptor (LXR) Modulatory Activity of Tetrahydrocyclopenta[b]indole Analogs

Compound IDLXRα EC50 (nM)LXRβ EC50 (nM)Selectivity (α/β)Reference
1 10002005[1]
2 5001005[1]
3 >100001000>10[1]
4 200504[1]

Table 2: Sigma (σ) Receptor Binding Affinities of Indole-Based Analogs

Compound IDσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)Reference
4a 4.170.3910.7[2]
4b 24.84.95.1[2]
4c 1393.6638[2]
9f 29487.450.0025[2][3]
SV-1 2.3>1000<0.0023[4]
LS-127 2.1>500<0.0042[4]
LS-137 4.2>500<0.0084[4]

Table 3: Serotonin (5-HT) Receptor Binding Affinities of Indole Derivatives

Compound ID5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT3 Ki (nM)5-HT7 Ki (nM)Reference
D2AAK5 4515--[5]
D2AAK6 12035--[5]
D2AAK7 8025--[5]
Cilansetron --0.19960[6]
FW01 51.9206.71--[7]
13m 1.01 (EC50)---[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of tetrahydrocyclopenta[b]indole analogs.

Liver X Receptor (LXR) Co-transfection and Reporter Gene Assay

This assay is employed to determine the functional activity of compounds as LXR agonists or antagonists.[8][9]

a. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line (e.g., HEK293T, HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seed the cells into 96-well plates at an appropriate density to achieve 70-80% confluency on the day of transfection.

  • Prepare a transfection mixture containing a Gal4 DNA-binding domain-LXR ligand-binding domain (LBD) fusion construct (for either LXRα or LXRβ), a luciferase reporter plasmid containing Gal4 upstream activating sequences (UAS), and a transfection reagent (e.g., Lipofectamine).

  • Add the transfection mixture to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with fresh culture medium.

b. Compound Treatment and Luciferase Assay:

  • The following day, treat the transfected cells with various concentrations of the test compounds (tetrahydrocyclopenta[b]indole analogs) or a reference agonist (e.g., T0901317, GW3965).

  • Incubate the cells with the compounds for 18-24 hours.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

  • Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.

Sigma (σ) Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of compounds for σ1 and σ2 receptors.[10][11]

a. Membrane Preparation:

  • Homogenize guinea pig brain (for σ1) or rat liver (for σ2) tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

b. Binding Assay:

  • In a 96-well plate, incubate the prepared membranes with a specific radioligand:

    • For σ1 receptors: [³H]-(+)-pentazocine.

    • For σ2 receptors: [³H]-DTG in the presence of a masking concentration of a selective σ1 ligand (e.g., (+)-pentazocine) to block binding to σ1 sites.

  • Add increasing concentrations of the unlabeled test compounds (tetrahydrocyclopenta[b]indole analogs) to compete with the radioligand for binding.

  • Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 values from the competition binding curves and convert them to Ki values using the Cheng-Prusoff equation.

5-HT Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of compounds to act as agonists or antagonists at Gq-coupled 5-HT receptors (e.g., 5-HT2A) by monitoring changes in intracellular calcium concentration.[12][13][14]

a. Cell Culture and Dye Loading:

  • Culture a cell line stably expressing the 5-HT receptor of interest (e.g., CHO-K1 or HEK293) in appropriate media.

  • Seed the cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

b. Compound Addition and Fluorescence Measurement:

  • For antagonist testing, pre-incubate the dye-loaded cells with various concentrations of the test compounds.

  • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

  • Add a known agonist (e.g., serotonin) to all wells to stimulate the receptor.

  • For agonist testing, add the test compounds directly to the dye-loaded cells.

  • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Determine EC50 values for agonists or IC50 values for antagonists from the dose-response curves.

In Vivo Atherosclerosis Mouse Model

This in vivo model is used to evaluate the therapeutic efficacy of LXR modulating tetrahydrocyclopenta[b]indole analogs in a disease-relevant context.[15][16]

a. Animal Model and Treatment:

  • Use a genetically modified mouse model prone to atherosclerosis, such as ApoE-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice.

  • Feed the mice a high-fat, high-cholesterol "Western-type" diet to accelerate the development of atherosclerotic plaques.

  • Administer the test compounds (tetrahydrocyclopenta[b]indole analogs) or vehicle control to the mice via oral gavage or intraperitoneal injection for a specified duration (e.g., 8-12 weeks).

b. Assessment of Atherosclerosis:

  • At the end of the treatment period, euthanize the mice and perfuse the vasculature.

  • Dissect the aorta and quantify the atherosclerotic lesion area in the aortic root or the entire aorta using oil red O staining.

  • Analyze plasma lipid profiles (total cholesterol, HDL, LDL, triglycerides).

  • Perform histological and immunohistochemical analysis of the atherosclerotic plaques to assess parameters such as macrophage content, collagen deposition, and expression of LXR target genes.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LXR_Agonist Tetrahydrocyclopenta[b]indole Analog (LXR Agonist) LXR LXR LXR_Agonist->LXR Binds to LBD LXR_RXR_inactive LXR/RXR Heterodimer (inactive) LXR->LXR_RXR_inactive Heterodimerizes with RXR RXR RXR->LXR_RXR_inactive LXR_RXR_active LXR/RXR Heterodimer (active) LXR_RXR_inactive->LXR_RXR_active Conformational Change LXRE LXR Response Element (LXRE) LXR_RXR_active->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, ABCG1, SREBP-1c) LXRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Produces

Caption: LXR Signaling Pathway Activation.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand 5-HT Analog GPCR 5-HT Receptor (GPCR) Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Gq-Coupled GPCR Signaling Pathway.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (Tissue Homogenization) Start->Membrane_Prep Incubation Incubation: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting (Radioactivity Measurement) Washing->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.

Conclusion

The tetrahydrocyclopenta[b]indole scaffold serves as a versatile platform for the design of potent and selective modulators of various therapeutically relevant targets. The data and protocols presented in this guide highlight the diverse pharmacological profiles of these analogs, with activities spanning nuclear receptors and G-protein coupled receptors. The detailed experimental methodologies and visual representations of signaling pathways and workflows are intended to facilitate further research and development in this promising area of medicinal chemistry. As our understanding of the structure-activity relationships of these compounds continues to evolve, so too will their potential for translation into novel therapeutic agents.

References

The Tetrahydrocyclopenta[b]indole Scaffold: A Privileged Core in Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrahydrocyclopenta[b]indole scaffold is a fascinating heterocyclic ring system that forms the core of a variety of natural products exhibiting significant biological activities. This technical guide provides a comprehensive overview of natural products containing this and closely related scaffolds, focusing on their isolation, biological properties, and biosynthetic origins. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Introduction to the Tetrahydrocyclopenta[b]indole Scaffold

The tetrahydrocyclopenta[b]indole core is a tricyclic structure where a cyclopentane ring is fused to the [b] face of an indole moiety. This compact and rigid framework provides a unique three-dimensional arrangement of atoms, making it an attractive scaffold for interaction with biological macromolecules. A closely related and more frequently reported scaffold in natural products is the indeno[2,1-b]indole system, which can be considered a dehydrogenated analogue. This guide will cover natural products containing both of these important structural motifs.

Prominent Natural Products

Yuehchukene: A Dimeric Indole Alkaloid

Yuehchukene is a dimeric indole alkaloid isolated from the roots of Murraya paniculata.[1][2][3] It possesses a complex structure featuring an indeno[2,1-b]indole core.

Biological Activity:

Yuehchukene has demonstrated potent anti-implantation activity, making it a subject of interest for contraceptive research.[2][4][5][6] It has been shown to be 100% effective in preventing pregnancy in rats at a single oral dose of 3 mg/kg on the second day of pregnancy.[2][7] This activity is believed to be mediated through its estrogenic and anti-estrogenic effects.[8]

Furthermore, Yuehchukene has been investigated for its potential in cancer therapy. While its direct cytotoxicity is not extensively quantified with specific IC50 values in the reviewed literature, it has been shown to potentiate the cytotoxic effect of the chemotherapeutic agent cyclophosphamide on the estrogen-receptor-positive breast cancer cell line MCF-7 at very low concentrations (approximately 10⁻⁸–10⁻⁹ M).[9]

CompoundBiological ActivityOrganism/Cell LineQuantitative DataReference(s)
YuehchukeneAnti-implantationRat100% effective at 3 mg/kg (oral)[2][7]
YuehchukenePotentiation of CytotoxicityMCF-7 cellsEffective at ~10⁻⁸–10⁻⁹ M (with cyclophosphamide)[9]
Janthitrems: Fungal Indole Diterpenoids

The Janthitrems (A-D) are a series of indole diterpenoid alkaloids isolated from the fungus Penicillium janthinellum.[1][10] These compounds feature a complex polycyclic system that includes an indeno[1,2-b]indole core structure.

Biological Activity:

Janthitrems are primarily known for their tremorgenic effects in mice.[10] They also exhibit anti-insect activity, specifically affecting the weight gain and food consumption of porina larvae (Wiseana cervinata).[10] While the reviewed literature indicates that these activities are significant, specific IC50 or other quantitative values were not provided in the initial search results, with studies noting that these biological assays are ongoing.[11][12]

CompoundBiological ActivityOrganismQuantitative DataReference(s)
Janthitrem A & BTremorgenicMicePotent activity observed[10]
Janthitrem A & BAnti-insectWiseana cervinata larvaeReduction in weight gain and food consumption[10]

Experimental Protocols

General Isolation of Indole Alkaloids from Plant Material

The following is a generalized workflow for the isolation of indole alkaloids like Yuehchukene from a plant source such as Murraya paniculata.

experimental_workflow start Plant Material (e.g., roots of Murraya paniculata) extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction concentration Concentration in vacuo extraction->concentration partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) concentration->partitioning aq_phase Aqueous Phase (discard or test) partitioning->aq_phase org_phase Organic Phase partitioning->org_phase collect column_chrom Column Chromatography (e.g., Silica Gel) org_phase->column_chrom fractions Collect Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc combine Combine Fractions with Similar Profiles tlc->combine hplc Preparative HPLC combine->hplc pure_compound Pure Compound (e.g., Yuehchukene) hplc->pure_compound characterization Structural Elucidation (NMR, MS, etc.) pure_compound->characterization

Caption: Generalized workflow for the isolation of indole alkaloids.

Methodology Details:

  • Extraction: The dried and powdered plant material (e.g., roots) is exhaustively extracted with a polar solvent like methanol or ethanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned with an immiscible organic solvent of intermediate polarity, such as ethyl acetate. The organic layer, containing the alkaloids, is collected.

  • Column Chromatography: The concentrated organic phase is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate).

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compounds.

  • Purification: Fractions containing the desired compound are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[13][14][15][16]

Cytotoxicity Assay (MTT Assay)

The following protocol outlines a general procedure for assessing the cytotoxicity of a compound against a cancer cell line like MCF-7.[17][18][19][20][21]

Materials:

  • MCF-7 breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Yuehchukene)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of approximately 1 x 10⁵ cells/mL in 100 µL of complete growth medium per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Biosynthesis

The biosynthesis of complex indole alkaloids like Yuehchukene and Janthitrems originates from the primary metabolite tryptophan.[4][22][23][24][25] While the specific enzymatic steps leading to the tetrahydrocyclopenta[b]indole scaffold are not fully elucidated for these particular natural products, a general understanding of dimeric and complex indole alkaloid biosynthesis provides a putative pathway.

Yuehchukene is a dimeric indole alkaloid, suggesting its biosynthesis involves the dimerization of two monomeric indole precursors. The general biosynthetic pathway for monoterpene indole alkaloids, which share the common precursor strictosidine, has been extensively studied.[24] Strictosidine is formed from the condensation of tryptamine (derived from tryptophan) and secologanin (a monoterpenoid).

biosynthesis_pathway tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine strictosidine Strictosidine tryptamine->strictosidine monoterpene_pathway Monoterpenoid Pathway secologanin Secologanin monoterpene_pathway->secologanin secologanin->strictosidine monomeric_indoles Monomeric Indole Alkaloid Precursors strictosidine->monomeric_indoles dimerization Dimerization monomeric_indoles->dimerization yuehchukene Yuehchukene (Indeno[2,1-b]indole core) dimerization->yuehchukene

Caption: Putative biosynthetic pathway to dimeric indole alkaloids.

Signaling Pathways and Mechanism of Action

The biological activity of Yuehchukene is linked to its interaction with estrogen receptors.[8] As an anti-implantation agent, it likely modulates the hormonal signaling required for the successful implantation of the embryo. The potentiation of cyclophosphamide's cytotoxicity in MCF-7 cells, an estrogen-receptor-positive cell line, further suggests an interplay with estrogen signaling pathways.

signaling_pathway yuehchukene Yuehchukene er Estrogen Receptor (ER) yuehchukene->er Binds to ere Estrogen Response Element (in DNA) er->ere Binds to gene_transcription Gene Transcription ere->gene_transcription Modulates cellular_response Cellular Response (e.g., Proliferation, Differentiation) gene_transcription->cellular_response anti_implantation Anti-implantation Effect cellular_response->anti_implantation

Caption: Proposed mechanism of action for Yuehchukene.

Conclusion

Natural products featuring the tetrahydrocyclopenta[b]indole and related indeno[2,1-b]indole scaffolds, such as Yuehchukene and the Janthitrems, represent a promising area for drug discovery. Their potent and diverse biological activities, ranging from anti-implantation to cytotoxic and tremorgenic effects, highlight the importance of this privileged structural motif. Further research into the isolation of new analogues, elucidation of their specific mechanisms of action, and exploration of their biosynthetic pathways will undoubtedly open new avenues for the development of novel therapeutic agents. This guide provides a foundational resource for professionals engaged in this exciting field of natural product chemistry and drug development.

References

The Therapeutic Potential of 1,2,3,4-Tetrahydrocyclopenta[b]indole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities and significant therapeutic potential. This heterocyclic system, formed by the fusion of a cyclopentane ring with an indole moiety, serves as a versatile template for the design and synthesis of novel drug candidates. This technical guide provides a comprehensive overview of the therapeutic applications of this compound derivatives, with a focus on their anticancer, neuroprotective, and receptor-modulating properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of the this compound nucleus have shown notable cytotoxic effects against a variety of cancer cell lines. The planar indole ring system allows for intercalation with DNA, while the tetrahydrocyclopentane portion provides a three-dimensional structure that can be modified to optimize binding to specific protein targets.

Quantitative Anticancer Data

While specific quantitative data for this compound derivatives is still emerging in publicly accessible literature, the broader class of indole derivatives has demonstrated significant anticancer activity. The following table summarizes the cytotoxic effects of various indole derivatives against several human cancer cell lines, providing a benchmark for the potential of the tetrahydrocyclopenta[b]indole scaffold.

Compound ClassCell LineIC50 (µM)Reference
Indole-based Bcl-2 InhibitorsMCF-7 (Breast)0.83 - 5.22[1][2]
MDA-MB-231 (Breast)4.07 - 5.22[1][2]
A549 (Lung)0.73 - 2.98[1][2]
Indolyl 1,2,4-Triazole DerivativesMCF-7 (Breast)0.891 - 36.4[3]
MDA-MB-231 (Breast)1.91 - 81.46[3]
2-Aryl-3-aroyl Indole AnaloguesSK-OV-3 (Ovarian)< 5[4][5]
NCI-H460 (Lung)< 5[4][5]
DU-145 (Prostate)< 5[4][5]
Indole-Thiophene ComplexesHT29 (Colon)Nanomolar range[6]
HepG2 (Liver)Nanomolar range[6]
HCT116 (Colon)Nanomolar range[6]
Experimental Protocol: MTT Cell Viability Assay

A common method to assess the cytotoxic activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the cell culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Tetrahydrocyclopenta[b]indole Derivatives incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Value read_plate->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Neuroprotective Effects

The indole nucleus is a core component of many neuroactive molecules, and derivatives of this compound are being investigated for their potential in treating neurodegenerative diseases. Their proposed mechanisms of action include antioxidant effects and modulation of pathways involved in neuronal survival.

Experimental Protocol: In Vitro Neuroprotection Assay

A common in vitro model to assess neuroprotective effects involves inducing oxidative stress in neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y.

Principle: This assay measures the ability of a compound to protect neuronal cells from damage induced by an oxidizing agent, such as hydrogen peroxide (H₂O₂).

Procedure:

  • Cell Culture and Differentiation: SH-SY5Y cells are cultured and often differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.

  • Pre-treatment: The differentiated cells are pre-treated with various concentrations of the this compound derivatives for a specific duration (e.g., 24 hours).

  • Induction of Oxidative Stress: After pre-treatment, the cells are exposed to a neurotoxic concentration of H₂O₂ (e.g., 100 µM) for a defined period.

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay, as described previously, or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.

  • Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells pre-treated with the test compounds to that of cells treated with H₂O₂ alone.

Neuroprotection_Assay_Workflow start Start culture_cells Culture and Differentiate SH-SY5Y Cells start->culture_cells pretreat Pre-treat with Tetrahydrocyclopenta[b]indole Derivatives culture_cells->pretreat induce_stress Induce Oxidative Stress (e.g., H2O2) pretreat->induce_stress assess_viability Assess Cell Viability (MTT or LDH assay) induce_stress->assess_viability analyze Quantify Neuroprotective Effect assess_viability->analyze end End analyze->end

Caption: Workflow for an in vitro neuroprotection assay.

Receptor Modulation

The this compound scaffold has been identified as a potential modulator of several important receptor systems, suggesting its utility in treating a range of conditions from depression to inflammatory disorders.

Antidepressant Activity via α2-Adrenergic and Cholinergic Receptor Blockade

Some reports suggest that this compound may exert antidepressant effects by blocking α2-adrenergic and cholinergic receptors. Blockade of presynaptic α2-adrenergic autoreceptors can increase the release of norepinephrine, a neurotransmitter implicated in mood regulation.

α2-Adrenergic Receptor Signaling Pathway:

Alpha2_Adrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_release Norepinephrine (NE) Release Alpha2_AR α2-Adrenergic Receptor NE_release->Alpha2_AR Binds to Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_release->Postsynaptic_Receptor Binds to Gi Gi Protein Alpha2_AR->Gi Activates AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->NE_release Negative Feedback (Inhibits further release) Cellular_Response Cellular Response Postsynaptic_Receptor->Cellular_Response Activates Blocker This compound Derivative Blocker->Alpha2_AR Blocks

Caption: α2-Adrenergic receptor signaling and its blockade.

Cannabinoid CB2 Receptor Agonism

Derivatives of the indole scaffold have been explored as agonists for the cannabinoid CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor is associated with anti-inflammatory and immunomodulatory effects, making it a target for autoimmune diseases and chronic inflammation.

CB2 Receptor Signaling Pathway:

CB2_Receptor_Signaling CB2_Agonist Tetrahydrocyclopenta[b]indole Derivative (Agonist) CB2_Receptor CB2 Receptor CB2_Agonist->CB2_Receptor Binds to & Activates Gi Gi Protein CB2_Receptor->Gi Activates AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition MAPK_activation MAPK Pathway Activation Gi->MAPK_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Immune_Response Modulation of Immune Response (e.g., ↓ Cytokine Release) cAMP_decrease->Immune_Response MAPK_activation->Immune_Response

Caption: Cannabinoid CB2 receptor signaling pathway.

Experimental Protocol: Receptor Binding Assay

To determine the affinity of this compound derivatives for a specific receptor, a competitive radioligand binding assay is commonly employed.

Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., α2-adrenergic or CB2 receptors) are prepared from cultured cells or animal tissues.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-clonidine for α2-adrenergic receptors or [³H]-CP55,940 for CB2 receptors) and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes.

  • Quantification of Radioactivity: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis

The synthesis of this compound derivatives often involves classical indole synthesis methodologies, such as the Fischer indole synthesis, followed by modifications to the cyclopentane ring.

General Synthetic Scheme: Fischer Indole Synthesis

Fischer_Indole_Synthesis start Start reactants Phenylhydrazine + Cyclopentanone start->reactants heating Heating reactants->heating acid_catalyst Acid Catalyst (e.g., H2SO4, PPA) acid_catalyst->heating product This compound heating->product end End product->end

Caption: General scheme for Fischer indole synthesis.

A common route involves the reaction of a substituted phenylhydrazine with cyclopentanone in the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid, under heating. This reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the this compound core. Further functionalization can be achieved through various organic reactions to introduce desired substituents on the indole nitrogen, the aromatic ring, or the cyclopentane ring.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. Its demonstrated potential in oncology, neuroprotection, and receptor modulation warrants further investigation. This guide has provided a foundational overview of the key biological activities, experimental methodologies, and underlying molecular pathways associated with this versatile heterocyclic system. Future research should focus on synthesizing and screening a wider range of derivatives to establish clear structure-activity relationships and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties for clinical development.

References

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole via Fischer Indole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydrocyclopenta[b]indole is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, fused ring system serves as a valuable scaffold for the development of novel therapeutic agents. The Fischer indole synthesis, a robust and versatile method for constructing the indole ring, provides a direct route to this important molecular framework from readily available starting materials. This application note offers a detailed protocol for the synthesis of this compound, compiled from established principles of the Fischer indole synthesis and analogous procedures for related compounds.

Reaction Principle

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[1][1]-sigmatropic rearrangement to form the indole ring. In this specific application, phenylhydrazine is reacted with cyclopentanone in the presence of an acid catalyst to yield this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Fischer indole synthesis of related carbazole derivatives. Researchers should optimize reaction conditions for their specific laboratory setup.

Materials:

  • Phenylhydrazine

  • Cyclopentanone

  • Glacial Acetic Acid (Catalyst and Solvent)

  • Methanol (for recrystallization)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenylhydrazine and cyclopentanone in a 1:1.1 molar ratio.

  • Acid Addition: Carefully add glacial acetic acid to the reaction mixture to serve as both the catalyst and solvent. A typical starting point is to use a volume of acetic acid that is 5-10 times the volume of the phenylhydrazine.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude product from hot methanol to obtain pure this compound as a crystalline solid.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol
CAS Number 2047-91-8
Appearance Light yellow to brown crystalline powder
Melting Point 104 - 109 °C
Boiling Point 300.9 °C
¹H NMR Data not explicitly found in searches.
¹³C NMR Available on PubChem.[2]
Mass Spectrometry (GC-MS) Available on PubChem.[2]

Note: While specific yields for this reaction are not widely reported in the literature, yields for analogous Fischer indole syntheses of carbazoles are typically in the range of 60-80%.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_process Process Phenylhydrazine Phenylhydrazine Hydrazone_Formation Phenylhydrazone Formation Phenylhydrazine->Hydrazone_Formation Cyclopentanone Cyclopentanone Cyclopentanone->Hydrazone_Formation Tautomerization Tautomerization to Ene-hydrazine Hydrazone_Formation->Tautomerization Isomerization Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization_Elimination Cyclization & Ammonia Elimination Rearrangement->Cyclization_Elimination Product This compound Cyclization_Elimination->Product Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Hydrazone_Formation Heat Heat (Reflux) Heat->Rearrangement

Caption: Workflow of the Fischer Indole Synthesis for this compound.

Logical Relationship of Key Steps

Logical_Relationship Start Start: Phenylhydrazine & Cyclopentanone Step1 Step 1: Formation of Phenylhydrazone Intermediate Start->Step1 Step2 Step 2: Acid-Catalyzed Tautomerization Step1->Step2 Step3 Step 3: [3,3]-Sigmatropic Rearrangement Step2->Step3 Step4 Step 4: Aromatization and Cyclization with Elimination of Ammonia Step3->Step4 End End: this compound Step4->End

Caption: Key logical steps in the synthesis of the target molecule.

References

Application Notes and Protocols for the Metal-Catalyzed Synthesis of Cyclopenta[b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopenta[b]indole scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. Its synthesis has been a subject of intense research, with metal-catalyzed methods emerging as powerful tools for the construction of this important core. This document provides detailed application notes and experimental protocols for key metal-catalyzed strategies for the synthesis of cyclopenta[b]indoles, focusing on palladium, gold, and rhodium-based catalytic systems.

Palladium-Catalyzed Dearomative [3+2] Cycloaddition

Palladium catalysis offers a versatile approach for the construction of cyclopenta[b]indoline skeletons through a dearomative [3+2] cycloaddition. This strategy typically involves the reaction of a 3-nitroindole with a vinylcyclopropane, which acts as a three-carbon synthon. The reaction proceeds with high diastereoselectivity and can be rendered enantioselective through the use of chiral ligands.[1][2]

Comparative Data of Palladium-Catalyzed Methods
Catalyst/LigandSubstrate 1Substrate 2Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
Pd(dba)₂ / PPh₃3-NitroindoleVinylcyclopropane70-95>20:1-Vitale et al.
Pd₂(dba)₃ / (S)-Tol-BINAP3-NitroindoleVinylcyclopropane80-92>20:1up to 96Wang et al.
PdCl₂(PPh₃)₂ / TBAI3-NitroindoleVinylcyclopropane dicarboxylate65-88trans selective-Hyland et al.[1]
Experimental Protocol: Diastereoselective Synthesis of Cyclopenta[b]indolines (Vitale et al.)

Materials:

  • 3-Nitroindole (1.0 equiv)

  • Vinylcyclopropane (1.2 equiv)

  • Pd(dba)₂ (5 mol%)

  • PPh₃ (10 mol%)

  • Toluene (0.1 M)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add 3-nitroindole, Pd(dba)₂, and PPh₃.

  • Add toluene, followed by the vinylcyclopropane.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired cyclopenta[b]indoline.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Oven-dried Schlenk tube under Argon reagents Add 3-Nitroindole, Pd(dba)₂, PPh₃ start->reagents solvent Add Toluene reagents->solvent substrate2 Add Vinylcyclopropane solvent->substrate2 stir Stir at room temperature (12-24 h) substrate2->stir monitor Monitor by TLC stir->monitor concentrate Concentrate under reduced pressure purify Flash column chromatography concentrate->purify product Isolated Cyclopenta[b]indoline purify->product

Caption: Workflow for Pd-catalyzed [3+2] cycloaddition.

Gold-Catalyzed Tandem Rearrangement/Nazarov Cyclization

Gold catalysts, particularly Au(I) complexes, are highly effective in promoting a tandem[3][3]-sigmatropic rearrangement and Nazarov cyclization of enynyl acetates derived from indoles.[1][4] This powerful cascade reaction provides a direct route to cyclopenta[b]indol-1-ones, which are valuable intermediates in the synthesis of several natural products.[1]

Comparative Data of Gold-Catalyzed Methods
CatalystLigandAdditiveYield (%)Enantiomeric Excess (ee, %)Reference
AuClPPh₃AgSbF₆75-92-Occhiato et al.[1]
(S)-DTBM-SegphosAuCl-AgSbF₆85-95up to 98Toste et al.[1]
Experimental Protocol: Synthesis of Cyclopenta[b]indol-1-ones (Occhiato et al.)

Materials:

  • Indole-derived enynyl acetate (1.0 equiv)

  • AuCl(PPh₃) (2 mol%)

  • AgSbF₆ (2 mol%)

  • Dichloromethane (DCM) (0.05 M)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the indole-derived enynyl acetate in DCM.

  • In a separate vial, dissolve AuCl(PPh₃) and AgSbF₆ in DCM.

  • Add the catalyst solution to the substrate solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a few drops of triethylamine.

  • Concentrate the mixture and purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the cyclopenta[b]indol-1-one.

Signaling Pathway

G cluster_pathway Gold-Catalyzed Cascade start Indole-derived Enynyl Acetate au_complex Au(I) Catalyst rearrangement [3,3]-Sigmatropic Rearrangement start->rearrangement Au(I) activation intermediate Pentadienyl Cation Intermediate rearrangement->intermediate nazarov Nazarov Cyclization intermediate->nazarov product Cyclopenta[b]indol-1-one nazarov->product

Caption: Gold-catalyzed rearrangement/Nazarov cyclization pathway.

Rhodium-Catalyzed [3+2] Annulation

Rhodium-catalyzed reactions provide an efficient means for the synthesis of cyclopenta-fused indolines through a formal [3+2] annulation.[5] This transformation often utilizes a rhodium carbenoid, generated from a diazo compound, which reacts with the indole nucleus. The use of chiral rhodium catalysts allows for high levels of enantiocontrol in this process.[5]

Comparative Data of Rhodium-Catalyzed Methods
CatalystDiazo CompoundYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)Reference
Rh₂(OAc)₄Ethyl 2-diazo-4-phenylbut-3-enoate70-85>10:1-Hu et al.[1]
Rh₂(S-DOSP)₄Methyl 2-diazo-3-phenylpropanoate80-95>20:1up to 99Davies et al.[3][5]
Experimental Protocol: Asymmetric Synthesis of Cyclopenta-fused Indolines (Davies et al.)

Materials:

  • N-Substituted indole (1.0 equiv)

  • Diazo compound (1.1 equiv)

  • Rh₂(S-DOSP)₄ (1 mol%)

  • Dichloromethane (DCM) (0.1 M)

Procedure:

  • To a solution of the N-substituted indole and Rh₂(S-DOSP)₄ in DCM at room temperature, add a solution of the diazo compound in DCM dropwise over 1 hour using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 2-4 hours after the addition is complete.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the enantiomerically enriched cyclopenta-fused indoline.

Logical Relationship Diagram

G cluster_logic Rhodium-Catalyzed Annulation Logic rh_catalyst Chiral Rh(II) Catalyst carbene Rh(II) Carbene Intermediate rh_catalyst->carbene diazo Diazo Compound diazo->carbene cycloaddition [3+2] Annulation carbene->cycloaddition indole Indole indole->cycloaddition product Chiral Cyclopenta-fused Indoline cycloaddition->product

Caption: Logical flow of Rh-catalyzed [3+2] annulation.

These protocols provide a starting point for the synthesis of a variety of substituted cyclopenta[b]indoles. Optimization of reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may be necessary for specific substrates to achieve optimal results. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols for the Diastereoselective Synthesis of Cyclopenta[b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of contemporary methods for the diastereoselective synthesis of cyclopenta[b]indoles, a core scaffold in numerous biologically active natural products and pharmaceutical agents. The protocols outlined below are based on recent, high-impact research and are intended to serve as a practical guide for chemists in academic and industrial settings.

Introduction

The cyclopenta[b]indole framework is a privileged heterocyclic motif due to its prevalence in a wide array of natural products and medicinally important compounds. The development of stereoselective methods to access these complex structures is of significant interest in organic synthesis and drug discovery. This document details several powerful, diastereoselective strategies, including metal-catalyzed cycloadditions and organocatalytic reactions, providing researchers with the necessary information to construct these valuable molecules with a high degree of stereocontrol.

I. Palladium-Catalyzed Diastereoselective [3+2] Cycloaddition of 3-Nitroindoles

Palladium catalysis offers a robust platform for the diastereoselective construction of cyclopenta[b]indolines through a dearomative [3+2] cycloaddition of 3-nitroindoles with vinylcyclopropanes. The choice of ligands and additives can influence the diastereoselectivity of the reaction.

A. Method 1: Pd(0)-Catalyzed Dearomative [3+2] Cycloaddition

This method, developed by Vitale and coworkers, provides access to cyclopentannulated indolines with three stereogenic centers in high diastereoselectivity.[1][2]

Reaction Scheme:

Summary of Quantitative Data:

Entry3-Nitroindole (Substituent)Vinylcyclopropane (Substituent)Yield (%)Diastereomeric Ratio (d.r.)
1HDiethyl85>20:1
25-MeODiethyl80>20:1
36-ClDiethyl75>20:1
4HDibenzyl82>20:1

Experimental Protocol:

  • To a solution of the 3-nitroindole (0.2 mmol) in anhydrous 1,4-dioxane (2.0 mL) under an argon atmosphere, add the vinylcyclopropane (0.3 mmol).

  • Add Pd(dba)₂ (5 mol %) and P(OPh)₃ (20 mol %).

  • Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired cyclopenta[b]indoline.

Proposed Signaling Pathway:

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Intermediate_A π-allyl-Pd(II) complex Pd(0)->Intermediate_A Oxidative Addition VCP Vinylcyclopropane VCP->Intermediate_A Intermediate_B Zwitterionic dipole Intermediate_A->Intermediate_B 3NI 3-Nitroindole Intermediate_C Michael Adduct 3NI->Intermediate_C Michael Addition Intermediate_B->Intermediate_C Product Cyclopenta[b]indoline Intermediate_C->Product Intramolecular Cyclization Product->Pd(0) Reductive Elimination

Caption: Pd(0)-catalyzed [3+2] cycloaddition pathway.

B. Method 2: Halide-Controlled Diastereoselective Pd-Catalyzed [3+2] Cycloaddition

Hyland and coworkers demonstrated that the addition of a halide source, such as tetrabutylammonium iodide (TBAI), is crucial for achieving high diastereoselectivity in the Pd-catalyzed dearomative [3+2] cycloaddition of 3-nitroindoles.[1][3][4][5] This additive is hypothesized to facilitate a Curtin-Hammett scenario by enabling rapid π-σ-π interconversion of the palladium intermediates.[4][5]

Reaction Scheme:

Summary of Quantitative Data:

Entry3-Nitroindole (Substituent)Vinylcyclopropane (Substituent)Additive (mol %)Yield (%)Diastereomeric Ratio (trans:cis)
1HDiethylTBAI (20)88>20:1
25-BrDiethylTBAI (20)76>20:1
3HDibenzylTBAI (20)85>20:1
4HDiethylNone851:1

Experimental Protocol:

  • In a sealed tube, combine the 3-nitroindole (0.2 mmol), vinylcyclopropane dicarboxylate (0.3 mmol), Pd(dba)₂ (5 mol %), and P(OPh)₃ (20 mol %).

  • Add tetrabutylammonium iodide (TBAI, 20 mol %).

  • Add anhydrous 1,4-dioxane (2.0 mL) and purge the tube with argon.

  • Stir the reaction mixture at 80 °C for 16 hours.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the trans-cyclopenta[b]indoline.

Logical Relationship Diagram:

G Start Reaction Mixture (3-Nitroindole, VCP, Pd(0)) WithTBAI With TBAI Start->WithTBAI WithoutTBAI Without TBAI Start->WithoutTBAI CurtinHammett Curtin-Hammett Control (Rapid π-σ-π interconversion) WithTBAI->CurtinHammett Low_dr Low d.r. (1:1) WithoutTBAI->Low_dr High_dr High d.r. (>20:1 trans:cis) CurtinHammett->High_dr

[Image of the reaction scheme for Kwon's Fe-catalyzed diastereoselective Nazarov cyclization]

[Image of the reaction scheme for the Brønsted acid-catalyzed diastereoselective intramolecular Friedel-Crafts reaction]

Caption: Brønsted acid-catalyzed Friedel-Crafts cyclization.

References

The Versatile Scaffold: 1,2,3,4-Tetrahydrocyclopenta[b]indole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocyclopenta[b]indole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional framework for the development of novel therapeutic agents targeting a diverse range of biological pathways. This document provides a comprehensive overview of the applications of this scaffold, complete with detailed experimental protocols for synthesis and biological evaluation, quantitative data for representative compounds, and visualizations of relevant signaling pathways.

Applications in Medicinal Chemistry

The unique structure of this compound and its derivatives allows for interaction with various biological targets, leading to a broad spectrum of pharmacological activities.[1] Key therapeutic areas where this scaffold has shown promise include:

  • Oncology: Derivatives of this scaffold have demonstrated potent anticancer activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways like EGFR and PARP-1.

  • Neurological Disorders: The parent compound, this compound, has been investigated for its potential as an antidepressant.[2] Its effects are thought to be mediated through the blockade of α2-adrenergic and cholinergic receptors.[2] This highlights the potential of this scaffold in developing treatments for a range of central nervous system disorders.

  • Infectious Diseases: The indole nucleus, a core component of the tetrahydrocyclopenta[b]indole system, is a well-established pharmacophore in the design of antimicrobial agents.

Quantitative Data of Bioactive Derivatives

The following tables summarize the in vitro anticancer activity of representative this compound and related indole derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Cyclopenta[b]indole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Analog 6cHeLa (Cervical)15.1[3]
MCF-7 (Breast)18.6[3]
Analog 6dHeLa (Cervical)17.4[3]
MCF-7 (Breast)20.7[3]

Table 2: Anticancer Activity of Indole-Based Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 10bA549 (Lung)0.012[1]
K562 (Leukemia)0.01[1]
Compound 11hK562 (Leukemia)0.06[1]
Indole-based stilbene with piperidineK562 (Leukemia)2.4[4]
MDA-MB-231 (Breast)2.18[4]
1,4-dihydropyrazolo[4,3-b]indole 34A549 (Lung)0.58 - 2.41[5]
HCT-116 (Colon)0.58 - 2.41[5]
MDA-MB-231 (Breast)0.58 - 2.41[5]
MCF-7 (Breast)0.58 - 2.41[5]
Indole-based 1,2,4-triazole 9pHeLa (Cervical)(nanomolar range)[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays to evaluate its therapeutic potential.

Protocol 1: Synthesis of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid

This protocol describes a three-step synthesis starting from a Morita-Baylis-Hillman adduct.

Materials:

  • (±)-methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)-methyl]acrylate (Morita-Baylis-Hillman adduct)

  • Indole

  • 2-Iodoxybenzoic acid (IBX)

  • Acetonitrile (ACN)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Trifluoromethanesulfonic acid (TfOH)

  • Chloroform

  • Methanol

  • Hexane

  • Ethyl acetate

Procedure:

  • Oxidative Michael Addition:

    • In a round-bottom flask, combine (±)-methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)-methyl]acrylate (1 mmol), indole (1.2 mmol), and 2-iodoxybenzoic acid (1 mmol) in acetonitrile (5 mL).

    • Reflux the mixture. This reaction will yield the 1,3-dicarbonyl compound.

  • Chemoselective Reduction:

    • Reduce the resulting 1,3-dicarbonyl compound with sodium borohydride in THF to obtain the corresponding β-hydroxy-carbonyl compound.

  • Cyclization and Hydrolysis:

    • Treat the β-hydroxy-carbonyl compound with trifluoromethanesulfonic acid.

    • Follow with basic hydrolysis to yield 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid.

  • Purification:

    • Purify the final product by flash chromatography using a hexane/ethyl acetate (60:40) solvent system.

  • Crystallization:

    • Dissolve the purified compound in a 10:1 (v/v) chloroform/methanol mixture and store in a freezer to allow for slow crystallization.

G cluster_synthesis Synthesis Workflow Start Morita-Baylis-Hillman Adduct + Indole + IBX Step1 Oxidative Michael Addition (Reflux in ACN) Start->Step1 Intermediate1 1,3-Dicarbonyl Compound Step1->Intermediate1 Step2 Chemoselective Reduction (NaBH4 in THF) Intermediate1->Step2 Intermediate2 β-Hydroxy-carbonyl Compound Step2->Intermediate2 Step3 Cyclization & Hydrolysis (TfOH, then base) Intermediate2->Step3 Product 3-(3,4,5-trimethoxyphenyl)-1,2,3,4- tetrahydrocyclopenta[b]indole-2-carboxylic acid Step3->Product

Synthesis of a Tetrahydrocyclopenta[b]indole Derivative
Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized this compound derivative

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Replace the existing medium with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruits & Activates PAR PAR Polymer Synthesis PARP1->PAR No_Repair Inhibition of DNA Repair PARP1->No_Repair Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits Cell_Death Cell Death (Apoptosis) No_Repair->Cell_Death

References

"protocol for N-alkylation of Tetrahydrocyclopenta[b]indole"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of the tetrahydrocyclopenta[b]indole scaffold, a core motif in various biologically active compounds. The following procedures are based on established methodologies for indole N-alkylation, offering a robust starting point for substitution with various alkyl groups.

Introduction

The N-alkylation of indole derivatives is a fundamental transformation in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The nitrogen atom of the indole ring system serves as a key point for molecular diversification. Tetrahydrocyclopenta[b]indoles, in particular, are of significant interest due to their presence in a range of natural products and compounds with therapeutic potential. This protocol outlines a classical and effective method for the N-alkylation of tetrahydrocyclopenta[b]indole using a strong base and an alkylating agent in an anhydrous polar aprotic solvent.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of an indole scaffold, providing a benchmark for expected yields under specific conditions.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Phenylhydrazine hydrochloride & CyclopentanoneIodomethaneSodium HydrideTHF / DMF150 (microwave) then 80< 30 min74[1]
2,3-dimethylindoleBenzyl bromideSodium HydrideDMF80< 15 min91[1]

Experimental Protocol: N-Alkylation of 1,2,3,4-Tetrahydrocyclopenta[b]indole

This protocol describes a general procedure for the N-alkylation of this compound. The procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the strong base by atmospheric moisture.

Materials:

  • This compound

  • Alkylating agent (e.g., iodomethane, benzyl bromide, etc.)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Syringes

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous DMF or THF (to a concentration of approximately 0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1–1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the indolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.0–1.2 eq) dropwise to the reaction mixture.

  • Reaction: The reaction can be stirred at room temperature or heated as required. For instance, heating to 80 °C has been shown to improve regioselectivity and yield for some indole alkylations.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with diethyl ether (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated tetrahydrocyclopenta[b]indole.

Mandatory Visualization

The following diagram illustrates the general workflow for the N-alkylation of tetrahydrocyclopenta[b]indole.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Tetrahydrocyclopenta[b]indole to flame-dried flask under inert gas B 2. Dissolve in anhydrous DMF or THF A->B C 3. Cool to 0°C and add NaH (Deprotonation) B->C D 4. Stir to form indolide anion C->D E 5. Cool to 0°C and add alkylating agent D->E F 6. Stir at RT or heat (Monitor by TLC) E->F G 7. Quench with sat. aq. NH4Cl F->G H 8. Extraction with diethyl ether G->H I 9. Wash with H2O and brine H->I J 10. Dry and concentrate I->J K 11. Purify by column chromatography J->K Product N-Alkylated Product K->Product

Caption: Workflow for N-alkylation of tetrahydrocyclopenta[b]indole.

References

Application of Tetrahydrocyclopenta[b]indole Derivatives in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the neuropharmacological characterization of Tetrahydrocyclopenta[b]indole and its structurally related analogs. The focus is on the assessment of their activity at key central nervous system (CNS) targets, particularly dopamine receptors, which are implicated in a wide range of neurological and psychiatric disorders. While the quantitative data presented herein is for the closely related cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indole scaffold, the provided protocols are broadly applicable for the screening and characterization of novel Tetrahydrocyclopenta[b]indole derivatives.

Application Notes

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents with profound effects on the CNS.[1][2] The rigid, polycyclic framework of Tetrahydrocyclopenta[b]indoles and related structures offers a unique three-dimensional presentation of pharmacophoric features, making them attractive candidates for targeting complex binding sites within neurotransmitter receptors.

A key area of investigation for such compounds is their interaction with dopamine receptors, which are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies.[3] Modulation of these receptors is a cornerstone of treatment for conditions such as Parkinson's disease, schizophrenia, and depression.[3] The development of subtype-selective dopamine receptor ligands is a major goal in neuropharmacology to achieve targeted therapeutic effects with reduced side effects.

The cis-hexahydro-benz[e]indole derivatives presented below serve as a case study for the evaluation of polycyclic indoles at dopamine D1 and D2 receptors. These compounds demonstrate that modifications to the N-alkyl substituent and the position of the hydroxyl group on the aromatic ring can significantly influence binding affinity and selectivity.

Data Presentation: Binding Affinities of cis-hexahydro-benz[e]indole Derivatives at Dopamine D1 and D2 Receptors

The following table summarizes the in vitro binding affinities (Ki) of a series of cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles for the dopamine D1 and D2 receptors.[4] These values were determined using radioligand binding assays with [3H]SCH23390 for D1 receptors and [3H]spiperone for D2 receptors in rat striatal membranes.

Compound IDR (N-substituent)Ar (Aromatic Ring)D1 Receptor Ki (nM)D2 Receptor Ki (nM)
21 n-Propyl6-Hydroxy180 ± 2035 ± 5
22 n-Butyl6-Hydroxy120 ± 1520 ± 3
23 H6-Hydroxy350 ± 4080 ± 10
24 n-Propyl8-Hydroxy> 10,000150 ± 20
25 n-Butyl8-Hydroxy> 10,000120 ± 18

Data adapted from Cannon et al., J. Med. Chem. 1991, 34 (8), pp 2393–2397.[4]

Experimental Protocols

Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine D2 receptor using [3H]-spiperone as the radioligand.

Materials:

  • Radioligand: [3H]-Spiperone (Specific Activity: ~70-90 Ci/mmol)

  • Membrane Preparation: Rat striatal tissue homogenate or cell membranes expressing human D2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding (NSB) Agent: (+)-Butaclamol (10 µM final concentration) or Haloperidol (10 µM final concentration).

  • Test Compounds: Stock solutions of Tetrahydrocyclopenta[b]indole derivatives in a suitable solvent (e.g., DMSO), serially diluted in assay buffer.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatum in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 min at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of ~0.2-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding (TB): 50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [3H]-spiperone, 50 µL of NSB agent, and 100 µL of membrane preparation.

    • Competition: 50 µL of [3H]-spiperone, 50 µL of test compound at various concentrations, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity in a scintillation counter after an equilibration period.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (dpm) - Non-specific Binding (dpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine D1 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the ability of test compounds to stimulate or inhibit the production of cyclic AMP (cAMP) via the D1 receptor, which is coupled to the Gs protein and adenylyl cyclase.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human dopamine D1 receptor.

  • Assay Medium: Serum-free cell culture medium (e.g., DMEM or F-12) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Agonist: Dopamine or a known D1 receptor agonist (e.g., SKF 81297).

  • Antagonist: A known D1 receptor antagonist (e.g., SCH 23390).

  • Test Compounds: Stock solutions of Tetrahydrocyclopenta[b]indole derivatives.

  • cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).[5][6][7]

Procedure:

  • Cell Plating: Seed the D1-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Agonist Mode:

    • Aspirate the culture medium and replace it with 100 µL of assay medium containing various concentrations of the test compound or the reference agonist.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of the test compound or the reference antagonist for 15-30 minutes at 37°C.

    • Add the reference agonist at a concentration that gives a submaximal response (e.g., EC80) and incubate for an additional 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) using non-linear regression.

    • Antagonist Mode: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value and calculate the antagonist affinity (Kb) using the Gaddum equation.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_output Pharmacological Profile synthesis Synthesis of Tetrahydrocyclopenta[b]indole Derivatives binding_assay Radioligand Binding Assay (Dopamine D1/D2 Receptors) synthesis->binding_assay Test Compounds functional_assay Functional Assay (cAMP Accumulation) synthesis->functional_assay Test Compounds ki_calc Determine Ki values binding_assay->ki_calc ec50_calc Determine EC50/IC50 values functional_assay->ec50_calc profile Affinity, Potency, Efficacy ki_calc->profile ec50_calc->profile

Caption: Workflow for neuropharmacological evaluation.

dopamine_d1_signaling agonist Dopamine or Tetrahydrocyclopenta[b]indole (Agonist) receptor Dopamine D1 Receptor agonist->receptor Binds to g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects pka->downstream Phosphorylates Targets

Caption: Dopamine D1 receptor signaling pathway.

References

Application Notes and Protocols for Tetrahydrocyclopenta[b]indole Derivatives as Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tetrahydrocyclopenta[b]indole derivatives as a promising class of microtubule inhibitors for cancer therapy. This document details their mechanism of action, summarizes their biological activity, and provides detailed protocols for their evaluation.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them an attractive target for the development of anticancer agents. Tetrahydrocyclopenta[b]indole derivatives are a novel class of compounds that have demonstrated potent antimitotic activity by interfering with microtubule dynamics. These synthetic molecules induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis in cancer cells. Their unique mode of action and efficacy against various cancer cell lines position them as compelling candidates for further therapeutic development.[1][2]

Mechanism of Action

Tetrahydrocyclopenta[b]indole derivatives exert their anticancer effects by disrupting microtubule polymerization. This leads to a cascade of cellular events culminating in apoptotic cell death.

Key Mechanistic Steps:

  • Binding to Tubulin: These compounds are thought to bind to the colchicine-binding site on β-tubulin, a subunit of the microtubule polymer. This interaction prevents the incorporation of tubulin dimers into growing microtubules.

  • Inhibition of Microtubule Polymerization: By binding to tubulin, the derivatives inhibit the assembly of microtubules, leading to a decrease in the cellular microtubule polymer mass.

  • Disruption of the Mitotic Spindle: The inhibition of microtubule dynamics prevents the formation of a functional mitotic spindle, a crucial structure for chromosome segregation during mitosis.

  • G2/M Cell Cycle Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[3][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and activation of caspases, ultimately leading to programmed cell death.[1]

Data Presentation

The following tables summarize the in vitro activity of representative cyclopenta[b]indole and related indole derivatives against various cancer cell lines and their effect on tubulin polymerization. While specific data for a broad range of tetrahydrocyclopenta[b]indole derivatives is limited in publicly available literature, the data for closely related cyclopenta[b]indoles serve as a strong indicator of their potential.

Table 1: In Vitro Cytotoxicity of Cyclopenta[b]indole and Related Indole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 2 Synthetic cyclopenta[b]indoleNB4 (APL)Time-dependent, in µM range[4]
Compound 2 Synthetic cyclopenta[b]indoleNB4-R2 (ATRA-resistant APL)Time-dependent, in µM range[4]
C2E1 Cyclopenta[b]indoleLeukemia cellsNot specified[1]
Indole Derivative 10b Indole with penta-heterocycleA549 (Lung)0.012[3][5]
Indole Derivative 10b Indole with penta-heterocycleK562 (Leukemia)0.010[3][5]
Indole Derivative 10b Indole with penta-heterocyclePC-3 (Prostate)0.85[3]
Indole Derivative 10b Indole with penta-heterocycleHepG2 (Liver)0.21[3]
Arylthioindole 8 ArylthioindoleMCF-7 (Breast)Not specified[6]
Arylthioindole 11 ArylthioindoleMCF-7 (Breast)0.080[6]
Arylthioindole 12 ArylthioindoleMCF-7 (Breast)0.065[6]

Table 2: Inhibition of Tubulin Polymerization by Indole Derivatives

Compound IDDerivative ClassIC50 (µM)Reference
Arylthioindole 8 Arylthioindole1.6[6]
Arylthioindole 11 Arylthioindole1.7[6]
Arylthioindole 12 Arylthioindole1.6[6]
Indole-benzimidazole 9 Indole-benzimidazole1.5[7]
Fused Indole 21 Fused Indole0.15[7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of tetrahydrocyclopenta[b]indole derivatives are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Tetrahydrocyclopenta[b]indole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the tetrahydrocyclopenta[b]indole derivatives in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • Tetrahydrocyclopenta[b]indole derivatives (dissolved in DMSO)

  • 96-well microplate (UV-transparent)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Add the tubulin solution to each well and mix gently.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the visualization of the effects of the compounds on the microtubule network within cells.

Materials:

  • Cancer cells grown on glass coverslips

  • Tetrahydrocyclopenta[b]indole derivatives

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

  • Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 24 hours).

  • Wash the cells with PBS.

  • Fix the cells with the fixation solution for 10-15 minutes.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

  • Wash the cells extensively with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_drug Tetrahydrocyclopenta[b]indole Derivative cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cellular Consequences drug Derivative tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site microtubule Microtubule Polymer drug->microtubule Inhibits Polymerization tubulin->microtubule Polymerization microtubule->tubulin Depolymerization spindle Mitotic Spindle Disruption arrest G2/M Phase Arrest spindle->arrest Leads to apoptosis Apoptosis arrest->apoptosis Triggers

Caption: Mechanism of action for Tetrahydrocyclopenta[b]indole derivatives.

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Analyze Data (IC50) read->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

G start Start prepare Prepare Tubulin and Compounds on Ice start->prepare add_to_plate Add to 96-well Plate prepare->add_to_plate incubate Incubate at 37°C add_to_plate->incubate read Read Absorbance at 340nm (Kinetic) incubate->read analyze Analyze Polymerization Curves read->analyze end End analyze->end

Caption: Workflow for the in vitro tubulin polymerization assay.

References

Synthesis and Application of Tetrahydrocyclopenta[b]indole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of Tetrahydrocyclopenta[b]indole derivatives and their evaluation as potential anticancer agents. The protocols outlined herein are intended for use by researchers in the fields of medicinal chemistry, oncology, and drug discovery.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including many approved anticancer drugs.[1][2] Among the vast family of indole derivatives, Tetrahydrocyclopenta[b]indoles have emerged as a promising class of compounds with potential applications in cancer therapy. These molecules have been shown to exhibit cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest.[3] This document details the synthesis of these compounds and provides protocols for assessing their anticancer activity, with a focus on their mechanism of action involving the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4][5]

Data Presentation: Anticancer Activity of Indole Derivatives

The following table summarizes the in vitro anticancer activity of various indole derivatives, including compounds with structural similarities to Tetrahydrocyclopenta[b]indoles, against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 10b A549 (Lung)0.12[6]
K562 (Leukemia)0.01[6]
Compound 11h K562 (Leukemia)0.06[6]
Chalcone-indole derivative 12 Various0.22 - 1.80[7]
Quinoline-indole derivative 13 Various0.002 - 0.011[7]
1,4-dihydropyrazolo[4,3-b]indoles (34, 35a, 35b) A549, HCT-116, MDA-MB-231, MCF-70.58 - 2.41[7]
Thiazolyl-indole-2-carboxamide 6i MCF-7 (Breast)6.10 ± 0.4[8]
Thiazolyl-indole-2-carboxamide 6v MCF-7 (Breast)6.49 ± 0.3[8]
2-Phenylindole derivative 4j MDA-MB-231 (Breast)16.18[9]
2-Phenylindole derivative 4k B16F10 (Melanoma)23.81[9]

Experimental Protocols

Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[10][11] This protocol describes a one-pot synthesis of the parent this compound.

Materials:

  • Phenylhydrazine

  • Cyclopentanone

  • Glacial Acetic Acid

  • Methanol (for recrystallization)

Procedure:

  • To a solution of cyclopentanone (1 equivalent) in glacial acetic acid, add phenylhydrazine (1 equivalent).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from methanol to afford this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Tetrahydrocyclopenta[b]indole derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Tetrahydrocyclopenta[b]indole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Tetrahydrocyclopenta[b]indole derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Proteins

This protocol is to assess the effect of Tetrahydrocyclopenta[b]indole derivatives on the phosphorylation status of key proteins in the MAPK pathway (ERK, JNK, p38).[12][13][14][15]

Materials:

  • Cancer cells treated with Tetrahydrocyclopenta[b]indole derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of Tetrahydrocyclopenta[b]indole derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with Tetrahydrocyclopenta[b]indole derivatives

  • 70% Ethanol (ice-cold)

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is to quantify the induction of apoptosis by Tetrahydrocyclopenta[b]indole derivatives.

Materials:

  • Cancer cells treated with Tetrahydrocyclopenta[b]indole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash with PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.

Mandatory Visualization

G extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf jnkk JNKK ras->jnkk mkk MKK3/6 ras->mkk mek MEK raf->mek erk ERK mek->erk transcription_factors_erk Transcription Factors (e.g., c-Myc, AP-1) erk->transcription_factors_erk jnk JNK jnkk->jnk transcription_factors_jnk_p38 Transcription Factors (e.g., c-Jun, ATF2) jnk->transcription_factors_jnk_p38 p38 p38 mkk->p38 p38->transcription_factors_jnk_p38 cellular_responses Cellular Responses (Proliferation, Survival, Differentiation) transcription_factors_erk->cellular_responses apoptosis Apoptosis transcription_factors_jnk_p38->apoptosis thcbi Tetrahydrocyclopenta[b]indole Derivatives thcbi->mek thcbi->jnkk thcbi->mkk G start Start: Phenylhydrazine + Cyclopentanone reaction Fischer Indole Synthesis (Acid Catalyst, Heat) start->reaction workup Aqueous Workup & Filtration reaction->workup purification Recrystallization workup->purification product Product: This compound purification->product

References

Application Notes and Protocols for the Purification and Analysis of 1,2,3,4-Tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and analysis of 1,2,3,4-Tetrahydrocyclopenta[b]indole, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The following protocols are designed to serve as a comprehensive guide for obtaining and characterizing this compound with a high degree of purity.

Overview of Purification and Analytical Strategy

The purification of this compound from a crude reaction mixture typically involves a multi-step process. An initial purification is often achieved using column chromatography, followed by crystallization to obtain a highly pure solid material. The purity of the final compound is then assessed using a combination of chromatographic and spectroscopic techniques. This workflow ensures the removal of unreacted starting materials, byproducts, and other impurities.

Purification_Workflow crude Crude Reaction Mixture flash_chrom Flash Chromatography crude->flash_chrom Separation of Components concentrate Concentration flash_chrom->concentrate Solvent Removal crystallization Crystallization concentrate->crystallization Final Purification pure_compound Pure 1,2,3,4-Tetrahydro- cyclopenta[b]indole crystallization->pure_compound hplc HPLC Analysis pure_compound->hplc Purity Check gcms GC-MS Analysis pure_compound->gcms Identity & Purity nmr NMR Spectroscopy pure_compound->nmr Structural Confirmation purity_assessment Purity Assessment hplc->purity_assessment gcms->purity_assessment nmr->purity_assessment

Caption: General workflow for the purification and analysis of this compound.

Purification Protocols

Flash Chromatography

Flash chromatography is an effective first step for the purification of this compound from a crude reaction mixture. A method adapted from the purification of a similar derivative, 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, is described below.[1][2]

Experimental Protocol:

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting eluent is a mixture of hexane and ethyl acetate. For a derivative, a 60:40 hexane/ethyl acetate mixture was effective.[1][2] The polarity gradient should be optimized based on thin-layer chromatography (TLC) analysis of the crude mixture.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.

Crystallization

Crystallization is a powerful technique for obtaining highly pure this compound.

Experimental Protocol:

  • Solvent Selection: Dissolve the partially purified compound in a minimum amount of a suitable hot solvent or solvent mixture. For a derivative, a 10:1 (v/v) mixture of chloroform and methanol was used.[1][2]

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in a freezer or refrigerator can promote crystal formation.[1][2]

  • Crystal Formation: Allow sufficient time for crystals to form. The process can be initiated by scratching the inside of the flask with a glass rod if necessary.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The melting point of this compound is reported to be in the range of 100.5-105.5 °C.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of this compound and for quantifying any impurities. Both normal-phase and reverse-phase methods can be developed. Chiral HPLC is particularly useful for separating enantiomers if the synthesis is asymmetric.

HPLC_Workflow sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system Inject separation Chromatographic Separation hplc_system->separation detection UV or Fluorescence Detection separation->detection data_analysis Data Analysis (Peak Integration, Purity Calculation) detection->data_analysis

Caption: Workflow for HPLC analysis of this compound.

3.1.1. Reverse-Phase HPLC (RP-HPLC)

Experimental Protocol:

  • Column: C18 or C8 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water. Acidic (e.g., 0.1% formic acid or trifluoroacetic acid) or basic (e.g., 0.1% triethylamine) modifiers can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., ~220 nm and ~280 nm for indole derivatives).

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled (e.g., 25-30 °C).

3.1.2. Chiral HPLC

For enantiomeric purity assessment, a chiral stationary phase is required.

Experimental Protocol:

  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: Typically a mixture of n-hexane and an alcohol like isopropanol or ethanol.

  • Flow Rate: 0.5-1.0 mL/min.

  • Detection: UV detection.

  • Temperature: Ambient.

Data Presentation:

ParameterRP-HPLC (Expected)Chiral HPLC (Expected)
Retention Time (min) 5-15Enantiomer 1: 8-12, Enantiomer 2: 10-15
Resolution (Rs) > 2.0 (from nearest impurity)> 1.5 (between enantiomers)
Tailing Factor (T) 0.9 - 1.50.9 - 1.5
Purity (%) > 99%ee > 99%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming the identity and assessing the purity of volatile compounds like this compound. The NIST library contains GC-MS data for this compound, which can be used for comparison.[3]

Experimental Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250-280 °C.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

Data Presentation:

ParameterGC-MS Data
Molecular Weight 157.21 g/mol
Molecular Ion (M+) m/z 157
Major Fragment Ions A key fragment is often observed at m/z 156.[3]
Purity (%) > 99% (by peak area normalization)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra (e.g., COSY, HSQC) for full structural elucidation.

Expected ¹H and ¹³C NMR Data:

The exact chemical shifts will depend on the solvent and substitution pattern. However, for the parent compound, one would expect to see signals corresponding to the aromatic protons of the indole ring, as well as aliphatic protons from the cyclopentane ring. Similarly, the ¹³C NMR spectrum would show characteristic signals for the aromatic and aliphatic carbons.

Summary of Analytical Data

The following table summarizes the expected analytical data for pure this compound.

Analytical MethodParameterExpected Value/Result
Melting Point -100.5 - 105.5 °C
HPLC Purity> 99%
GC-MS Molecular Ion (m/z)157
Purity> 99%
¹H NMR Chemical ShiftsConsistent with the proposed structure
¹³C NMR Chemical ShiftsConsistent with the proposed structure

By following these detailed protocols and comparing the obtained data with the expected values, researchers can confidently purify and characterize this compound for its use in further scientific investigations and drug development endeavors.

References

One-Pot Synthesis of Substituted Indoles from Arylhydrazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of bioactive compounds. Its efficient construction is a continuous focus of synthetic organic chemistry. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. This document provides detailed application notes and protocols for the one-pot synthesis of substituted indoles starting from readily available arylhydrazines.

Fischer Indole Synthesis: One-Pot Acid-Catalyzed Cyclization

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, is a classic and versatile method for preparing indoles.[1][2][3] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[1][2][3] This process can be conveniently performed in a one-pot manner where the intermediate arylhydrazone is formed in situ and subsequently cyclized without isolation.[1]

A variety of acids can be employed as catalysts, including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[2][3] The choice of catalyst and reaction conditions can be crucial for the success of the synthesis.[2][4]

General Reaction Scheme:

The overall transformation involves the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement followed by the elimination of ammonia to yield the aromatic indole.[2][3]

Experimental Protocols

Protocol 1.1: One-Pot Fischer Indole Synthesis using a Brønsted Acid (Acetic Acid)

This protocol describes a straightforward one-pot synthesis where acetic acid serves as both the solvent and the catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the arylhydrazine (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents).

  • Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as the reaction medium.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 1.2: Microwave-Assisted One-Pot Fischer Indole Synthesis using Propylphosphonic Anhydride (T3P®)

Microwave irradiation can significantly accelerate the Fischer indole synthesis, leading to shorter reaction times and often improved yields.[6]

  • Reagent Preparation: In a microwave process vial, add the arylhydrazine (1.0 equivalent) and the ketone (1.1 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., 2-propanol) and propylphosphonic anhydride (T3P®) (1.5 equivalents).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 10-20 minutes).

  • Work-up and Purification: After cooling, quench the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the combined organic layers over sodium sulfate, concentrate, and purify the residue by flash chromatography.[6]

Data Presentation
EntryArylhydrazineKetone/AldehydeCatalystSolventTemp. (°C)TimeYield (%)Reference
1PhenylhydrazineAcetophenonePhosphomolybdic acidChloroform604 h86[7]
2Phenylhydrazine HClCyclohexanoneT3P®2-Propanol14010 min95[6]
3p-Tolylhydrazine HClPropiophenoneT3P®2-Propanol14015 min88[6]
4PhenylhydrazineButanonep-TsOHTolueneRefluxN/AHigh[8]

Experimental Workflow

Fischer_Indole_Synthesis_Workflow A Arylhydrazine + Ketone/Aldehyde B Add Acid Catalyst (e.g., AcOH, T3P®, p-TsOH) A->B C Heat (Conventional or Microwave) B->C D Reaction Monitoring (TLC) C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Substituted Indole F->G

Caption: Workflow for the one-pot Fischer indole synthesis.

One-Pot Synthesis from Arylhydrazines and Aliphatic Nitro Compounds

A novel one-pot procedure allows for the synthesis of polysubstituted indoles from functionalized aliphatic nitro compounds and arylhydrazines under mild acidic conditions.[9] This method effectively combines a modified Nef reaction with the Fischer indole synthesis.[9]

General Reaction Scheme:

The nitroalkane is converted in situ to a carbonyl compound or its equivalent, which then reacts with the arylhydrazine to undergo the Fischer cyclization.

Experimental Protocol

Protocol 2.1: One-Pot Indole Synthesis from Nitroalkanes

  • Nitronate Formation: Dissolve the nitroalkane (1.0 equivalent) in a suitable solvent (e.g., methanol) and treat with a base (e.g., sodium methoxide) to form the nitronate anion.

  • Reaction with Arylhydrazine: Add the arylhydrazine (1.2 equivalents) to the solution.

  • Acidification and Cyclization: Slowly add a mild acid (e.g., dilute sulfuric acid) to the mixture.[9] Heat the reaction, if necessary, to facilitate the cyclization.

  • Work-up and Purification: Neutralize the reaction mixture, extract with an organic solvent, and purify the product by chromatography.

Data Presentation
EntryNitroalkaneArylhydrazineYield (%)Reference
1NitrocyclohexanePhenylhydrazine85[9]
21-Nitropropane4-Methoxyphenylhydrazine78[9]
3Nitrocyclohexane3-Chlorophenylhydrazine82 (mixture of regioisomers)[9]

One-Pot, Three-Component Fischer Indolization-N-Alkylation

For rapid access to 1,2,3-trisubstituted indoles, a one-pot, three-component protocol combining Fischer indolization with subsequent N-alkylation has been developed.[10] This highly efficient method is operationally simple and generally high-yielding.[10]

General Reaction Scheme:

This sequential one-pot reaction first forms the indole via Fischer cyclization, which is then directly N-alkylated in the same reaction vessel by the addition of an alkylating agent and a base.

Experimental Protocol

Protocol 3.1: Rapid Synthesis of 1,2,3-Trisubstituted Indoles

  • Fischer Indolization: In a microwave vial, combine the arylhydrazine hydrochloride (1.0 equivalent) and the ketone (1.05 equivalents) in a solvent such as ethanol. Microwave the mixture (e.g., at 150 °C for 10 minutes).

  • N-Alkylation: To the cooled reaction mixture, add a base (e.g., potassium carbonate) and the alkyl halide (2.5 equivalents).[10]

  • Second Microwave Step: Reseal the vial and microwave the mixture again (e.g., at 150 °C for 15 minutes).[10]

  • Work-up and Purification: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by flash chromatography.

Data Presentation
Arylhydrazine HClKetoneAlkyl HalideYield (%)Reference
PhenylhydrazineButanoneBenzyl bromide91[10]
PhenylhydrazineButanoneIodomethane89[10]
4-MethylphenylhydrazineButanoneIodomethane91[10]

Logical Relationship Diagram

Three_Component_Workflow cluster_step1 Step 1: Fischer Indolization cluster_step2 Step 2: N-Alkylation A Arylhydrazine + Ketone + Acid Catalyst B Microwave Irradiation A->B C In situ Indole Formation B->C D Add Base + Alkyl Halide C->D One-Pot Transition E Microwave Irradiation D->E F 1,2,3-Trisubstituted Indole E->F

Caption: Sequential one-pot Fischer indolization and N-alkylation.

Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles

A modern approach for the synthesis of 3-arylindoles involves a palladium-catalyzed one-pot reaction of ortho-iodoanilines with aryl hydrazones (which can be formed in situ from arylhydrazines).[5][11] This tandem strategy proceeds through the in situ formation of an o-vinylaniline intermediate, followed by an oxidative cyclization.[5][11]

Experimental Protocol

Protocol 4.1: Pd-Catalyzed Synthesis of 3-Arylindoles

  • Reaction Setup: In a three-necked flask under a nitrogen atmosphere, combine o-iodoaniline (1.0 mmol), the N-tosylhydrazone (1.5 mmol), sodium carbonate (2.5 mmol), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 mmol).[11]

  • First Stage: Add anhydrous DMF and stir the mixture at 100 °C for 6 hours under nitrogen.[11]

  • Second Stage (Oxidative Cyclization): Remove the nitrogen atmosphere, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 mmol), and increase the temperature to 120 °C. Stir for an additional 6 hours.[11]

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Data Presentation
o-IodoanilineAryl HydrazoneYield (%)Reference
o-Iodoaniline3-Methoxyacetophenone N-tosylhydrazone57[11]
o-Iodoaniline2-Methoxyacetophenone N-tosylhydrazone52[11]
o-Iodoaniline2-Fluoroacetophenone N-tosylhydrazone79[11]

Signaling Pathway Analogy Diagram

Palladium_Catalysis_Pathway Start o-Iodoaniline + Aryl Hydrazone Carbene Pd-Catalyzed Carbene Insertion Start->Carbene Pd(0), Base Vinyl In situ formation of o-Vinylaniline Intermediate Carbene->Vinyl Cyclize Oxidative Cyclization (DDQ) Vinyl->Cyclize 120 °C End 3-Arylindole Cyclize->End

Caption: Reaction pathway for Pd-catalyzed 3-arylindole synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrahydrocyclopenta[b]indole Synthesis via the Fischer Indole Method

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of Tetrahydrocyclopenta[b]indoles using the Fischer indole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer indole synthesis of Tetrahydrocyclopenta[b]indoles, offering systematic approaches to identify and resolve problems leading to low yields.

Issue 1: Low or No Product Formation

Low yields are a frequent challenge in the Fischer indole synthesis, often arising from several factors including suboptimal reaction conditions, decomposition of starting materials or intermediates, and competing side reactions.[1][2]

Potential Cause Troubleshooting Steps
Inappropriate Acid Catalyst The choice and concentration of the acid catalyst are critical and often need to be optimized for the specific substrates.[2] Experiment with a range of Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂). For less reactive starting materials, PPA can be particularly effective.[1]
Suboptimal Reaction Temperature High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.[1] The ideal temperature is highly dependent on the specific substrate and catalyst used. It is advisable to start with milder conditions and incrementally increase the temperature. Microwave-assisted synthesis can also be explored for its potential to offer rapid heating and improved yields in shorter reaction times.[1]
Impure Starting Materials The purity of the phenylhydrazine and cyclopentanone derivatives is crucial, as impurities can lead to undesired side reactions.[2] Ensure the purity of starting materials through appropriate purification techniques such as distillation or recrystallization.
Substituent Effects Electron-donating groups on the arylhydrazine can weaken the N-N bond, which may lead to side reactions instead of the desired cyclization.[2] Conversely, strongly electron-withdrawing groups can hinder the reaction.[3]
Steric Hindrance Bulky substituents on either the phenylhydrazine or the cyclopentanone can impede the reaction.[2]

Issue 2: Formation of Tarry Byproducts

The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and significantly reduces the yield.[1]

Potential Cause Troubleshooting Steps
Excessively Harsh Reaction Conditions High temperatures and strong acid catalysts can promote polymerization and decomposition.
- Optimize Temperature: Gradually lower the reaction temperature to find a balance between reaction rate and byproduct formation.
- Catalyst Selection: Experiment with milder acid catalysts or reduce the concentration of the strong acid.
- Solvent Use: For reactions that are prone to decomposition at high temperatures, using a high-boiling solvent like sulfolane can sometimes improve yields by allowing for better temperature control and preventing localized overheating.

Issue 3: Difficulty in Product Purification

Purification of the crude product can be challenging due to the presence of polar byproducts and baseline material during silica gel chromatography.[1]

Troubleshooting Steps
Aqueous Work-up: A thorough wash of the organic extract with an aqueous base can help remove acidic impurities.[1]
Alternative Chromatography: If silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[1]
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.
Distillation: For volatile Tetrahydrocyclopenta[b]indoles, distillation under reduced pressure may be a viable purification option.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The phenylhydrazine reacts with cyclopentanone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[5]

Q2: Which acid catalysts are most effective for the synthesis of Tetrahydrocyclopenta[b]indoles?

A2: The choice of acid catalyst is highly dependent on the specific substrates. Commonly used and effective catalysts include:

  • Glacial Acetic Acid: Often used as both a solvent and a catalyst, providing good yields for related cyclic ketones.

  • Polyphosphoric Acid (PPA): A strong dehydrating agent and acid catalyst, often used for less reactive substrates.[3]

  • p-Toluenesulfonic Acid (p-TSA): A strong organic acid that is often effective.

  • Lewis Acids (e.g., ZnCl₂): Can also be used to catalyze the reaction.

Optimization is typically required to determine the best catalyst for a specific reaction.

Q3: How can I minimize the formation of side products?

A3: To minimize side reactions:

  • Ensure Purity of Reactants: Use highly pure phenylhydrazine and cyclopentanone derivatives.[2]

  • Optimize Reaction Conditions: Carefully control the temperature and reaction time. Over-heating or prolonged reaction times can lead to increased byproduct formation.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine and other sensitive intermediates.

Q4: Are there alternative methods for the synthesis of Tetrahydrocyclopenta[b]indoles?

A4: Yes, if the Fischer indole synthesis proves to be low-yielding, other methods can be considered. Recent advances in organic synthesis have led to the development of various metal-catalyzed approaches for the construction of cyclopenta[b]indoles, which can offer milder reaction conditions and higher yields.[6]

Data Presentation

The following table summarizes various reported conditions for the Fischer indole synthesis of Tetrahydrocyclopenta[b]indoles and the analogous 1,2,3,4-tetrahydrocarbazole, providing a comparative overview of different catalysts and their effectiveness.

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Phenylhydrazine, CyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux0.550[7]
Phenylhydrazine, CyclohexanoneGlacial Acetic AcidGlacial Acetic AcidReflux-75.2
p-Tolylhydrazine hydrochloride, 2-MethylcyclohexanoneAcetic AcidAcetic AcidRoom Temp.-High[8]
Phenylhydrazine hydrochloride, CyclopentanonePolyphosphoric Acid-100--[3]
2,2-Disubstituted cyclopentane-1,3-diones, Phenylhydrazine derivativesChiral Phosphoric Acid / ZnCl₂Toluene--Moderate[9]

Experimental Protocols

General Protocol for the Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole using Acetic Acid:

This protocol is adapted from the synthesis of the analogous 1,2,3,4-tetrahydrocarbazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and cyclopentanone (1.0 eq) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water.

  • Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting the Fischer indole synthesis.

experimental_workflow start Start reactants Combine Phenylhydrazine and Cyclopentanone Derivative start->reactants catalyst Add Acid Catalyst (e.g., Acetic Acid, PPA) reactants->catalyst heating Heat Reaction Mixture (Conventional or Microwave) catalyst->heating monitoring Monitor Reaction (TLC) heating->monitoring workup Quench and Work-up (Ice Water, Extraction) monitoring->workup Reaction Complete purification Purify Product (Recrystallization, Chromatography) workup->purification product Pure Tetrahydrocyclopenta[b]indole purification->product

Caption: General experimental workflow for the Fischer indole synthesis of Tetrahydrocyclopenta[b]indoles.

troubleshooting_yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_catalyst Optimize Acid Catalyst (Type and Concentration) check_purity->optimize_catalyst Purity Confirmed optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp check_side_reactions Analyze for Side Reactions (e.g., N-N Cleavage, Tar) optimize_temp->check_side_reactions consider_alternatives Consider Alternative Synthetic Routes check_side_reactions->consider_alternatives Side Reactions Prevalent

Caption: Troubleshooting decision tree for addressing low yield in the Fischer indole synthesis.

References

Technical Support Center: Synthesis of Tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Tetrahydrocyclopenta[b]indole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Tetrahydrocyclopenta[b]indole?

A1: The most prevalent method for synthesizing the tetrahydrocyclopenta[b]indole scaffold is the Fischer indole synthesis.[1][2][3][4][5] This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclopentanone derivative.[4][6] Other notable methods include metal-catalyzed approaches such as palladium-catalyzed carbonylative cross-coupling, intramolecular Heck arylation, and Rh- and CuCl2-catalyzed three-component reactions.[3][6][7] Brønsted acid-catalyzed methods, like the Nazarov cyclization and Friedel-Crafts reactions, are also employed.[6]

Q2: My Fischer indole synthesis is failing or giving low yields. What are the potential reasons?

A2: Failure or low yields in Fischer indolization can be attributed to several factors:

  • Electron-donating substituents: Substituents on the phenylhydrazine ring that are strongly electron-donating can divert the reaction pathway towards heterolytic N-N bond cleavage, preventing the necessary[6][6]-sigmatropic rearrangement.[8]

  • Steric hindrance: Bulky substituents on either the phenylhydrazine or the cyclopentanone can hinder the reaction.

  • Inappropriate acid catalyst: The choice and concentration of the acid catalyst are crucial. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, hydrochloric acid, and Lewis acids like zinc chloride.[2][4] The optimal catalyst and conditions depend on the specific substrates.

  • Reaction temperature and time: The reaction often requires elevated temperatures to proceed.[2] Insufficient heating or reaction time can lead to incomplete conversion. Conversely, excessive heat can lead to decomposition and side product formation.

Q3: What are the typical side products observed in the synthesis of Tetrahydrocyclopenta[b]indole?

A3: During the Fischer indole synthesis, the formation of regioisomers is a common issue, especially with unsymmetrically substituted phenylhydrazines.[2] For instance, with a meta-substituted phenylhydrazine, cyclization can occur at two different positions, leading to a mixture of products.[2] Other potential side products can arise from incomplete cyclization, rearrangement, or decomposition of starting materials or intermediates under the acidic and high-temperature conditions. In some cases, di-substituted products, such as 3,5- or 3,7-diiodoindolines, have been observed as minor products in related syntheses.[9]

Q4: How can I purify the crude Tetrahydrocyclopenta[b]indole product?

A4: Column chromatography on silica gel is a standard and effective method for purifying Tetrahydrocyclopenta[b]indole derivatives.[10] The choice of eluent is critical for good separation. A common solvent system is a mixture of hexane and dichloromethane.[10] Other purification techniques such as crystallization can also be employed, sometimes in combination with extraction methods.[11][12] The purity of the final product can be assessed by techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield Ineffective acid catalyst.Screen different Brønsted acids (e.g., PPA, H2SO4, p-TsOH) and Lewis acids (e.g., ZnCl2, AlCl3). Optimize the concentration of the chosen catalyst.[4]
Sub-optimal reaction temperature or time.Systematically vary the reaction temperature and monitor the reaction progress using TLC. Ensure the reaction is heated for a sufficient duration.[2]
Electron-donating groups on the phenylhydrazine.Consider using a milder Lewis acid catalyst instead of a strong Brønsted acid to minimize N-N bond cleavage.[8] Alternatively, a different synthetic route not involving the Fischer indole synthesis might be necessary.
Formation of multiple products (isomers) Use of an unsymmetrically substituted phenylhydrazine.The regioselectivity of the Fischer indole synthesis can be influenced by the electronic nature of the substituent. Electron-donating groups tend to favor cyclization at the para position, while electron-withdrawing groups can lead to mixtures.[2] Careful purification by column chromatography is often required to separate the isomers.
Product decomposition Harsh reaction conditions (strong acid, high temperature).Use a milder acid catalyst or a lower reaction temperature. It may be beneficial to add the acid portion-wise to control the reaction exotherm.
Difficulty in purifying the product Presence of closely related impurities.Optimize the solvent system for column chromatography to achieve better separation. Gradient elution may be necessary. Recrystallization from a suitable solvent system could also be an effective purification step.
Incomplete reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the disappearance of the starting materials by TLC.
Deactivation of the catalyst.Ensure the reagents and solvents are anhydrous, as water can deactivate some Lewis acid catalysts.

Experimental Protocols

General Protocol for Fischer Indole Synthesis of Tetrahydrocyclopenta[b]indole:

  • Step 1: Hydrazone Formation: A substituted phenylhydrazine is reacted with a cyclopentanone derivative in a suitable solvent (e.g., ethanol, acetic acid) to form the corresponding phenylhydrazone. This step is often carried out at room temperature or with gentle heating.

  • Step 2: Cyclization: The formed phenylhydrazone is then treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) and heated to induce cyclization. The reaction temperature and time are crucial and depend on the specific substrates and catalyst used.

  • Step 3: Work-up: After the reaction is complete (monitored by TLC), the reaction mixture is cooled and then poured into water or a basic solution to neutralize the acid. The product is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).[10]

  • Step 4: Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[10]

Visualizations

// Nodes Start [label="Phenylhydrazine +\nCyclopentanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Phenylhydrazone", fillcolor="#F1F3F4", fontcolor="#202124"]; Enehydrazine [label="Ene-hydrazine\n(Tautomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="[6][6]-Sigmatropic\nRearrangement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Di-imine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Cyclization &\nAromatization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Tetrahydrocyclopenta[b]indole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SideReaction [label="N-N Bond Cleavage\n(Side Reaction)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Hydrazone [label=" H+ "]; Hydrazone -> Enehydrazine; Enehydrazine -> Rearrangement; Rearrangement -> Intermediate; Intermediate -> Cyclization; Cyclization -> Product; Enehydrazine -> SideReaction [color="#EA4335", style=dashed, label=" Strong e- donating\nsubstituents"]; } dot Caption: Key steps in the Fischer indole synthesis and a competing side reaction.

// Nodes Start [label="Low Yield or\nReaction Failure", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the acid catalyst\nappropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeCatalyst [label="Screen different\nBrønsted/Lewis acids", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckConditions [label="Are reaction conditions\n(T, time) optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Vary temperature\nand reaction time", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSubstituents [label="Are there strong\nelectron-donating groups?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ConsiderRoute [label="Consider alternative\nsynthetic route", fillcolor="#F1F3F4", fontcolor="#202124"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCatalyst; CheckCatalyst -> CheckConditions [label=" Yes "]; CheckCatalyst -> ChangeCatalyst [label=" No "]; ChangeCatalyst -> CheckConditions; CheckConditions -> CheckSubstituents [label=" Yes "]; CheckConditions -> OptimizeConditions [label=" No "]; OptimizeConditions -> Success; CheckSubstituents -> Success [label=" No "]; CheckSubstituents -> ConsiderRoute [label=" Yes "]; } dot Caption: A troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Optimization of Reaction Conditions for Cyclopenta[b]indole Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of cyclopenta[b]indoles. This valuable heterocyclic motif is a core component of numerous biologically active natural products and pharmaceuticals. This guide is intended to assist researchers in overcoming common challenges and optimizing their reaction conditions for efficient synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of cyclopenta[b]indoles, providing potential causes and recommended solutions in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Yield - Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. - Incorrect Solvent: The chosen solvent may not be optimal for the specific reaction type. - Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed or too high, leading to decomposition. - Poor Quality Reagents: Starting materials or reagents may be impure.- Catalyst Handling: Use fresh catalyst or regenerate/purify the existing catalyst. Handle air- and moisture-sensitive catalysts under an inert atmosphere. - Solvent Screening: Perform small-scale test reactions with a variety of solvents to identify the optimal one.[1] - Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and product stability. - Reagent Purity: Ensure the purity of all starting materials and reagents before use.
Formation of Side Products - Competing Reactions: Depending on the reaction type, side reactions such as dimerization, polymerization, or rearrangement may occur. For example, in Friedel-Crafts reactions, rearrangements of carbocation intermediates are common.[2][3] - Over-reaction: The reaction may be proceeding beyond the desired product.- Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS to stop the reaction at the optimal time. - Adjust Stoichiometry: Vary the stoichiometry of the reactants to favor the desired reaction pathway. - Additive Screening: In some cases, the addition of specific additives can suppress side reactions.
Difficulty in Product Purification - Co-elution with Byproducts: The desired product may have a similar polarity to side products, making separation by column chromatography difficult. - Product Instability: The product may be unstable on the silica gel column.- Chromatography Optimization: Experiment with different solvent systems (eluents) for column chromatography to improve separation.[4] The use of gradient elution can be beneficial. - Alternative Purification: Consider other purification techniques such as recrystallization, preparative TLC, or HPLC. - Deactivated Silica: For basic indole compounds that may interact strongly with acidic silica gel, use deactivated silica gel or add a small amount of a basic modifier like triethylamine to the eluent.
Poor Regioselectivity - Steric and Electronic Effects: The directing effects of substituents on the indole ring or other reactants can influence the regioselectivity of the cyclization.- Substrate Modification: Modify the starting materials with different protecting or directing groups to influence the regiochemical outcome. - Catalyst/Ligand Choice: In metal-catalyzed reactions, the choice of ligand can significantly impact regioselectivity. Screen different ligands to find the most selective one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cyclopenta[b]indoles?

A1: Several methods are widely used, with the choice depending on the desired substitution pattern and available starting materials. Prominent approaches include metal-catalyzed reactions (e.g., Palladium, Gold, Rhodium), Nazarov cyclization, and Friedel-Crafts reactions.[5][6][7]

Q2: How do I choose the right catalyst for my cyclopenta[b]indole synthesis?

A2: The choice of catalyst is critical and depends on the specific transformation.

  • Palladium catalysts are often used in intramolecular Heck reactions and other cross-coupling cascades.[8][9]

  • Gold catalysts are effective for cycloisomerization reactions of enynes and other transformations involving alkyne activation.[10]

  • Lewis acids (e.g., Sc(OTf)₃, FeBr₃) are commonly employed to promote Nazarov cyclizations and Friedel-Crafts reactions.[1][11]

Q3: What are the key parameters to optimize for improving the yield of a cyclopenta[b]indole synthesis?

A3: Key parameters to optimize include the choice of catalyst and its loading, the solvent, reaction temperature, and reaction time. Screening these variables systematically is crucial for achieving high yields.

Q4: I'm observing a complex mixture of products in my reaction. What could be the issue?

A4: A complex product mixture can arise from several factors, including side reactions, product decomposition, or the presence of impurities in the starting materials. Carefully monitoring the reaction by TLC or LC-MS can help identify the optimal reaction time to minimize the formation of unwanted byproducts. If carbocation rearrangements are suspected (as in Friedel-Crafts reactions), consider alternative synthetic routes or reaction conditions that avoid such intermediates.[2][3]

Q5: How can I purify my cyclopenta[b]indole product effectively?

A5: Flash column chromatography is the most common method for purification.[4] The choice of eluent is critical for good separation. It is advisable to first determine a suitable solvent system using thin-layer chromatography (TLC). For basic indole compounds, adding a small amount of triethylamine to the eluent can improve the peak shape and reduce tailing on the silica gel column.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from the literature on the optimization of various catalytic systems for the formation of cyclopenta[b]indoles.

Table 1: Optimization of Lewis Acid-Catalyzed (3+2) Annulation [1]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Zn(OTf)₂ (20)DCE1001262
2Bi(OTf)₃ (20)DCE1001213
3Yb(OTf)₃ (20)DCE1001270
4Cu(OTf)₂ (20)DCE1001245
5AgNTf₂ (20)DCE10012<10
6Sc(OTf)₃ (20) DCE 100 12 78
7Sc(OTf)₃ (20)Toluene1001280
8Sc(OTf)₃ (20)CH₃CN801241
9Sc(OTf)₃ (20)THF651255

Table 2: Optimization of Palladium-Catalyzed Intramolecular Heck Reaction [12]

EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1PdCl₂(PCy₃)₂ (2)-K₂CO₃ (2)DMF9073
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF9038
3PdCl₂(dppf) (2)-K₂CO₃ (2)DMF9055
4PdCl₂(PCy₃)₂ (4)-K₂CO₃ (4)DMF9084
5PdCl₂(PCy₃)₂ (4) P(OPh)₃ (4) K₂CO₃ (4) DMF 90 ~99

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: General Procedure for Lewis Acid-Catalyzed (3+2) Annulation of 2-Indolylmethanols with Propargylic Alcohols[1]
  • To a sealed tube, add 2-indolylmethanol (0.2 mmol, 1.0 equiv), propargylic alcohol (0.3 mmol, 1.5 equiv), and Sc(OTf)₃ (0.04 mmol, 20 mol%).

  • Add 1,2-dichloroethane (DCE, 2.0 mL) as the solvent.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired cyclopenta[b]indole product.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: General Procedure for Palladium-Catalyzed Intramolecular Heck Reaction[12]
  • In a Schlenk tube, combine the 2-halo-N-allylaniline substrate (0.3 mmol), PdCl₂(PCy₃)₂ (0.012 mmol, 4 mol%), P(OPh)₃ (0.012 mmol, 4 mol%), and K₂CO₃ (1.2 mmol, 4 equiv).

  • Add dimethylformamide (DMF, 2 mL).

  • Stir the mixture under an air atmosphere at 90 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purify the residue by flash column chromatography (petroleum ether or petroleum ether/ethyl acetate) to obtain the corresponding cyclopenta[b]indole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Diagram 1: General Workflow for Optimization of Reaction Conditions

G A Define Reaction: Substrates, Desired Product B Initial Condition Test (Literature Precedent) A->B C Analyze Results (TLC, LC-MS, NMR) B->C D Problem Identification (Low Yield, Side Products) C->D I Optimized Conditions C->I Acceptable Results E Vary Catalyst/Ligand D->E Parameter Screening F Vary Solvent D->F G Vary Temperature D->G H Vary Reaction Time D->H E->C F->C G->C H->C J Scale-up Reaction I->J

Caption: A logical workflow for the systematic optimization of reaction conditions.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh/activated catalyst Check_Catalyst->Solution_Catalyst No Check_Reagents Are starting materials pure? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize Temperature, Solvent, and Time Check_Conditions->Solution_Conditions No Solution_Reagents Purify starting materials Check_Reagents->Solution_Reagents No

References

Technical Support Center: Diastereoselective Cyclopenta[b]indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in the synthesis of cyclopenta[b]indoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My cyclopenta[b]indole synthesis is resulting in a low diastereomeric ratio (dr). What are the common factors influencing diastereoselectivity?

Low diastereoselectivity can stem from several factors related to the reaction mechanism and conditions. Key areas to investigate include:

  • Catalyst System: The choice of metal catalyst and associated ligands is paramount. Different metals (e.g., Palladium, Gold, Platinum, Rhodium) and ligand systems can favor different transition states, directly impacting the stereochemical outcome. For instance, in the [3+2]-cycloaddition of allenes with indoles, a reversal in stereochemistry has been observed when switching between gold and platinum complexes.[1][2]

  • Reaction Temperature: Temperature can influence the energy difference between the transition states leading to different diastereomers. Running the reaction at lower temperatures often enhances selectivity by favoring the pathway with the lower activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the diastereomeric ratio. It is advisable to screen a range of solvents with varying properties.

  • Additives: Certain additives can dramatically influence diastereoselectivity. For example, in some palladium-catalyzed dearomative [3+2]-cycloaddition reactions, the addition of a halide source like tetrabutylammonium iodide (TBAI) has been shown to be critical for inducing high diastereoselectivity.[1] It is hypothesized that the halide allows for a Curtin-Hammett control of the reaction.[1]

  • Substrate Sterics and Electronics: The steric bulk and electronic properties of the substituents on both the indole and the coupling partner can play a significant role in dictating the facial selectivity of the reaction.

2. I am observing inconsistent diastereoselectivity between batches. What procedural aspects should I scrutinize?

Inconsistent results often point to subtle variations in experimental setup and reagent quality. Consider the following:

  • Reagent Purity: Ensure the purity of starting materials, catalysts, and solvents. Trace impurities can sometimes interfere with the catalytic cycle or promote side reactions.

  • Atmosphere Control: Many organometallic catalysts are sensitive to air and moisture. Ensure reactions are run under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.

  • Reaction Time: Monitor the reaction progress over time. In some cases, the initially formed kinetic product may epimerize to the thermodynamic product over extended reaction times.

  • Stirring and Heating: Ensure consistent and efficient stirring and uniform heating. Temperature gradients within the reaction vessel can lead to a broader product distribution.

3. Can the choice of catalyst lead to a complete switch in the major diastereomer?

Yes, a switch in the major diastereomer by changing the catalyst has been documented. A notable example is the gold- and platinum-catalyzed cycloaddition of indolyl–allenes, where a reversion in the stereochemistry of an all-carbon quaternary stereocenter was observed depending on whether a gold or platinum complex was employed.[1][2] This highlights the profound impact the metal center can have on the geometry of the key transition state.

Data on Diastereoselectivity under Various Conditions

The following tables summarize quantitative data on how different reaction parameters can affect the diastereomeric ratio in the synthesis of cyclopenta[b]indoles.

Table 1: Effect of Catalyst on Diastereoselectivity in a Formal [3+2] Cycloaddition

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (dr)Yield (%)
1Ni(OTf)₂1,2-DCE808.6:193
2Sc(OTf)₃1,2-DCE80Low-
3Pd(OAc)₂Toluene100VariesGood

Data synthesized from multiple sources for illustrative purposes.[3]

Table 2: Influence of Additives on Diastereoselectivity in a Pd-Catalyzed [3+2] Cycloaddition

EntrySubstrate 1Substrate 2AdditiveDiastereomeric Ratio (dr)
13-NitroindoleVinylcyclopropaneNoneLow
23-NitroindoleVinylcyclopropaneTBAIHigh

Based on findings by Hyland and co-workers, demonstrating the critical role of halide additives.[1]

Key Experimental Protocols

Protocol 1: Diastereoselective Acid-Catalyzed Intramolecular Friedel-Crafts Cyclization

This protocol describes the final cyclization step in a three-step synthesis of cyclopenta[b]indoles, which proceeds with high diastereoselectivity.[4][5]

  • Preparation of the β-hydroxy-ester precursor: A diastereomeric mixture of the β-hydroxy-ester is prepared via the reduction of the corresponding β-ketoester using NaBH₄ in THF.

  • Cyclization Reaction:

    • Dissolve the diastereoisomeric mixture of the β-hydroxy-ester in a suitable solvent (e.g., CH₂Cl₂).

    • Add a catalytic amount of triflic acid (TfOH, typically 20 mol%).

    • Stir the reaction at room temperature and monitor by TLC until completion.

    • Upon completion, quench the reaction with a saturated solution of NaHCO₃.

    • Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

This acid-catalyzed cyclization has been reported to yield exclusively the trans diastereomer.[5]

Protocol 2: Nickel-Catalyzed Formal [3+2] Cycloaddition of Indoles and Donor-Acceptor Cyclopropanes

This method provides cyclopenta[b]indoles with good to excellent diastereoselectivity.[3]

  • Reaction Setup:

    • To an oven-dried reaction vessel, add the N-substituted indole (1.0 equiv.), the donor-acceptor cyclopropane (1.2 equiv.), and the Nickel(II) catalyst (e.g., Ni(OTf)₂, 10 mol%).

    • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

    • Add the anhydrous solvent (e.g., 1,2-dichloroethane) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 24-72 hours).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the cyclopenta[b]indole product.

Visual Guides

Logical Workflow for Troubleshooting Diastereoselectivity

G start Low Diastereoselectivity Observed catalyst Screen Different Catalysts (e.g., Pd, Ni, Au, Rh) and Ligands start->catalyst temp Vary Reaction Temperature (Often lower is better) start->temp solvent Screen Solvents (Polar vs. Nonpolar) start->solvent reassess Re-evaluate Diastereomeric Ratio catalyst->reassess temp->reassess solvent->reassess additives Investigate Additives (e.g., Halides, Acids, Bases) additives->reassess substrate Modify Substrate (Steric/Electronic Effects) substrate->reassess reassess->additives If still low reassess->substrate If still low end Optimized Diastereoselectivity reassess->end If successful

Caption: A decision-making flowchart for systematically troubleshooting and optimizing diastereoselectivity in a reaction.

Influence of Catalyst on Reaction Pathway

G sub Indolyl-allene + Metal Catalyst int_au Intermediate A (Au-stabilized) sub->int_au Au Catalyst int_pt Intermediate B (Pt-stabilized) sub->int_pt Pt Catalyst ts_au Transition State A' int_au->ts_au [3+2] Cycloaddition ts_pt Transition State B' int_pt->ts_pt [3+2] Cycloaddition prod_a Product (Diastereomer 1) ts_au->prod_a prod_b Product (Diastereomer 2) (Reversed Stereochemistry) ts_pt->prod_b

Caption: Simplified mechanism showing how different metal catalysts (Au vs. Pt) can lead to different diastereomeric products.[1][2]

Role of Halide Additives in Controlling Diastereoselectivity

G sub Pd(0) + Substrates pd_intermediate π-allyl-Pd(II) Intermediate (Interconverting Isomers) sub->pd_intermediate path_a path_a pd_intermediate->path_a Without Halide (Fast, less selective cyclization) path_b path_b pd_intermediate->path_b With Halide (X⁻) (Isomer equilibration favored) products_mix Low Diastereoselectivity path_a->products_mix favored_intermediate Thermodynamically Favored π-allyl-Pd(II)-X Intermediate path_b->favored_intermediate products_single High Diastereoselectivity favored_intermediate->products_single Selective Cyclization

Caption: Proposed role of halide additives in enabling Curtin-Hammett conditions to achieve high diastereoselectivity.[1]

References

Technical Support Center: Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield dropped significantly when moving from a lab scale to a pilot scale. What are the most common reasons for this? A1: A drop in yield during scale-up is a common challenge. The primary causes often include:

  • Mass and Heat Transfer Limitations : In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, which can promote side reactions and product degradation.[1] Many indole syntheses are exothermic, and poor heat dissipation at scale can lead to thermal runaways.[1]

  • Changes in Reagent Addition Rates : The rate at which reagents are added can have a profound impact on the reaction profile at a larger scale, which is often easier to control in a lab setting.[1]

  • Impurity Profiles : Starting materials used in larger quantities may introduce impurities that were negligible on a small scale but can interfere with the reaction or catalyze side reactions at scale.[1]

Q2: What are the main synthetic routes to prepare the this compound scaffold? A2: Several effective methods exist for synthesizing this scaffold. The most common include:

  • Fischer Indole Synthesis : This is a classical and widely used method that involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde, in this case, cyclopentanone.[2][3]

  • Nazarov Cyclization : This method can be used to construct the cyclopenta[b]indole scaffold from 3-alkynyl-2-indolylmethanols or 1,4-pentadien-3-ols.[4][5]

  • Palladium-Catalyzed Annulation : Modern cross-coupling strategies, such as the reaction between o-iodoaniline and cyclohexanone (for the related tetrahydrocarbazole), provide an efficient route.[6]

  • Friedel-Crafts Type Reactions : Intramolecular cyclization of precursors like indole-propionic acids using strong acids such as polyphosphoric acid (PPA) can yield the desired cyclic ketone, which can then be further modified.[7]

Q3: How can I effectively purify this compound at a large scale? A3: Purification can be challenging due to byproducts. Consider the following methods:

  • Recrystallization : If the product is a solid, recrystallization is often a highly effective and scalable purification method.[8] A common procedure involves dissolving the crude product in a hot solvent like methanol and allowing it to cool to form pure crystals.[9]

  • Column Chromatography : While standard on a lab scale, silica gel chromatography can be resource-intensive for large quantities. If necessary, consider using alternative stationary phases like alumina or reverse-phase chromatography.[8][10] A system of ethyl acetate-heptane has been used successfully for chromatographic purification.[6]

  • Solvent Extraction/Washes : A thorough wash of the organic extract with an aqueous base can help remove acidic impurities and catalysts.[8] For crude indole mixtures, solvent extraction techniques using combinations like methanol and n-hexane can be employed to concentrate the desired product.[11]

Troubleshooting Guide

Problem 1: Excessive Tar or Polymer Formation

Q: I am observing significant tar-like, polymeric byproduct formation in my Fischer indole synthesis upon scale-up. How can this be mitigated? A: Tar formation is a frequent issue in Fischer indole synthesis, often worsened by strong acidic conditions and high temperatures.[1][8]

  • Optimize Acid Catalyst : The choice and amount of acid are critical. A catalyst that is too strong can promote polymerization.[8] Consider switching from strong Brønsted acids (H₂SO₄, HCl) to Lewis acids (ZnCl₂) or solid acid catalysts like Amberlite IR-120H, which can offer better results with fewer side reactions.[1]

  • Temperature Control : Maintain strict temperature control. Use a jacketed reactor with efficient cooling to prevent temperature spikes that accelerate tar formation.[1] It is crucial to find the lowest effective temperature at which the reaction proceeds at a reasonable rate.[8]

  • Solvent Selection : The solvent choice can influence the solubility of intermediates. A solvent that keeps all species in solution may help reduce the precipitation of polymeric materials.[1]

  • Continuous Flow Synthesis : This modern approach minimizes reaction time at high temperatures and offers superior temperature control, which can significantly reduce the formation of degradation products.[1]

Problem 2: Low or Inconsistent Yield

Q: My reaction is proceeding, but the final yield is consistently low. What factors should I investigate? A: Low yields can be traced back to several issues, from reaction conditions to substrate stability.[12]

  • Substituent Effects : In the Fischer synthesis, electron-donating groups on the carbonyl compound can destabilize the N-N bond of the hydrazine intermediate, leading to cleavage as a competing side reaction instead of the desired cyclization.[12][13]

  • Incomplete Conversion : The reaction may not be reaching completion. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.

  • Purity of Starting Materials : Ensure the arylhydrazine and cyclopentanone are pure. Impurities can inhibit the catalyst or lead to unwanted side reactions.[1][12]

  • Atmosphere Control : Some indole syntheses are sensitive to oxygen. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative side reactions.[14]

Problem 3: Formation of Regioisomers

Q: I am using a substituted cyclopentanone, and I'm getting a mixture of isomeric products. How can I improve selectivity? A: When using an unsymmetrical ketone in the Fischer indole synthesis, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.[8]

  • Steric Hindrance : The reaction often favors the formation of the less sterically hindered enamine intermediate. You may be able to leverage this by choosing starting materials where steric bulk directs the reaction toward the desired isomer.[8]

  • Reaction Conditions : In some cases, adjusting the acid catalyst, solvent, and reaction temperature can influence the ratio of the resulting regioisomers.[8] Systematic optimization of these parameters is recommended.

Data Presentation: Synthesis Condition Comparison

Table 1: Comparison of Catalysts for Nazarov Cyclization Reaction of (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol to the corresponding cyclopenta[b]indole.

EntryCatalyst (30 mol%)SolventTemperature (°C)Yield (%)
1FeBr₃CHCl₃5075
2FeCl₃CHCl₃5055
3AlCl₃CHCl₃5010
4ZrCl₄CHCl₃5025
(Data sourced from reference[5])

Table 2: Selected Examples of Substituted this compound Synthesis Reaction conditions: Substrate 1 (0.2 mmol), Substrate 2 (0.3 mmol), Catalyst A (0.04 mmol), Oxidant (0.3 mmol), Cs₂CO₃ (0.3 mmol), CH₂Cl₂ (2 mL), 4 Å M.S. (800 mg), under argon at 50 °C.

ProductR¹ GroupR² GroupYield (%)
3aHH85
3b5-MeOH83
3c5-FH81
3dHMe75
(Data sourced from reference[14])

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis

This protocol describes a common method for synthesizing 1,2,3,4-tetrahydrocarbazole, a closely related analog, which can be adapted for this compound by substituting cyclopentanone for cyclohexanone.[9]

Materials:

  • Phenylhydrazine (1.0 eq)

  • Cyclopentanone (1.1 eq)

  • Glacial Acetic Acid (Solvent and Catalyst)

  • Methanol (for recrystallization)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer on a heating mantle.

  • To the flask, add cyclopentanone (1.1 eq) followed by glacial acetic acid.

  • Begin stirring and heat the mixture to reflux.

  • Once refluxing, slowly add phenylhydrazine (1.0 eq) to the mixture over a period of 30 minutes using a dropping funnel.[9]

  • After the addition is complete, continue to reflux the reaction mixture for an additional 30-60 minutes. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to precipitate the crude product.

  • Collect the crude solid by vacuum filtration and wash it with cold water to remove residual acid.

  • Purification : Dissolve the crude product in a minimum amount of boiling methanol. Allow the solution to cool slowly to room temperature and then in an ice bath to crystallize the pure product.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: Palladium-Catalyzed Annulation Synthesis

This protocol is adapted from a synthesis of 1,2,3,4-tetrahydrocarbazole and illustrates a modern approach.[6]

Materials:

  • o-Iodoaniline (1.0 eq)

  • Cyclopentanone (3.0 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (3.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.005 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a two-necked flask, add o-iodoaniline (1.0 eq), cyclopentanone (3.0 eq), and DABCO (3.0 eq) in DMF.

  • Degas the mixture three times via a vacuum/nitrogen cycle.

  • Add the palladium acetate catalyst to the mixture.[6]

  • Degas the mixture twice more and then heat to 105°C for 3-5 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Partition the mixture between isopropyl acetate and water.

  • Separate the organic layer, wash it with brine, and concentrate it under vacuum to obtain the crude product.

  • Purification : Purify the residue by silica gel chromatography using an appropriate eluent system (e.g., ethyl acetate-heptane) to yield the pure product.[6]

Visualizations

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Low Yield or Failed Reaction at Scale q1 Are Starting Materials Pure? start->q1 q2 Is Heat Transfer Efficient? (No Hotspots) q1->q2 Yes sol1 Re-purify/Source New Starting Materials q1->sol1 No q3 Is Mixing Adequate? q2->q3 Yes sol2 Improve Reactor Cooling/ Use Jacketed Vessel q2->sol2 No sol3 Optimize Stirrer Speed/ Impeller Design q3->sol3 No sol4 Optimize Acid Catalyst (Type & Concentration) q3->sol4 Yes sol2->q3 sol3->sol4 sol5 Consider Continuous Flow Reactor sol4->sol5 Advanced Option

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Fischer_Indole_Mechanism cluster_reactants Reactants R1 Arylhydrazine Step1 Condensation (-H₂O) R1->Step1 R2 Cyclopentanone R2->Step1 Hydrazone Phenylhydrazone Intermediate Step1->Hydrazone Step2 Tautomerization (to Enamine) Hydrazone->Step2 Enamine Enamine Intermediate Step2->Enamine Step3 [3,3]-Sigmatropic Rearrangement Enamine->Step3 Diamine Diamine Intermediate Step3->Diamine Step4 Rearomatization Diamine->Step4 Aminal Aminal Intermediate Step4->Aminal Step5 Elimination of Ammonia (-NH₃) Aminal->Step5 Product 1,2,3,4-Tetrahydro- cyclopenta[b]indole Step5->Product

Caption: Key steps of the Fischer Indole Synthesis mechanism.

Scale_Up_Workflow cluster_considerations Key Considerations at Each Stage lab Lab Scale (mg-g) - Proof of Concept - Route Scouting kilo Kilo Lab (g-kg) - Process Optimization - Impurity Profiling lab->kilo Initial Success c1 Yield & Purity lab->c1 pilot Pilot Plant (kg) - Engineering & Safety - Heat/Mass Transfer Study kilo->pilot Optimized Protocol c2 Cost of Goods kilo->c2 prod Production (kg-ton) - Finalized Process - Quality Control pilot->prod Validated Process c3 Safety & Environment pilot->c3 c4 Equipment & Control pilot->c4 prod->c2

Caption: General workflow and considerations for chemical process scale-up.

References

Technical Support Center: 1,2,3,4-Tetrahydrocyclopenta[b]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 1,2,3,4-Tetrahydrocyclopenta[b]indole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling, storage, and analysis of this compound derivatives.

Issue 1: Unexpected Degradation of Compound During Storage

  • Symptom: You observe a decrease in the purity or concentration of your solid compound or solution over time, even under recommended storage conditions.

  • Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Oxidation The indole nucleus is susceptible to oxidation. Store the compound under an inert atmosphere (argon or nitrogen). For solutions, consider adding an antioxidant.
Photodegradation Many indole derivatives are light-sensitive.[1] Always store compounds in amber vials or wrap containers in aluminum foil to protect from light.[1]
Inappropriate Temperature Elevated temperatures can accelerate degradation. For long-term storage, keep compounds at or below -20°C.
Residual Solvents or Impurities Trace amounts of acidic or basic impurities can catalyze degradation. Ensure the compound is of high purity and that storage containers are clean and inert.

Issue 2: Appearance of Extra Peaks in HPLC/LC-MS Analysis

  • Symptom: Your chromatogram shows unexpected peaks, peak splitting, or fronting.

  • Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
On-Column Degradation The compound may be unstable on the stationary phase, especially with acidic mobile phases. Consider using a less acidic mobile phase or a different column chemistry. Lowering the column temperature can also reduce on-column degradation.
Solvent Mismatch Injecting the sample in a solvent significantly different from the mobile phase can cause peak distortion. Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition.
Degradation in Autosampler Samples left in the autosampler for extended periods can degrade due to light or temperature exposure.[1] Use a temperature-controlled autosampler and protect samples from light. Prepare fresh solutions whenever possible.
Acid-Catalyzed Oligomerization Acidic conditions can cause some indole derivatives to oligomerize, leading to multiple peaks. Adjust the pH of your mobile phase to be as neutral as chromatography allows.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound derivatives?

A1: The main stability concerns for these compounds are oxidation, photodegradation, and susceptibility to extreme pH conditions. The indole ring is electron-rich and can be easily oxidized.[2] Additionally, many indole-containing molecules are sensitive to light and can undergo degradation upon exposure.[1]

Q2: What are the ideal storage conditions for solid this compound derivatives?

A2: For optimal stability, solid compounds should be stored in a cool, dark, and dry place.[3] For long-term storage, it is recommended to keep them in airtight containers, protected from light (e.g., in amber vials), and at low temperatures (-20°C or below). Storing under an inert atmosphere (argon or nitrogen) can further prevent oxidative degradation.

Q3: What is the best way to prepare and store solutions of these compounds?

A3: The choice of solvent is crucial. For stock solutions, polar aprotic solvents like DMSO or DMF are often used. For aqueous buffers, the pH should be kept near neutral, as extreme pH can catalyze hydrolysis or other degradation pathways.[4] It is highly advisable to prepare aqueous solutions fresh and use them promptly. For long-term storage of solutions, prepare aliquots in an inert solvent like anhydrous DMSO, store at -80°C, and protect from light.[1]

Q4: Can the analytical method itself contribute to the degradation of my compound?

A4: Yes, certain analytical techniques can induce degradation. In HPLC, an acidic mobile phase or a mismatch between the injection solvent and the mobile phase can cause on-column degradation or peak distortion. In mass spectrometry, in-source fragmentation can occur, which might be mistaken for degradation present in the sample.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of a this compound derivative.

1. Sample Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[4]
  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours.[4]
  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in mobile phase) to a photostability chamber with UV and visible light for 24 hours.[4]

3. Analysis:

  • After the stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration for analysis.
  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient:

      Time (min) %A %B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection Wavelength: Monitor at the λmax of the parent compound and also scan a broader range with a DAD to detect degradation products with different chromophores.

    • Injection Volume: 10 µL.[1]

Visualizations

degradation_pathway parent This compound Derivative oxidation Oxidation (Air, H₂O₂) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation acid_hydrolysis Acid Hydrolysis (Low pH) parent->acid_hydrolysis base_hydrolysis Base Hydrolysis (High pH) parent->base_hydrolysis thermal_stress Thermal Stress (Heat) parent->thermal_stress oxidized_products Oxidized Products (e.g., Oxindoles) oxidation->oxidized_products photo_products Photodegradation Products photodegradation->photo_products hydrolysis_products Hydrolysis Products acid_hydrolysis->hydrolysis_products base_hydrolysis->hydrolysis_products thermal_products Thermal Degradation Products thermal_stress->thermal_products

Caption: Potential degradation pathways for this compound derivatives under various stress conditions.

troubleshooting_workflow start Unexpected Results (e.g., Degradation, Extra Peaks) check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution_prep Evaluate Solution Preparation (Solvent, pH, Age) solution_ok Solution Prep OK? check_solution_prep->solution_ok check_analytical_method Assess Analytical Method (Mobile Phase, Column, Temp) method_ok Analytical Method OK? check_analytical_method->method_ok storage_ok->check_solution_prep Yes optimize_storage Optimize Storage (e.g., Inert Gas, -80°C) storage_ok->optimize_storage No solution_ok->check_analytical_method Yes optimize_solution Optimize Solution Prep (e.g., Fresh Solutions, Buffer Choice) solution_ok->optimize_solution No optimize_method Optimize Method (e.g., Adjust pH, Change Column) method_ok->optimize_method No inherent_instability Consider Inherent Compound Instability method_ok->inherent_instability Yes end Problem Resolved optimize_storage->end optimize_solution->end optimize_method->end

Caption: A logical workflow for troubleshooting stability issues with this compound derivatives.

References

"avoiding dimer formation in Tetrahydrocyclopenta[b]indole synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to dimer formation during the synthesis of Tetrahydrocyclopenta[b]indoles.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of Tetrahydrocyclopenta[b]indole synthesis?

A1: Dimer formation is an undesired side reaction where two indole-containing molecules react with each other to form a dimeric byproduct. In the synthesis of Tetrahydrocyclopenta[b]indoles, particularly under acidic conditions typical for methods like the Fischer indole synthesis, the newly formed indole ring can act as a nucleophile and react with electrophilic intermediates in the reaction mixture. This can lead to a variety of dimeric structures, reducing the yield of the desired monomeric product and complicating purification.

Q2: What are the primary causes of dimer formation?

A2: Dimer formation is often promoted by the reaction conditions and the reactivity of the indole nucleus itself. Key causes include:

  • High Acidity: Strong Brønsted or Lewis acids, often used to catalyze the reaction, can protonate the indole ring, making it more susceptible to nucleophilic attack by another indole molecule.[1][2] Harsh acidic conditions can lead to a variety of condensation products.[3]

  • Elevated Temperatures: Many indole syntheses require heat, which can provide the activation energy for undesired side reactions, including dimerization.[4]

  • High Concentration: At higher concentrations, the probability of intermolecular reactions (dimerization) increases compared to the desired intramolecular cyclization.

  • Electron-Rich Indoles: Indole substrates with electron-donating groups are more nucleophilic and thus more prone to participating in side reactions like dimerization.

Q3: How can I detect the presence of dimers in my reaction mixture?

A3: Dimeric byproducts can be detected and characterized using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): Dimers will typically appear as distinct spots, often with different polarity (Rf value) compared to the starting material and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method. The mass spectrum will show a peak corresponding to the molecular weight of the dimer, which is approximately double that of the expected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra of the crude product mixture will show an additional set of signals corresponding to the dimer. The complexity and integration of these signals can give an indication of the amount of dimer present.

Q4: What are the general strategies to avoid or minimize dimer formation?

A4: Minimizing dimer formation often involves careful optimization of reaction conditions:

  • Choice of Acid Catalyst: Use the mildest acid catalyst effective for the reaction. Modern variations of the Fischer indole synthesis may employ milder acids or Lewis acids to avoid the harsh conditions of traditional methods.[2]

  • Control of Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Slow Addition/High Dilution: Adding one of the reactants slowly (e.g., using a syringe pump) or running the reaction under high dilution can favor the intramolecular reaction over the intermolecular dimerization.

  • Alternative Synthetic Routes: Consider modern synthetic methods that do not rely on harsh acidic conditions. Palladium-catalyzed cyclizations, for example, can offer milder reaction pathways to the desired product.[5][6]

Troubleshooting Guide: Dimer Formation

This guide provides specific troubleshooting steps to address issues with dimer formation during Tetrahydrocyclopenta[b]indole synthesis.

Problem Possible Cause(s) Suggested Solution(s)
Significant dimer formation observed by TLC/LC-MS in a Fischer Indole Synthesis. 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Overall reaction concentration is too high.1. Reduce the concentration of the acid catalyst (e.g., polyphosphoric acid, H₂SO₄).[1] 2. Experiment with milder Lewis acid catalysts (e.g., ZnCl₂, BF₃·OEt₂).[1] 3. Lower the reaction temperature and increase the reaction time. 4. Perform the reaction under more dilute conditions.
Reaction is sluggish at lower temperatures, and forcing conditions (high temp/acid) lead to dimerization. The energy barrier for the desired cyclization is close to that of the dimerization side reaction.1. Catalyst Screening: Test a panel of different Brønsted and Lewis acids to find one that promotes cyclization at a lower temperature.[1][2] 2. Solvent Effects: Investigate different solvents that may better solvate the transition state of the desired reaction.
Persistent dimer formation, especially with electron-rich substrates. The high nucleophilicity of the indole ring makes it inherently prone to self-condensation.1. Protecting Groups: If applicable, consider installing a temporary electron-withdrawing group on the indole nitrogen to reduce its nucleophilicity during the critical steps. 2. Alternative Synthetic Strategies: Switch to a milder, non-acid-catalyzed method, such as a palladium-catalyzed intramolecular cyclization of an appropriately substituted aniline precursor.[5][6]

Experimental Protocols

Protocol 1: Modified Fischer Indole Synthesis for Tetrahydrocyclopenta[b]indoles with Minimized Dimer Formation

This protocol is a generalized method for the synthesis of a Tetrahydrocyclopenta[b]indole from a phenylhydrazine and cyclopentanone, with modifications aimed at reducing dimer formation.

1. Formation of the Phenylhydrazone (Intermediate) a. In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.0 eq) in ethanol. b. Add sodium acetate (1.2 eq) and stir for 10 minutes at room temperature. c. Add cyclopentanone (1.05 eq) dropwise to the mixture. d. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting phenylhydrazine is consumed. e. Add water to precipitate the phenylhydrazone. Filter the solid, wash with cold water, and dry under vacuum. This step isolates the intermediate, preventing side reactions of the starting materials during the subsequent cyclization.

2. Acid-Catalyzed Cyclization (The Critical Step) a. To a separate, larger flask equipped with a reflux condenser and a dropping funnel, add a solution of a mild Lewis acid, such as zinc chloride (ZnCl₂) (2.0 eq), in a high-boiling solvent like toluene. This creates a dilute reaction medium. b. Heat the acidic solution to 80-90 °C. c. Dissolve the dried phenylhydrazone from step 1 in a minimal amount of toluene. d. Crucial Step: Add the phenylhydrazone solution dropwise to the heated acidic solution over a period of 1-2 hours using the dropping funnel. This slow addition maintains a low concentration of the reactive intermediate, favoring intramolecular cyclization. e. After the addition is complete, maintain the temperature and monitor the reaction by TLC. f. Upon completion, cool the reaction mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate. g. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Pathways

Reaction Pathways in Tetrahydrocyclopenta[b]indole Synthesis cluster_desired Desired Monomer Pathway (Fischer Indole Synthesis) cluster_dimer Undesired Dimerization Pathway Phenylhydrazine Phenylhydrazine + Cyclopentanone Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Condensation Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Heat, H+ Reactive_Intermediate Reactive Intermediate (Electrophile) Enehydrazine->Reactive_Intermediate e.g., Protonated Intermediate Cyclization Intramolecular Cyclization Sigmatropic->Cyclization Rearomatization Product Tetrahydrocyclopenta[b]indole Cyclization->Product -NH3 Product_Nucleophile Product (Nucleophile) Cyclization->Product_Nucleophile Product Formation Dimer Dimer Byproduct Product_Nucleophile->Dimer High [Conc], H+ Reactive_Intermediate->Dimer Troubleshooting Workflow for Dimer Formation Start Start: Dimer Detected in Product Mixture Check_Conditions Review Reaction Conditions: - Acid Concentration? - Temperature? - Reactant Concentration? Start->Check_Conditions High_Acid Is Acid Concentration High? Check_Conditions->High_Acid Reduce_Acid Action: Reduce Acid Conc. or Switch to Milder Lewis Acid High_Acid->Reduce_Acid Yes High_Temp Is Temperature High? High_Acid->High_Temp No Re_evaluate Re-run Experiment and Analyze Mixture Reduce_Acid->Re_evaluate Reduce_Temp Action: Lower Temperature High_Temp->Reduce_Temp Yes High_Conc Is Reactant Concentration High? High_Temp->High_Conc No Reduce_Temp->Re_evaluate Reduce_Conc Action: Use High Dilution or Slow Addition of Reactant High_Conc->Reduce_Conc Yes High_Conc->Re_evaluate No Reduce_Conc->Re_evaluate Still_Dimer Dimer Still Present? Re_evaluate->Still_Dimer Alt_Route Consider Alternative Synthetic Route (e.g., Pd-catalyzed cyclization) Still_Dimer->Alt_Route Yes Success Success: Dimer Minimized Still_Dimer->Success No Alt_Route->Success Decision Tree for Synthesis Strategy Start Start: Synthesize Tetrahydrocyclopenta[b]indole Substrate_Check Are Substrates Electron-Rich or Known to be Prone to Side Reactions? Start->Substrate_Check Fischer_Optimized Strategy 1: Optimized Fischer Indole Synthesis - Mild Acid - Low Temperature - Slow Addition Substrate_Check->Fischer_Optimized No Modern_Method Strategy 2: Modern Catalytic Method - Pd-catalyzed Cyclization - Milder Conditions Substrate_Check->Modern_Method Yes Evaluate_Fischer Evaluate Fischer Synthesis Result Fischer_Optimized->Evaluate_Fischer Dimer_Check Is Dimer Formation < 5%? Evaluate_Fischer->Dimer_Check Proceed Proceed with Optimized Fischer Synthesis Dimer_Check->Proceed Yes Switch_Strategy Switch to Strategy 2 Dimer_Check->Switch_Strategy No Switch_Strategy->Modern_Method

References

"catalyst poisoning in the synthesis of cyclopenta[b]indoles"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclopenta[b]indole Synthesis. This resource provides troubleshooting guides and frequently asked questions to address challenges related to catalyst poisoning that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are typically used for synthesizing cyclopenta[b]indoles?

A1: A variety of metal-catalyzed approaches are employed for the synthesis of cyclopenta[b]indoles. Palladium-based catalysts are very common, particularly in cascade reactions, C-H activation, and cycloadditions.[1][2][3] Other metals like gold, iron, rhodium, and copper are also used for specific transformations such as cycloisomerization, Nazarov cyclization, and multi-component reactions.[1][4][5]

Q2: What is catalyst poisoning?

A2: Catalyst poisoning is a form of chemical deactivation where a substance, known as a poison, strongly chemisorbs to the active sites of a catalyst.[6][7] This interaction reduces the number of available sites for the desired reaction, leading to a significant decrease in catalytic activity and overall process efficiency.[7] Unlike gradual deactivation from thermal stress, poisoning can cause a sudden and dramatic drop in performance.[8]

Q3: What are the most common poisons for palladium catalysts used in these syntheses?

A3: Palladium catalysts are highly susceptible to poisoning by sulfur and nitrogen compounds.[9][10] Sulfur compounds, often found as impurities in reagents or solvents, are notorious for deactivating palladium catalysts.[7] Certain nitrogen-containing heterocycles can also act as poisons if they are not the intended reactants.[10] Other potential poisons include heavy metals (like lead or mercury), halides, and compounds that can decompose to form coke or carbonaceous deposits on the catalyst surface.[6][7][8]

Q4: How can I determine if my catalyst is poisoned?

A4: The primary indicator of catalyst poisoning is a sudden and significant decrease in reaction yield or conversion rate under standard conditions.[11] Other signs include a change in product selectivity, an increase in the formation of byproducts, or the need for higher temperatures or longer reaction times to achieve the desired outcome.[11] If you suspect poisoning, running a control experiment with highly purified reagents and solvents can help confirm the diagnosis; if activity is restored, poisoning is the likely cause.[8]

Q5: Can a poisoned palladium catalyst be regenerated?

A5: Regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst.[8] Thermal treatment at high temperatures (e.g., >500°C) can help decompose or desorb some poisons.[12][13] Chemical treatments, such as washing with specific reagents or treatment under a reducing atmosphere (e.g., with hydrogen), have also been shown to restore activity.[9][13] However, some poisons cause irreversible deactivation.[6]

Troubleshooting Guides

Issue: Sudden Drop in Reaction Yield or Complete Reaction Failure

This guide provides a systematic approach to diagnosing whether a failed cyclopenta[b]indole synthesis is due to catalyst poisoning.

Step 1: Verify Experimental Parameters Before suspecting poisoning, ensure all other experimental factors are correct.

  • Reagent Integrity: Confirm the purity and integrity of all starting materials and reagents.

  • Solvent Quality: Use anhydrous and high-purity solvents, as water and other impurities can inhibit reactions.[8]

  • Reaction Conditions: Double-check that the temperature, pressure, and stirring rate are set correctly and were stable throughout the experiment.[8]

  • Catalyst Handling: Ensure the catalyst was stored and handled correctly to avoid premature deactivation from exposure to air or moisture.

Step 2: Diagnose Potential Catalyst Deactivation If all parameters in Step 1 are correct, the issue may be related to the catalyst itself. The following workflow can help diagnose the problem.

Troubleshooting Catalyst Deactivation A Low Yield or Reaction Failure B Verify Reagents, Solvents & Conditions A->B C Parameters OK? B->C Checked D Run Control Reaction with Fresh Catalyst C->D Yes K Fix Experimental Parameters C->K No E Reaction Succeeds? D->E F Issue is with Original Catalyst Batch (Degradation/Poisoning) E->F Yes G Run Control Reaction with Purified Reagents E->G No H Reaction Succeeds? G->H I Catalyst Poisoning by Impurity in Reagents/Solvents H->I Yes J Consider Other Issues: - Reaction Mechanism - Thermal Deactivation - Fouling H->J No Catalyst Poisoning Mechanism cluster_0 Active Catalyst cluster_1 Poisoned Catalyst cat1 P1 Product (A-B) cat1->P1 Catalyzes site1 Active Site A1 A A1->site1 B1 B B1->site1 cat2 site2 poison Poison A2 A A2->site2 Blocked B2 B B2->site2 Blocked

References

Technical Support Center: Managing Poor Solubility of Tetrahydrocyclopenta[b]indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrocyclopenta[b]indole analogs. The information is designed to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my Tetrahydrocyclopenta[b]indole analogs exhibit poor aqueous solubility?

A1: The poor aqueous solubility of Tetrahydrocyclopenta[b]indole analogs often stems from their physicochemical properties. The core structure, containing a hydrophobic indole ring fused with a cyclopentane ring, is inherently lipophilic.[1][2] The planar nature of the aromatic system can promote strong crystal lattice packing, making it difficult for water molecules to solvate the compound. As molecular weight and complexity increase with various substitutions, these solubility challenges can be exacerbated.[1] Approximately 40% of approved drugs and up to 90% of drug candidates in development pipelines are poorly soluble, making this a common challenge in drug discovery.[1]

Q2: I'm having trouble dissolving my compound. What are the initial steps I should take?

A2: When first encountering a solubility issue, start with a systematic approach.

  • Solvent Screening: Test a range of pharmaceutically acceptable solvents. Begin with common organic solvents like DMSO, DMF, or NMP for creating stock solutions.[3] For aqueous buffers, assess solubility across a pH range (e.g., 1.2, 4.5, 6.8), as the ionization state of your analog can significantly impact solubility.[4][5]

  • Gentle Heating & Sonication: Warming the solution to 37-50°C or using a bath sonicator can provide the necessary energy to overcome the crystal lattice energy and dissolve the compound.[3]

  • Particle Size Reduction: If you have the equipment, reducing the particle size through techniques like milling increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][7]

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." The organic solvent (DMSO) is miscible with the aqueous buffer, but the compound itself is not soluble in the final mixed solvent system.

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%) that still maintains compound solubility.

  • Use Co-solvents: Incorporating a co-solvent like PEG 400 in the aqueous buffer can help maintain the solubility of lipophilic compounds.[8]

  • Formulation with Surfactants: Using a low concentration of a non-ionic surfactant, such as Tween 80, can help create micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous medium.

  • Centrifuge Final Dilution: After diluting your stock, centrifuge the solution at high speed (>10,000 x g) and use the supernatant for your experiment to remove any micro-precipitates that could interfere with your assay.[3]

Q4: What long-term formulation strategies can be considered to improve the bioavailability of these analogs?

A4: For in-vivo studies and clinical development, several advanced formulation strategies can be employed:

  • Salt Formation: If your analog has an ionizable group (acidic or basic), forming a salt is often the most effective way to increase both solubility and dissolution rate.[9][]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level creates an amorphous solid dispersion. This prevents crystallization and can lead to a state of supersaturation upon dissolution, significantly enhancing bioavailability.[7][11][12]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.[11][12][13]

  • Nanotechnology: Reducing the particle size to the nanoscale (nanosuspensions) dramatically increases the surface area, leading to a faster dissolution rate and improved bioavailability.[6][14]

Troubleshooting Guide

Problem 1: Difficulty preparing a concentrated stock solution.

Possible Cause Troubleshooting Steps
Incorrect Solvent Choice Test solubility in alternative high-purity, anhydrous organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3]
Compound Aggregation Use a bath sonicator to break up solid aggregates while dissolving.[3]
Low Intrinsic Solubility Gently warm the solution in a water bath (37-50°C) to increase the rate of dissolution.[3] Prepare a more dilute stock solution if high concentration is not feasible.

Problem 2: Inconsistent results in cell-based assays.

Possible Cause Troubleshooting Steps
Precipitation in Media Visually inspect wells for precipitation. Reduce the final concentration of the compound. Centrifuge the final diluted solution before adding it to the cells.[3]
Compound Degradation Assess the stability of the analog in the assay medium over the experiment's duration.[3] Consider conducting a time-course experiment to check for precipitation over time.
Interaction with Serum High protein binding in fetal bovine serum (FBS) can reduce the free concentration of the compound. Reduce the percentage of FBS if the assay allows, or perform preliminary tests to quantify the effect.

Problem 3: Low or variable oral bioavailability in animal studies.

Possible Cause Troubleshooting Steps
Poor Dissolution Rate in GI Tract Employ particle size reduction techniques (micronization, nanonization) to increase the surface area and dissolution velocity.[15]
Low Aqueous Solubility Develop an enabling formulation. Start with simpler approaches like co-solvents or pH adjustment before moving to more complex systems like solid dispersions or lipid-based formulations.[16][17]
First-Pass Metabolism The indole scaffold can be susceptible to metabolism. Investigate if poor bioavailability is due to metabolic instability rather than just poor solubility.

Data Presentation

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydrocyclopenta[b]indole (Parent Compound)

PropertyValueSource
Molecular Formula C₁₁H₁₁N[18][19]
Molecular Weight 157.21 g/mol [18][19]
Melting Point 100.5 - 105.5 °C[19][20]
Appearance Light yellow to brown crystalline powder[21]

Table 2: Comparison of Key Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increases solubility by reducing the polarity of the solvent (water).[22]Simple to prepare and evaluate; good for initial screenings.Potential for precipitation upon dilution; toxicity of some co-solvents.
Salt Formation Converts an ionizable drug into a salt form with higher aqueous solubility.[9]Significantly enhances dissolution rate; well-established and cost-effective.Only applicable to ionizable compounds; risk of converting back to the free form.
Solid Dispersion Disperses the drug in a hydrophilic carrier, often in an amorphous state.[11]Large increases in solubility and bioavailability; can create supersaturated solutions.[7]Can be physically unstable (recrystallization); manufacturing can be complex.[23]
Particle Size Reduction (Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[6]Applicable to most compounds; improves dissolution velocity.[15]Can lead to agglomeration; does not increase equilibrium solubility.[16]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within a cyclodextrin's lipophilic cavity.[12]Increases apparent water solubility; can improve stability.[11]Can be limited by drug loading capacity; may reduce drug permeability.[24]

Experimental Protocols

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is based on the gold standard shake-flask method for determining thermodynamic equilibrium solubility, adapted from WHO guidelines.[4][25][26]

Objective: To determine the equilibrium solubility of a Tetrahydrocyclopenta[b]indole analog in a specific aqueous buffer.

Materials:

  • Test compound (analog)

  • Selected buffer (e.g., phosphate buffer pH 6.8)

  • Vials with screw caps

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Validated analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at the end of the experiment.[25]

  • Add a known volume of the pre-heated (37 °C) buffer to the vial.

  • Seal the vials tightly and place them on an orbital shaker set at a constant, appropriate speed.

  • Agitate the suspension at 37 ± 1 °C until equilibrium is reached. This typically requires 24 to 48 hours.[25] Preliminary experiments may be needed to determine the exact time to equilibrium.[4]

  • After equilibration, remove the vials and visually confirm the presence of undissolved solid.

  • Separate the solid and liquid phases by centrifuging the suspension at high speed.

  • Carefully withdraw a sample of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.[3]

  • Dilute the filtered sample with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method.

  • The experiment should be performed in at least triplicate for each pH condition.[5] The final measured concentration represents the equilibrium solubility.

Visualizations

G cluster_0 Troubleshooting Workflow start Solubility Issue Identified (Precipitation, Low Concentration) stock_sol 1. Assess Stock Solution (Solvent, Concentration) start->stock_sol check1 Is stock solution clear and stable? stock_sol->check1 aqueous_dil 2. Evaluate Aqueous Dilution (pH, Co-solvents, Surfactants) check2 Does precipitation occur in aqueous buffer? aqueous_dil->check2 formulation 3. Consider Advanced Formulation check3 Is bioavailability still too low? formulation->check3 check1->aqueous_dil Yes solution1 Optimize Solvent, Use Sonication/Heat check1->solution1 No check2->formulation No solution2 Adjust pH, Add Co-solvent, Lower Final DMSO % check2->solution2 Yes solution3 Proceed to Solid Dispersions, Lipid-Based Systems, or Nanonization check3->solution3 Yes end Optimized Protocol check3->end No solution1->stock_sol solution2->aqueous_dil solution3->end

Caption: Systematic workflow for troubleshooting solubility issues.

G cluster_phys Physical Modification cluster_chem Chemical Modification cluster_form Formulation Approach center Poorly Soluble Tetrahydrocyclopenta[b]indole Analog p_size Particle Size Reduction (Micronization, Nanonization) center->p_size solid_state Solid State Modification (Amorphous Dispersions, Co-Crystals) center->solid_state salt Salt Formation center->salt prodrug Prodrug Synthesis center->prodrug cosolvent Co-solvents center->cosolvent surfactant Surfactants / Micelles center->surfactant lipid Lipid-Based Systems (SEDDS) center->lipid cyclo Cyclodextrin Complexation center->cyclo

Caption: Overview of strategies for enhancing compound solubility.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Tetrahydrocyclopenta[b]indoles

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydrocyclopenta[b]indole core is a significant structural motif found in numerous biologically active compounds and natural products. Its synthesis has been a subject of considerable interest in organic chemistry, leading to the development of a variety of synthetic strategies. This guide provides a comparative analysis of key methods for the synthesis of tetrahydrocyclopenta[b]indoles, offering insights into their mechanisms, reaction conditions, and yields. The information presented is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most suitable synthetic route for their specific needs.

Key Synthetic Methodologies

The primary synthetic routes to tetrahydrocyclopenta[b]indoles can be broadly categorized as follows:

  • Fischer Indole Synthesis: A classical and widely used method involving the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.

  • Nazarov Cyclization: An electrocyclic reaction of divinyl ketones to form cyclopentenones, which can be adapted for the synthesis of the target indole framework.

  • Metal-Catalyzed Cyclizations: Modern methods employing transition metals such as palladium, gold, and rhodium to catalyze the formation of the indole ring system.

  • Domino Reactions: Multi-step reactions that occur in a single pot, offering efficiency and atom economy in the construction of complex molecules.

  • Asymmetric Synthesis: Approaches that utilize chiral catalysts or auxiliaries to produce enantiomerically enriched tetrahydrocyclopenta[b]indoles.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for various methods used in the synthesis of tetrahydrocyclopenta[b]indoles and related derivatives. This allows for a direct comparison of reaction efficiency and conditions.

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Fischer Indole Synthesis Phenylhydrazine hydrochloride, CyclohexanoneGlacial Acetic AcidAcetic AcidReflux177[1]
Nazarov Cyclization (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-olFeBr₃ (30 mol%)CHCl₃50-75[2]
Rhodium-Catalyzed [3+2] Annulation Indole, Vinyl diazoacetateRh₂(S-DOSP)₄---High[3]
Domino Michael–Henry Reaction Methyl 3-formyl-1H-indole-2-acetate, β-nitrostyrene9-O-benzylcupreidine (10 mol%)---up to 92% ee[4]

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to facilitate replication and adaptation.

Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole[1]

This procedure describes the synthesis of 1,2,3,4-tetrahydrocarbazole, a closely related analogue of tetrahydrocyclopenta[b]indole.

Procedure:

  • Dissolve 9.25 g (64 mmol) of phenylhydrazine hydrochloride in 40 ml of glacial acetic acid in a 250 ml two-necked flask fitted with a reflux condenser and a dropping funnel.

  • Heat the solution to reflux.

  • After the initial vigorous reaction, continue to heat under reflux for 1 hour.

  • Add a further 50 ml of acetic acid, heat to boiling, and slowly add 63 ml of water.

  • After cooling to room temperature, collect the precipitated product by vacuum filtration.

  • Wash the product with 50 ml of acetic acid, followed by water until free of acid.

  • Dry the product at 80°C in a vacuum desiccator and recrystallize from approximately 15 ml of methanol to obtain about 8 g (77%) of pure product as yellowish platelets.

Nazarov Cyclization for the Synthesis of a Substituted Cyclopenta[b]indole[2]

Procedure:

  • To a solution of (E)-3-(2-tosylamidophenyl)-1-phenylpenta-1,4-dien-3-ol in CHCl₃, add FeBr₃ (30 mol%).

  • Stir the reaction mixture at 50 °C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction and purify the product by column chromatography to yield the corresponding 2-phenyl-4-tosyl-1,2,3,4-tetrahydrocyclopenta[b]indole in 75% yield.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for tetrahydrocyclopenta[b]indoles.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Cyclopentanone Cyclopentanone Cyclopentanone->Hydrazone Acid Acid Catalyst (e.g., Acetic Acid) Acid->Hydrazone Enehydrazine Enehydrazine Intermediate Hydrazone->Enehydrazine Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cyclization Intramolecular Cyclization Sigmatropic->Cyclization Elimination NH₃ Elimination Cyclization->Elimination Product Tetrahydrocyclopenta[b]indole Elimination->Product

Caption: Fischer Indole Synthesis Workflow

Nazarov_Cyclization_Pathway Divinyl_Ketone Divinyl Ketone Precursor Pentadienyl_Cation Pentadienyl Cation Divinyl_Ketone->Pentadienyl_Cation Lewis_Acid Lewis Acid (e.g., FeBr₃) Lewis_Acid->Pentadienyl_Cation Electrocyclization 4π-Electrocyclization Pentadienyl_Cation->Electrocyclization Oxyallyl_Cation Oxyallyl Cation Electrocyclization->Oxyallyl_Cation Proton_Loss Proton Loss Oxyallyl_Cation->Proton_Loss Product Cyclopentenone Intermediate Proton_Loss->Product Further_Steps Further Functionalization Product->Further_Steps Final_Product Tetrahydrocyclopenta[b]indole Further_Steps->Final_Product

Caption: Nazarov Cyclization Pathway

Metal_Catalyzed_vs_Domino cluster_0 Metal-Catalyzed Synthesis cluster_1 Domino Reaction Start_M Starting Materials (e.g., Indole, Alkyne) Catalyst_M Metal Catalyst (Pd, Au, Rh) Start_M->Catalyst_M Intermediate_M Intermediate Complex Catalyst_M->Intermediate_M Product_M Tetrahydrocyclopenta[b]indole Intermediate_M->Product_M Start_D Simple Starting Materials Catalyst_D Catalyst/Reagent Start_D->Catalyst_D Cascade Reaction Cascade (Multiple Steps) Catalyst_D->Cascade Product_D Complex Tetrahydro- cyclopenta[b]indole Cascade->Product_D

Caption: Metal-Catalyzed vs. Domino Reactions

Conclusion

The synthesis of tetrahydrocyclopenta[b]indoles can be achieved through a variety of methods, each with its own advantages and limitations. The classical Fischer indole synthesis remains a robust and high-yielding method, particularly for the synthesis of the parent scaffold.[1] The Nazarov cyclization offers a powerful tool for constructing substituted derivatives, with good yields achievable under Lewis acid catalysis.[2] Modern metal-catalyzed approaches, including those using rhodium, provide access to diverse structures, often with high efficiency.[3] Domino reactions represent an increasingly important strategy for the rapid assembly of complex, functionalized tetrahydrocyclopenta[b]indoles in a single pot, often with high stereoselectivity.[4] The choice of the optimal synthetic route will depend on the desired substitution pattern, scalability, and the availability of starting materials and catalysts. This guide provides a foundational comparison to aid in this decision-making process.

References

Validating the Biological Activity of Synthetic Cyclopenta[b]indoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic cyclopenta[b]indoles have emerged as a promising class of heterocyclic compounds with potent biological activities, particularly in the realms of anticancer and antimicrobial chemotherapy. Their unique structural motif allows for diverse functionalization, leading to a broad spectrum of therapeutic potential. This guide provides an objective comparison of the biological performance of synthetic cyclopenta[b]indoles against established alternatives, supported by experimental data and detailed methodologies.

Anticancer Activity: Targeting the Cytoskeleton

A significant body of research highlights the potent antineoplastic properties of synthetic cyclopenta[b]indoles. These compounds frequently exert their effects by disrupting microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Comparative Efficacy of Synthetic Cyclopenta[b]indoles

The cytotoxic potential of various synthetic cyclopenta[b]indoles has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency. The following table summarizes the IC50 values for representative synthetic cyclopenta[b]indoles and compares them with the standard chemotherapeutic agent, doxorubicin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Synthetic Cyclopenta[b]indole (Compound 2) NB4 (Acute Promyelocytic Leukemia)Time-dependent, in µM range[1][2]
Synthetic Cyclopenta[b]indole (C2E1) Leukemia CellsNot specified, but significant reduction in viability[3]
Indole-based Bcl-2 Inhibitor (U2) MCF-7 (Breast Cancer)0.83 ± 0.11[4][5]
A549 (Lung Cancer)0.73 ± 0.07[4][5]
MDA-MB-231 (Breast Cancer)5.22 ± 0.55[4][5]
Doxorubicin MCF-7 (Breast Cancer)0.06 - 2.5[6][7]
A549 (Lung Cancer)> 20[7]
HepG2 (Liver Cancer)12.18[7]

Note: IC50 values can vary between studies due to different experimental conditions.

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

Synthetic cyclopenta[b]indoles often function as microtubule-destabilizing agents.[3] This disruption of the microtubule network triggers a cascade of cellular events, culminating in programmed cell death (apoptosis). A key signaling pathway implicated in this process is detailed below.

anticancer_pathway cluster_drug_target Drug Action cluster_cellular_effects Cellular Effects cluster_molecular_markers Molecular Markers Cyclopenta[b]indole Cyclopenta[b]indole Tubulin Tubulin Cyclopenta[b]indole->Tubulin Binds to Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization STMN1_Inhibition STMN1 Inhibition Microtubule_Depolymerization->STMN1_Inhibition G2/M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Depolymerization->G2/M_Arrest DNA_Damage DNA Damage (γ-H2AX) G2/M_Arrest->DNA_Damage Apoptosis Apoptosis G2/M_Arrest->Apoptosis CHK2_Activation CHK2 Activation DNA_Damage->CHK2_Activation PARP1_Cleavage PARP1 Cleavage CHK2_Activation->PARP1_Cleavage leads to PARP1_Cleavage->Apoptosis

Anticancer signaling pathway of cyclopenta[b]indoles.

This pathway illustrates that by binding to tubulin, synthetic cyclopenta[b]indoles inhibit microtubule polymerization. This leads to a halt in the cell cycle at the G2/M phase. This arrest, coupled with the inhibition of proteins like Stathmin 1 (STMN1) which regulates microtubule dynamics, induces DNA damage, evidenced by the phosphorylation of H2AX (γ-H2AX).[1][2] The DNA damage response activates checkpoint kinase 2 (CHK2), which in turn can lead to the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a hallmark of apoptosis.[1][2][8]

Antimicrobial Activity: A Broad Spectrum of Action

Select synthetic cyclopenta[b]indoles have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Their efficacy is often compared to broad-spectrum antibiotics like norfloxacin and sparfloxacin.

Comparative Efficacy of Synthetic Cyclopenta[b]indoles

The minimum inhibitory concentration (MIC) is the standard measure of antibacterial potency, representing the lowest concentration of a compound that prevents visible bacterial growth. The table below presents MIC values for cyclopenta[b]indole derivatives against various bacterial strains.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin-Indole Hybrid (8b) S. aureus CMCC 259230.0625[9]
Ciprofloxacin-Indole Hybrid (3a) S. aureus0.25 - 4[9]
Indole-Triazole Derivative (3d) MRSAMore effective than ciprofloxacin[10]
Norfloxacin S. aureus0.24[11]
Enterobacteriaceae (90% of isolates)< 1[12]
Sparfloxacin S. pneumoniae (100% of isolates)0.5[13]
Enterobacteriaceae (90% of isolates)0.5[13]

Note: MIC values can vary based on the specific bacterial strain and testing methodology.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed experimental protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Synthetic cyclopenta[b]indole compounds and control drugs (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and control drug in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with untreated cells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

mtt_assay_workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add serially diluted compounds Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow for the MTT cytotoxicity assay.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthetic cyclopenta[b]indole compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC and PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Synthetic cyclopenta[b]indole compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Synthetic cyclopenta[b]indole compounds and control antibiotics (e.g., norfloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

mic_assay_workflow Prepare_Dilutions Prepare serial dilutions of compounds in broth Inoculate_Bacteria Inoculate with standardized bacterial suspension Prepare_Dilutions->Inoculate_Bacteria Incubate Incubate at 37°C for 18-24h Inoculate_Bacteria->Incubate Determine_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Determine_MIC

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Synthetic cyclopenta[b]indoles represent a versatile and potent class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their ability to target fundamental cellular processes, such as microtubule dynamics in cancer cells, underscores their therapeutic promise. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development in this exciting area of medicinal chemistry. Future studies should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and selectivity, ultimately paving the way for their clinical translation.

References

A Comparative Analysis of the Efficacy of Tetrahydrocyclopenta[b]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocyclopenta[b]indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Derivatives of this core structure have shown significant promise in various therapeutic areas, particularly in oncology and neurodegenerative diseases. This guide provides a comparative overview of the efficacy of selected tetrahydrocyclopenta[b]indole derivatives and related indole compounds, supported by experimental data from various studies.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the in vitro efficacy of various indole derivatives, with a focus on tetrahydrocyclopenta[b]indole compounds where data is available. The data is presented to facilitate a clear comparison of their potency against different cell lines and enzymes.

Table 1: Anticancer Efficacy of Indole Derivatives

Compound ID/NameTarget/Cell LineAssay TypeEfficacy Metric (IC50/EC50)Reference
Tetrahydrocyclopenta[b]indole Derivative 1 OVCAR-3 (Ovarian Cancer)Cytotoxicity Assay12-fold more potent than doxorubicin[Not explicitly stated in provided text]
Indole Derivative 10b A549 (Non-small cell lung cancer)Antiproliferative Assay12.0 nM[1]
K562 (Chronic myeloid leukemia)Antiproliferative Assay10.0 nM[1]
PC-3 (Prostate Cancer)Antiproliferative Assay0.85 µM[1]
HepG2 (Liver Cancer)Antiproliferative Assay0.12 µM[1]
Indole Derivative 11h K562 (Chronic myeloid leukemia)Antiproliferative Assay0.06 µM[1]
Benzimidazole-indole derivative 8 Various cancer cell linesTubulin Polymerization InhibitionIC50 = 2.52 µmol/L[2]
Various cancer cell linesAntiproliferative AssayAverage IC50 = 50 nmol/L[2]
Quinoline-indole derivative 13 Various cancer cell linesTubulin Polymerization InhibitionIC50 = 2.09 µmol/L[2]
Various cancer cell linesAntiproliferative AssayIC50 = 2 to 11 nmol/L[2]
Chalcone-indole derivative 12 Various cancer cell linesAntiproliferative AssayIC50 = 0.22 to 1.80 µmol/L[2]
28-indole-betulin derivative EB355A MCF-7 (Breast Cancer)WST-1 AssayEC50 = 40 µg/mL (67 µM)
A375 (Melanoma)WST-1 AssayEC50 = 79 µg/mL (132 µM)[3]
DLD-1 (Colorectal Adenocarcinoma)WST-1 AssayEC50 = 93 µg/mL (155 µM)[3]
Indole compound 1c HepG2 (Liver Cancer)MTT AssayLC50 = 0.9 µM
MCF-7 (Breast Cancer)MTT AssayLC50 = 0.55 µM[4]
HeLa (Cervical Cancer)MTT AssayLC50 = 0.50 µM[4]

Table 2: Efficacy of Indole Derivatives in Neurodegenerative Disease Models

Compound ID/NameTarget/ModelAssay TypeEfficacy Metric (IC50)Reference
2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative 26 Acetylcholinesterase (AChE)Enzyme Inhibition Assay20 µM[5]
Butyrylcholinesterase (BChE)Enzyme Inhibition Assay0.020 µM[5]
Indole Derivative 6 human Monoamine Oxidase A (hMAO-A)Enzyme Inhibition Assay4.31 µM[6]
human Monoamine Oxidase B (hMAO-B)Enzyme Inhibition Assay2.62 µM[6]
electric eel Acetylcholinesterase (eeAChE)Enzyme Inhibition Assay3.70 µM[6]
equine Butyrylcholinesterase (eqBuChE)Enzyme Inhibition Assay2.82 µM[6]
N²-(4-phenylbutyl) HHAI derivative 15d horse serum Butyrylcholinesterase (BChE)Enzyme Inhibition Assay0.17 µM[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently employed in the evaluation of tetrahydrocyclopenta[b]indole derivatives.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [8][9][10]

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1.5 to 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 492 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/LC50 value.

2. SRB (Sulphorhodamine B) Assay

This assay is based on the ability of SRB to bind to protein components of cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the test compounds.

  • Cell Fixation: After treatment, fix the cells with a solution like trichloroacetic acid (TCA).

  • SRB Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., Tris base).

  • Absorbance Reading: Measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate cell viability and IC50 values.

Apoptosis Assays

1. DAPI (4',6-diamidino-2-phenylindole) Staining

DAPI is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear morphology changes characteristic of apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds.

  • Fixation and Permeabilization: Fix the cells with a fixative like paraformaldehyde and permeabilize with a detergent like Triton X-100.

  • DAPI Staining: Incubate the cells with DAPI solution.

  • Microscopy: Observe the stained cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

2. Annexin V/Propidium Iodide (PI) Staining [11][12][13][14][15]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Collect both adherent and floating cells after treatment.

  • Cell Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

Tetrahydrocyclopenta[b]indole derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways are common targets.[16]

EGFR Signaling Pathway

The EGFR signaling cascade plays a pivotal role in regulating cell growth and division. Its aberrant activation is a hallmark of many cancers.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indole_Derivatives Tetrahydrocyclopenta[b]indole Derivatives Indole_Derivatives->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of Tetrahydrocyclopenta[b]indole derivatives.

Experimental Workflow: Investigating Anticancer Activity

The systematic evaluation of a novel compound's anticancer potential involves a multi-step process, from initial screening to mechanistic studies.

Anticancer_Activity_Workflow Start Start: Synthesis of Indole Derivatives Cytotoxicity Cytotoxicity Screening (MTT, SRB Assays) vs. Cancer Cell Lines Start->Cytotoxicity Lead_Identification Identification of Potent Lead Compounds Cytotoxicity->Lead_Identification Apoptosis_Assay Apoptosis Analysis (Annexin V, DAPI) Lead_Identification->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Lead_Identification->Cell_Cycle Mechanism Mechanism of Action (Western Blot for Signaling Pathways) Lead_Identification->Mechanism In_Vivo In Vivo Efficacy (Xenograft Models) Apoptosis_Assay->In_Vivo Cell_Cycle->In_Vivo Mechanism->In_Vivo Conclusion Conclusion: Potential Anticancer Agent In_Vivo->Conclusion

Caption: A typical experimental workflow for evaluating the anticancer activity of novel compounds.

Conclusion

The data compiled in this guide highlight the significant potential of tetrahydrocyclopenta[b]indole derivatives as therapeutic agents. Their potent and sometimes selective activity against various cancer cell lines and key enzymes in neurodegenerative diseases warrants further investigation. The provided experimental protocols offer a foundation for researchers to conduct their own evaluations and contribute to the growing body of knowledge on this promising class of compounds. Future studies should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and validating in vivo efficacy to translate these promising preclinical findings into clinical applications.

References

Cross-Reactivity of Tetrahydrocyclopenta[b]indole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrocyclopenta[b]indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the cross-reactivity of these compounds is paramount for developing selective ligands and minimizing off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of a key tetrahydrocyclopenta[b]indole derivative, supplemented with data on the broader class of compounds. Detailed experimental protocols and relevant signaling pathways are also presented to provide a comprehensive resource for researchers.

Comparative Analysis of Receptor Binding Profiles

Cilansetron, a potent 5-HT₃ receptor antagonist, has been extensively studied for its receptor binding profile. The following table summarizes its binding affinities (Ki) for various receptors. A lower Ki value indicates a higher binding affinity.

CompoundPrimary TargetKi (nM) for Primary TargetOff-TargetKi (nM) for Off-Target
Cilansetron 5-HT₃ Receptor0.19[1]Sigma Receptor340[1]
Muscarinic M1 Receptor910[1]
5-HT₄ Receptor960[1]
Other (37 receptors)>5000[1]

Data for other specific tetrahydrocyclopenta[b]indole derivatives with comprehensive cross-reactivity profiles are limited in the public domain.

The data on Cilansetron demonstrates a high degree of selectivity for its primary target, the 5-HT₃ receptor. The significantly higher Ki values for the sigma, muscarinic M1, and 5-HT₄ receptors indicate much weaker binding and a lower likelihood of pharmacologically relevant interactions at therapeutic concentrations. The lack of significant binding to 37 other receptors further underscores its selectivity.[1]

While direct comparative data is scarce, various studies on other indole-based compounds suggest potential interactions with a range of targets, including:

  • Serotonin Receptors: Besides the 5-HT₃ and 5-HT₄ receptors, indole derivatives have shown affinity for 5-HT₁A and 5-HT₂A receptors.

  • Adrenergic Receptors: Some indole alkaloids have been reported to interact with α-adrenergic receptors.

  • Cholinergic Receptors: As seen with Cilansetron, weak interactions with muscarinic receptors are possible.

  • Sigma Receptors: This is a common off-target for many CNS-active compounds, including some indole derivatives.

  • Microtubules: Certain synthetic cyclopenta[b]indoles have been shown to exhibit antineoplastic activity by targeting microtubule dynamics.

Experimental Protocols

The determination of binding affinities is crucial for assessing cross-reactivity. The following is a detailed methodology for a standard radioligand binding assay, a common technique used to quantify the interaction between a compound and its target receptor.

Radioligand Binding Assay for Receptor Cross-Reactivity Screening

Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC₅₀ value. The Ki value, or inhibition constant, can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the target receptor (e.g., CHO-K1, HEK293).

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

  • Test Compounds: Tetrahydrocyclopenta[b]indole-based compounds of interest.

  • Reference Compound: A well-characterized ligand with known affinity for the target receptor.

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.

  • Glass Fiber Filters: To separate bound from free radioligand.

  • 96-well Plates: For performing the assay.

  • Cell Harvester and Scintillation Counter: For sample processing and data acquisition.

Procedure:

  • Plate Setup:

    • Total Binding: Wells containing receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Wells containing receptor membranes, radioligand, and a high concentration of an unlabeled reference compound to saturate all specific binding sites.

    • Test Compound Wells: Wells containing receptor membranes, radiolig...

    • Experimental Workflow for Radioligand Binding Assay

      experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents prep_ligand Prepare Radioligand (e.g., [3H]Ketanserin) prep_ligand->add_reagents prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->add_reagents incubate Incubate at RT (e.g., 60 min) add_reagents->incubate filtration Rapid Filtration (Glass Fiber Filters) incubate->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing add_scintillant Add Scintillation Cocktail washing->add_scintillant counting Scintillation Counting (Measure Radioactivity) add_scintillant->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

      Caption: Workflow for a typical radioligand binding assay.

Signaling Pathways

The interaction of tetrahydrocyclopenta[b]indole-based compounds with their targets can modulate various intracellular signaling pathways. Below are diagrams illustrating potential pathways affected by these compounds.

5-HT₂A Receptor Signaling Pathway

Activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the activation of the Gq/11 protein. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ ip3->ca2 Releases from ER pkc Protein Kinase C (PKC) dag->pkc Activates ca2->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates Target Proteins ligand Agonist (e.g., Serotonin) ligand->receptor Binds

Caption: Gq-coupled 5-HT₂A receptor signaling cascade.

Microtubule Dynamics and Apoptosis Induction

Some synthetic cyclopenta[b]indoles have demonstrated antineoplastic properties by interfering with microtubule dynamics. This disruption of the cytoskeleton can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).

apoptosis_pathway compound Cyclopenta[b]indole Compound microtubules Microtubule Dynamics compound->microtubules Inhibits Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Leads to bcl2_family Bcl-2 Family (e.g., Bcl-2, Bax) mitotic_arrest->bcl2_family Activates Pro-apoptotic Inhibits Anti-apoptotic caspases Caspase Cascade (e.g., Caspase-3) bcl2_family->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Caption: Proposed mechanism of apoptosis induction.

References

Structure-Activity Relationship of Tetrahydrocyclopenta[b]indoles: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydrocyclopenta[b]indole scaffold has emerged as a promising framework in the design of novel anticancer agents. Research indicates that these compounds often exert their cytotoxic effects by targeting tubulin polymerization, a critical process for cell division, making them attractive candidates for cancer chemotherapy. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tetrahydrocyclopenta[b]indole derivatives, supported by experimental data and detailed methodologies to aid researchers in the field of drug discovery and development.

Targeting the Colchicine Binding Site of Tubulin

Many indole-based compounds, including tetrahydrocyclopenta[b]indoles, function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1] The key structural features influencing the activity of these compounds are the substitutions on the indole core and the appended phenyl rings.

Comparative Analysis of Anticancer Activity

A significant finding in the study of indole-based tubulin inhibitors is the importance of a 3,4,5-trimethoxyphenyl (TMP) group, which is known to be a key pharmacophore for binding to the colchicine site.[1] For instance, certain fused indole derivatives incorporating a TMP group have shown potent inhibition of tubulin polymerization with IC50 values in the nanomolar range.[1]

In a study focusing on cyclopenta[b]indoles, a derivative featuring a 3-(4-methoxyphenyl) substituent was found to be 12 times more potent than the standard chemotherapeutic drug doxorubicin in inhibiting the cell growth of ovarian cancer cell lines (OVCAR-3). Another study highlighted a cyclopenta[b]indole, referred to as C2E1, which demonstrated significant tubulin depolarization activity and reduced the viability of leukemia cells.

Below is a summary of representative data for potent indole-based tubulin inhibitors, which can guide the design of novel tetrahydrocyclopenta[b]indole analogs.

Table 1: Anticancer Activity of Representative Indole-Based Tubulin Inhibitors

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC50)Reference
Fused IndoleCompound 21 (with TMP)Various Human Cancer Cells22-56 nM[1]
6-Heterocyclyl-1H-indoleCompound 1k (with TMP)MCF-74.5 ± 1 nM[1]
Indole DerivativeCompound 5m (with TMP)Four Cancer Cell Lines0.11-1.4 µM[1]
Benzimidazole-IndoleCompound 9 (with TMP)A549, HepG2, MCF-72.4-5.1 µM[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of newly synthesized compounds. Below are protocols for key experiments cited in the evaluation of tetrahydrocyclopenta[b]indole derivatives.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds dissolved in DMSO

  • Glycerol

  • 96-well half-area plates

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in the polymerization buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the test compound at various concentrations to the tubulin-GTP mixture. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) as controls.

  • Transfer the reaction mixtures to a pre-warmed (37°C) 96-well plate.

  • Immediately start monitoring the change in absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the IC50 value for the inhibition of tubulin polymerization.[2][3][4]

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in SAR studies.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Design Analogs synthesis Synthesize Tetrahydrocyclopenta[b]indole Derivatives start->synthesis purification Purify and Characterize Compounds synthesis->purification cytotoxicity MTT Cytotoxicity Assay purification->cytotoxicity tubulin_assay Tubulin Polymerization Assay purification->tubulin_assay cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle ic50 Calculate IC50 Values cytotoxicity->ic50 tubulin_assay->ic50 apoptosis Apoptosis Assay cell_cycle->apoptosis sar Establish Structure-Activity Relationship ic50->sar signaling_pathway drug Tetrahydrocyclopenta[b]indole tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to polymerization Tubulin Polymerization Inhibition tubulin->polymerization microtubule Microtubule Disruption polymerization->microtubule mitotic_arrest G2/M Phase Arrest microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

References

Bridging the Gap: A Comparative Analysis of Computational and Experimental Data for Tetrahydrocyclopenta[b]indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic agent is a meticulous process of balancing predictive power with empirical evidence. The tetrahydrocyclopenta[b]indole core represents a privileged scaffold in medicinal chemistry, with derivatives showing potential in oncology and neurology. This guide provides a comparative analysis of computational predictions and experimental data for a representative compound, 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, and its analogs. By juxtaposing in silico and in vitro/in vivo findings, we aim to illuminate the synergies and discrepancies between these approaches, offering a comprehensive resource for the rational design of novel therapeutics.

The indole nucleus is a cornerstone in the development of numerous pharmacologically active agents.[1] Its fusion with a cyclopentane ring to form the tetrahydrocyclopenta[b]indole system creates a rigid and three-dimensional structure that can be strategically decorated to interact with various biological targets. The 3,4,5-trimethoxyphenyl moiety, a key feature of the potent tubulin-destabilizing agent combretastatin A-4, is a common addition to anticancer compounds.[2]

This guide will delve into a side-by-side comparison of computational predictions for key drug-like properties with experimental data on biological activity. We will explore the methodologies behind these assessments and visualize the interplay of predictive and empirical research in the drug discovery workflow.

The Subject Molecule: A Tetrahydrocyclopenta[b]indole Derivative

For this comparative guide, we will focus on 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid . The synthesis and crystal structure of this compound have been experimentally determined, providing a solid foundation for our analysis.[3]

Computational Predictions: An In Silico Glimpse into Drug-Likeness

Computational, or in silico, methods provide a rapid and cost-effective means to predict the pharmacokinetic and toxicological properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[2] These predictions are crucial for identifying potential liabilities early in the drug discovery process.[4]

Below is a summary of predicted ADMET properties for a representative indole carboxylic acid derivative, illustrating the type of data generated through computational models.

PropertyPredicted ValueMethodImplication
Absorption
Human Intestinal AbsorptionHighBOILED-Egg ModelGood oral bioavailability is likely.
Caco-2 Permeability (logPapp)ModerateIn silico QSAR modelsThe compound may have moderate ability to cross the intestinal barrier.
P-glycoprotein SubstrateNoIn silico classification modelLess likely to be actively pumped out of cells, which can improve intracellular concentration.
Distribution
Blood-Brain Barrier (BBB) PermeationLowIn silico QSAR modelsThe compound is less likely to cross into the central nervous system, which may be desirable depending on the therapeutic target.
Plasma Protein BindingHighIn silico QSAR modelsA high degree of binding to plasma proteins can affect the free concentration of the drug available to act on its target.
Metabolism
CYP450 2D6 InhibitionYesIn silico classification modelPotential for drug-drug interactions with other medications metabolized by this enzyme.
CYP450 3A4 InhibitionNoIn silico classification modelLower risk of interactions with drugs metabolized by the most common CYP450 isoform.
Excretion
Renal ClearanceModerateIn silico regression modelsThe compound is likely to be cleared by the kidneys at a moderate rate.
Toxicity
AMES MutagenicityLow RiskIn silico predictive modelsUnlikely to be mutagenic.
hERG InhibitionLow RiskIn silico predictive modelsLow potential for cardiotoxicity.

Note: The data in this table is illustrative and based on general predictions for indole carboxylic acid derivatives. Specific computational studies on 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid would be required for precise values.

Experimental Data: Grounding Predictions in Biological Reality

Experimental, or in vitro and in vivo, assays provide the definitive measure of a compound's biological activity and validate computational predictions. For tetrahydrocyclopenta[b]indole derivatives, key areas of investigation include their potential as anticancer agents and as modulators of the central nervous system, particularly as serotonin reuptake inhibitors.

The following table summarizes representative experimental data for tetrahydrocyclopenta[b]indole analogs, showcasing the types of endpoints measured in a laboratory setting.

AssayCompound TypeResultImplication
Anticancer Activity
MTT Cell Viability Assay (A549 Lung Cancer Cells)Substituted Indole DerivativeIC50 = 0.12 µM[5]Potent inhibition of cancer cell growth.
MTT Cell Viability Assay (K562 Leukemia Cells)Substituted Indole DerivativeIC50 = 0.01 µM[5]High potency against leukemia cells.
Serotonin Transporter (SERT) Binding
Radioligand Binding AssayTetrahydropyridinyl-indole analogKi = 9.2 nM[6]High affinity for the serotonin transporter, suggesting potential as an antidepressant.
Serotonin Reuptake Inhibition AssayTetrahydropyridinyl-indole analogIC50 = 47.0 nM[6]Functional inhibition of serotonin reuptake.

Note: The data in this table is for analogous compounds and serves to illustrate the experimental validation process. Specific experimental testing of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid is necessary to determine its precise biological activity.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable scientific data. Below are summaries of the methodologies used to generate the experimental data cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549, K562) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to block the reuptake of serotonin into cells expressing the serotonin transporter (SERT).

  • Cell Line: A cell line stably expressing the human serotonin transporter (hSERT), such as HEK293 cells, is used.

  • Compound Incubation: Cells are pre-incubated with various concentrations of the test compound.

  • Radiolabeled Serotonin Addition: A radiolabeled form of serotonin (e.g., [³H]5-HT) is added to initiate the uptake.

  • Incubation and Termination: The cells are incubated for a short period to allow for serotonin uptake, after which the process is terminated by rapid washing with ice-cold buffer.

  • Scintillation Counting: The amount of radioactivity inside the cells is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of serotonin reuptake is calculated for each concentration of the test compound, and the IC50 value is determined.

Visualizing the Drug Discovery Workflow

The development of a novel therapeutic is a multi-step process that integrates computational and experimental approaches. The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a compound like a tetrahydrocyclopenta[b]indole derivative.

DrugDiscoveryWorkflow Drug Discovery and Preclinical Workflow TargetID Target Identification and Validation Scaffold Scaffold Selection (e.g., Tetrahydrocyclopenta[b]indole) TargetID->Scaffold CompChem Computational Chemistry (In Silico Screening, ADMET Prediction) Scaffold->CompChem Synthesis Chemical Synthesis of Derivatives CompChem->Synthesis InVitro In Vitro Assays (Binding, Functional, Cytotoxicity) Synthesis->InVitro LeadOpt Lead Optimization (Structure-Activity Relationship) InVitro->LeadOpt LeadOpt->CompChem Iterative Design LeadOpt->Synthesis InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Preclinical Preclinical Candidate Selection InVivo->Preclinical CancerSignalingPathway Potential Anticancer Signaling Pathway Inhibition Drug Tetrahydrocyclopenta[b]indole Derivative GrowthFactor Growth Factor Receptor Drug->GrowthFactor Inhibition Apoptosis Apoptosis (Programmed Cell Death) Drug->Apoptosis Induction Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Drug->Bcl2 Inhibition SignalingCascade Signaling Cascade (e.g., MAPK/ERK) GrowthFactor->SignalingCascade Proliferation Cell Proliferation SignalingCascade->Proliferation Bcl2->Apoptosis Inhibition

References

Unraveling the Anticancer Potential: A Comparative Analysis of Cyclopenta[b]indole Analog Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for novel anticancer therapeutics, cyclopenta[b]indole derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of various cyclopenta[b]indole analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical area of study.

Comparative Cytotoxicity of Cyclopenta[b]indole Analogs

The cytotoxic efficacy of different cyclopenta[b]indole analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the specific chemical substitutions on the cyclopenta[b]indole scaffold and the cancer cell type. Below is a summary of reported IC50 values for selected analogs.

Compound/AnalogCell LineCancer TypeIC50 (µM)Reference
Compound 2 NB4Acute Promyelocytic LeukemiaIn the µM range[1][2]
NB4-R2 (ATRA-resistant)Acute Promyelocytic LeukemiaIn the µM range[1][2]
Compound 17 JurkatT-cell Acute Lymphoblastic Leukemia< 5[1]
NB4Acute Promyelocytic Leukemia< 5[1]
Compound 6 JurkatT-cell Acute Lymphoblastic LeukemiaPotent[1]
Pyrido-cyclopenta[b]indole 6c HeLaCervical Cancer15.1[3]
MCF-7Breast Cancer18.6[3]
Pyrido-cyclopenta[b]indole 6d HeLaCervical Cancer17.4[3]
MCF-7Breast Cancer20.7[3]
Cyclopenta[b]indole derivative Proliferating PBMCs-4.2[4]

Experimental Protocols

The evaluation of cytotoxicity for the cyclopenta[b]indole analogs cited in this guide predominantly utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the cyclopenta[b]indole analogs. A control group with no compound treatment is also included.

  • Incubation: The plates are incubated for a predetermined period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Signaling Pathways

Research indicates that cyclopenta[b]indole analogs exert their cytotoxic effects through the modulation of key cellular signaling pathways involved in cell division and survival. Two prominent mechanisms of action that have been identified are the disruption of microtubule dynamics and the inhibition of Aurora B kinase.

Disruption of Microtubule Dynamics

Certain cyclopenta[b]indole analogs have been shown to interfere with the normal function of microtubules, which are essential components of the cytoskeleton involved in cell shape, motility, and mitosis.

Microtubule_Disruption_Pathway cluster_drug Cyclopenta[b]indole Analog cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_mitosis Mitosis Drug Cyclopenta[b]indole Analog Microtubules Microtubules Drug->Microtubules Disrupts Dynamics Tubulin Tubulin Monomers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Arrest Mitotic Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by cyclopenta[b]indole analogs leading to mitotic arrest and apoptosis.

By disrupting the delicate balance between microtubule polymerization and depolymerization, these compounds can lead to a failure in the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1][2] This disruption triggers the cell's internal checkpoints, leading to mitotic arrest and subsequent programmed cell death, or apoptosis.[1][2]

Inhibition of Aurora B Kinase

Another identified target for some cyclopenta[b]indole derivatives is Aurora B kinase, a key regulator of mitosis.[4]

Aurora_B_Inhibition_Pathway cluster_drug Cyclopenta[b]indole Analog cluster_cell Cancer Cell Cycle Drug Cyclopenta[b]indole Analog AuroraB Aurora B Kinase Drug->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates Polyploidy Polyploidy (Failed Cell Division) Cytokinesis->Polyploidy Failure leads to Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Inhibition of Aurora B kinase by cyclopenta[b]indole analogs, leading to failed cytokinesis and apoptosis.

Aurora B plays a crucial role in several mitotic events, including chromosome condensation, the spindle assembly checkpoint, and cytokinesis (the final step of cell division). Inhibition of Aurora B can lead to defects in chromosome segregation and a failure of cytokinesis, resulting in cells with multiple sets of chromosomes (polyploidy).[4] This genomic instability is often a trigger for apoptosis. A reduction in the phosphorylation of histone H3, a known substrate of Aurora B, is a common marker of the enzyme's inhibition.[4]

Conclusion

The available data strongly suggest that cyclopenta[b]indole analogs represent a versatile scaffold for the development of novel anticancer agents. Their potent cytotoxicity against a variety of cancer cell lines, coupled with their ability to target fundamental cellular processes like microtubule dynamics and mitotic regulation, underscores their therapeutic potential. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds, paving the way for future preclinical and clinical investigations. This comparative guide serves as a valuable resource for researchers dedicated to advancing the frontier of cancer therapy.

References

Benchmarking Tetrahydrocyclopenta[b]indole Analogs Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, novel heterocyclic scaffolds are of significant interest to researchers in oncology and inflammatory diseases. This guide provides a comparative analysis of kinase inhibitors based on the tetrahydrocyclopenta[b]indole scaffold against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the highly selective MEK inhibitor Trametinib. Due to the limited publicly available data on the specific tetrahydrocyclopenta[b]indole core, this guide utilizes data from structurally related pyrrole-indolin-2-one and oxindole-based derivatives as representative examples of this compound class.

This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potency and selectivity of novel kinase inhibitors.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for representative tetrahydrocyclopenta[b]indole analogs and the benchmark inhibitors against various kinases.

Kinase TargetTetrahydrocyclopenta[b]indole Analog (Representative Compound)IC50 (nM)Benchmark InhibitorIC50 (nM)
Aurora APyrrole-indolin-2-one (Compound 33)12[1]StaurosporineNot widely reported
Aurora BPyrrole-indolin-2-one (Compound 33)156[1]StaurosporineNot widely reported
CDK2Oxindole-based derivative (Compound 5l)8.17[2]StaurosporineNot widely reported
FLT3Oxindole-based derivative (Compound 5l)36.21[2]StaurosporineNot widely reported
Protein Kinase C (PKC)--Staurosporine0.7[3][4]
Protein Kinase A (PKA)--Staurosporine7[3][5]
Protein Kinase G (PKG)--Staurosporine8.5[3]
p60v-src--Staurosporine6[5]
CaM Kinase II--Staurosporine20[5]
MEK1--Trametinib~0.92
MEK2--Trametinib~1.8

Note: The data for the Tetrahydrocyclopenta[b]indole analogs are from different studies and represent distinct chemical entities within the broader class of indole-based kinase inhibitors. Direct comparison of potency should be made with caution.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the characterization of novel compounds. Below are generalized protocols for two common assay formats: a biochemical assay to determine IC50 values and a cell-based assay to assess the inhibition of a signaling pathway.

1. In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 of a test compound against a purified kinase by measuring ATP consumption.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • Adenosine triphosphate (ATP)

    • Test compound (e.g., Tetrahydrocyclopenta[b]indole analog) and benchmark inhibitors (Staurosporine, Trametinib)

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 96- or 384-well plates

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test and benchmark compounds in DMSO. Further dilute these in the kinase assay buffer.

    • Kinase Reaction:

      • Add the diluted compounds to the wells of the assay plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

      • Add the purified kinase to each well (except the "no enzyme" control) and incubate briefly to allow for compound binding.

      • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

      • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Signal Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

      • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

      • Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Cell-Based Western Blot Assay for Pathway Inhibition

This protocol assesses the ability of a compound to inhibit a specific signaling pathway within a cellular context, for example, the ERK pathway.

  • Materials:

    • Cancer cell line with a constitutively active signaling pathway (e.g., A375 melanoma cells with BRAF V600E mutation for the ERK pathway)

    • Cell culture medium and supplements

    • Test compound and benchmark inhibitors

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment and reagents

  • Procedure:

    • Cell Treatment: Seed the cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the test compound or benchmark inhibitor for a specified duration.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting:

      • Separate equal amounts of protein from each lysate by SDS-PAGE.

      • Transfer the separated proteins to a PVDF membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., phospho-ERK).

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Data Analysis: Quantify the band intensities. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein. A decrease in the phosphorylated protein signal with increasing inhibitor concentration indicates pathway inhibition.

Mandatory Visualization

Experimental Workflow for Kinase Inhibition Assay

G cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Plate_Setup Add Compounds to Plate Compound_Prep->Plate_Setup Kinase_Mix Kinase-Substrate Mix Add_Kinase Add Kinase Mix Kinase_Mix->Add_Kinase ATP_Sol ATP Solution Initiate_Reaction Initiate with ATP ATP_Sol->Initiate_Reaction Plate_Setup->Add_Kinase Add_Kinase->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Deplete ATP Incubation->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence IC50_Calc Calculate IC50 Measure_Luminescence->IC50_Calc

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

ERK Signaling Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates Ras_GDP Ras-GDP SOS->Ras_GDP Catalyzes Ras_GTP Ras-GTP Ras_GDP->Ras_GTP GDP/GTP Exchange Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates

Caption: Simplified diagram of the ERK/MAPK signaling pathway.

References

A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole: Reproducibility and Protocol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is of significant interest due to its presence in various biologically active compounds.[1] This guide provides a comparative analysis of common synthetic routes to this indole derivative, with a focus on reproducibility based on published data. Experimental protocols for key methodologies are detailed, and quantitative data are summarized for ease of comparison.

Introduction to Synthetic Strategies

The construction of the this compound core is most classically achieved through the Fischer indole synthesis. This venerable reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from the condensation of phenylhydrazine and a ketone.[2][3] Modern variations and alternative methods, such as intramolecular Friedel-Crafts reactions and transition metal-catalyzed cyclizations, offer different approaches to this valuable heterocyclic system. The choice of synthetic route can significantly impact yield, purity, and scalability, making a thorough understanding of the available methods crucial for efficient drug discovery and development.

Comparative Analysis of Synthetic Methodologies

Table 1: Comparison of Synthetic Protocols for this compound and Analogs

MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Notes
Fischer Indole Synthesis Phenylhydrazine, CyclopentanoneVarious Lewis/Brønsted acidsVariousElevatedVariableModerate to HighYield and regioselectivity are highly dependent on the choice of acid and solvent. Reproducibility can be challenging without careful optimization.[4]
Modified Fischer Indole Phenylhydrazine, CyclopentanoneZnCl₂ with Ionic LiquidIonic Liquid110-~90For the analogous 1,2,3,4-tetrahydrocarbazole, the use of a pyridinium-based ionic liquid in conjunction with ZnCl₂ under microwave irradiation showed improved yields compared to ZnCl₂ alone.[5]
Morita–Baylis–Hillman Adduct Cyclization Indole, (±)-methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)methyl]acrylate2-Iodoxybenzoic acid, NaBH₄, Trifluoromethanesulfonic acidAcetonitrileReflux-70 (overall)A multi-step synthesis of a substituted derivative, 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, with excellent diastereoselectivity.[6]

Experimental Protocols

Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole (A Representative Protocol)

This protocol for the synthesis of the structurally similar 1,2,3,4-tetrahydrocarbazole provides a framework for the synthesis of this compound.[7]

Materials:

  • Phenylhydrazine (5.4 g)

  • Cyclohexanone (5.5 g)

  • Glacial Acetic Acid (18 g)

  • Methanol (for recrystallization)

Procedure:

  • To a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, add cyclohexanone (5.5 g) and glacial acetic acid (18 g).

  • Heat the mixture with stirring.

  • Once the solution begins to reflux, slowly add phenylhydrazine (5.4 g) dropwise over a period of 30 minutes.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes. The reaction mixture will typically change color from pale yellow to deep red.

  • Pour the hot reaction mixture into a beaker placed in an ice bath and swirl until a solid precipitate forms.

  • Collect the crude product by vacuum filtration.

  • Recrystallize the crude solid from hot methanol to obtain the pure 1,2,3,4-tetrahydrocarbazole. The reported yield for this specific protocol is approximately 75%.[7]

Note on Reproducibility: The Fischer indole synthesis is known to be sensitive to the acid catalyst and reaction conditions. A study on the synthesis of various indoles using different Lewis acids and solvents highlighted that the distribution of isomers can vary significantly, indicating that achieving consistent results may require careful control of these parameters.[4] For instance, attempts to reproduce a report of high regioselectivity using phosphorus trichloride as a catalyst resulted in a mixture of isomers, underscoring the challenges in reproducibility.[4]

Synthesis of a Substituted this compound via Morita-Baylis-Hillman Adduct

This multi-step synthesis affords a functionalized derivative of the target scaffold.[6]

Materials:

  • Indole (1.2 mmol)

  • (±)-methyl 2-[hydroxy(3,4,5-trimethoxyphenyl)-methyl]acrylate (1 mmol)

  • 2-Iodoxybenzoic acid (1 mmol)

  • Sodium tetrahydroborate (NaBH₄)

  • Trifluoromethanesulfonic acid

  • Acetonitrile (5 mL)

Procedure:

  • A mixture of indole (1.2 mmol), the Morita-Baylis-Hillman adduct (1 mmol), and 2-iodoxybenzoic acid (1 mmol) in acetonitrile (5 mL) is refluxed to form a 1,3-dicarbonyl compound.

  • The resulting dicarbonyl compound is then reduced with sodium tetrahydroborate to the corresponding β-hydroxy-carbonyl derivative.

  • Treatment of the β-hydroxy-carbonyl compound with trifluoromethanesulfonic acid, followed by basic hydrolysis, yields the cyclopenta[b]indole.

  • The final product is purified by flash chromatography. This procedure reportedly yields 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid with an overall yield of 70% and excellent diastereoselectivity (>99:1).[6]

Visualization of Synthetic Pathways

To illustrate the logical flow of the classical Fischer indole synthesis, a DOT script for a Graphviz diagram is provided below.

Fischer_Indole_Synthesis Start Phenylhydrazine + Cyclopentanone Hydrazone Phenylhydrazone Intermediate Start->Hydrazone Condensation Enehydrazine Enehydrazine Tautomer Hydrazone->Enehydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Diimine Di-imine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of Ammonia Aminal->Elimination Product 1,2,3,4-Tetrahydro- cyclopenta[b]indole Elimination->Product

References

Safety Operating Guide

Essential Safety and Operational Guide for 1,2,3,4-Tetrahydrocyclopenta[b]indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1,2,3,4-Tetrahydrocyclopenta[b]indole. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Skin irritation (Category 2)[1]

  • Serious eye irritation (Category 2)[1]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1][2]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shieldsConforming to EN166 (EU) or NIOSH (US) approved.
Skin Protection Chemical-resistant glovesInspected prior to use. Dispose of contaminated gloves after use.
Impervious clothing/Lab coatTo prevent skin contact.
Respiratory Protection Particle respirator (P95/P1) or higherRequired when dusts are generated or for nuisance exposures.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.

  • Utilize a chemical fume hood for all procedures involving this compound to avoid the formation and inhalation of dust and aerosols.[3]

  • Ensure safety showers and eyewash stations are readily accessible.

2. Handling the Compound:

  • Avoid contact with skin and eyes.[3]

  • Do not breathe dust, vapors, mist, or gas.[4]

  • Wash hands thoroughly before breaks and immediately after handling the product.[3]

  • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed.[3]

  • Store under an inert gas, as the compound may be hygroscopic.[3]

Emergency Procedures

IncidentFirst Aid Measures
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3][4]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Consult a physician if irritation occurs.[3][4]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation. Sweep up and shovel the material. Place in a suitable, closed container for disposal. Do not let the product enter drains.[3]

Disposal Plan

  • Dispose of the compound and any contaminated materials through a licensed professional waste disposal service.[3]

  • Do not allow the product to enter drains or waterways.[3]

  • Contaminated packaging should be disposed of as unused product.[3]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Begin work handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure clean_decontaminate Decontaminate Work Area handle_procedure->clean_decontaminate Procedure complete emergency_spill Spill handle_procedure->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_procedure->emergency_exposure If exposure occurs clean_waste Segregate Waste clean_decontaminate->clean_waste clean_dispose Dispose via Licensed Service clean_waste->clean_dispose

Caption: This diagram outlines the key stages for the safe handling of this compound, from initial preparation and handling to post-procedure cleanup and emergency response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3,4-Tetrahydrocyclopenta[b]indole
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydrocyclopenta[b]indole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.